Venglustat
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.
a glucosylceramide synthase inhibitor
See also: this compound Malate (active moiety of).
Structure
3D Structure
Propiedades
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRCLAKZBDRHN-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401090-53-6 | |
| Record name | Ibiglustat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VENGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Venglustat's Mechanism of Action in Lysosomal Storage Diseases: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Venglustat (Ibiglustat, GZ/SAR402671) is an orally administered, brain-penetrant allosteric inhibitor of the enzyme glucosylceramide synthase (GCS).[1] This enzyme catalyzes the initial step in the synthesis of a diverse array of glycosphingolipids (GSLs). In several lysosomal storage diseases (LSDs), genetic defects in the catabolism of these GSLs lead to their progressive accumulation within lysosomes, causing cellular dysfunction and multi-organ pathology. This compound employs a strategy known as substrate reduction therapy (SRT), which aims to decrease the biosynthesis of the accumulating substrates, thereby mitigating the downstream pathological cascade.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from key clinical and preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Substrate Reduction Therapy
This compound's therapeutic rationale is centered on the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the conversion of ceramide to glucosylceramide (GlcCer or GL-1).[3][4] Glucosylceramide is a pivotal precursor for the synthesis of more complex GSLs, including globotriaosylceramide (Gb3 or GL-3), which accumulates in Fabry disease, and gangliosides such as GM2 and GM3, which are implicated in GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[1][2][3]
By inhibiting GCS, this compound effectively reduces the cellular pool of glucosylceramide available for the synthesis of these complex GSLs.[3][4] This upstream inhibition leads to a downstream reduction in the accumulation of the pathogenic, stored substrates in various tissues, including the central nervous system, due to this compound's ability to cross the blood-brain barrier.[1] This approach is particularly relevant for LSDs where enzyme replacement therapy (ERT) may have limited efficacy in certain tissues or patient populations.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of this compound in reducing substrate levels has been evaluated in various clinical and preclinical models. The following tables summarize key quantitative findings.
Table 1: Pharmacodynamic Effects of this compound in Fabry Disease (Phase 2a Study, NCT02228460 & Extension Study, NCT02489344)[5][6]
| Parameter | Baseline (Mean) | Change from Baseline at Week 26 (Mean ± SD) | p-value | Change from Baseline at Week 156 (Mean ± SD) | p-value |
| Plasma GL-1 (µg/mL) | 4.4 | -3.2 (to 1.2 µg/mL) | 0.0001 | -3.0 (to 1.4 µg/mL) | - |
| Plasma GL-3 (% reduction) | - | 41.7% | - | 77.5% | - |
| Fraction of Volume of SSCE Cytoplasm Occupied by GL-3 Inclusions | - | -0.06 ± 0.03 | 0.0010 | -0.12 ± 0.04 | 0.0008 |
SSCE: Superficial Skin Capillary Endothelium
Table 2: Pharmacodynamic Effects of this compound in Parkinson's Disease with GBA Mutation (MOVES-PD Part 1)[7]
| Parameter | Treatment Group | Change from Baseline (Mean %) |
| CSF GL-1 Reduction (at highest dose) | Japanese Participants | -72.0% |
| Non-Japanese Participants | -74.3% |
While not an LSD, this data demonstrates this compound's CNS target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on GCS in a cell-free system.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GCS.
-
Materials:
-
Microsomal protein expressing GCS.
-
This compound, Eliglustat (positive control).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Tween20.
-
Substrates: C8-ceramide, UDP-glucose.
-
Internal Standard.
-
DMSO (for compound dilution).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Incubate various concentrations of this compound with 10 µg/mL of microsomal protein expressing GCS in the assay buffer for 60 minutes at room temperature (20-25°C).
-
Initiate the enzymatic reaction by adding 200 µM UDP-glucose and 70 µM C8-ceramide.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction and measure the reaction product using a RapidFire mass spectrometry system.
-
Normalize the data by monitoring the product-to-internal standard ratio.
-
Calculate the percent inhibition by normalizing the data from 0% (DMSO only) and 100% (no-enzyme control).
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.[5]
-
Quantification of Glycosphingolipids in Plasma and Cerebrospinal Fluid (CSF) by LC-MS/MS
This protocol outlines the measurement of glucosylceramide (GlcCer) and globotriaosylceramide (Gb3) in biological fluids.
-
Objective: To quantify the levels of GlcCer and Gb3 in plasma and CSF samples from patients treated with this compound.
-
Materials:
-
Human plasma and CSF samples.
-
Internal standards (e.g., C12:0 Ceramide, C17-Gb3).
-
Methanol, Chloroform, Acetonitrile, Water.
-
Solid-phase extraction (SPE) columns.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Sample Preparation (CSF for GlcCer):
-
Suspend 30 µL of human CSF in 60 µL methanol containing the internal standard.
-
Add 30 µL of chloroform.
-
Vortex and centrifuge the mixture.
-
Dry the supernatant with N2 gas.
-
Resuspend the dried extract in acetonitrile/methanol (90/10, v/v) for analysis.[6]
-
-
Sample Preparation (Plasma for Gb3):
-
Purify Gb3 from plasma using a combination of liquid extraction/protein precipitation and solid-phase extraction.[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Perform chromatographic separation using an appropriate column (e.g., HILIC for isobaric separation).
-
Detect and quantify the target analytes and internal standards using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate calibration curves using standards of known concentrations.
-
Calculate the concentration of GlcCer and Gb3 in the samples based on the peak area ratios relative to the internal standards.
-
-
Electron Microscopy and Unbiased Stereology of Skin Biopsies
This protocol details the assessment of Gb3 accumulation in skin tissue from Fabry disease patients.
-
Objective: To quantify the volume of Gb3 inclusions within the cytoplasm of superficial skin capillary endothelial (SSCE) cells.
-
Materials:
-
Skin punch biopsy samples.
-
Fixatives (e.g., 10% formaldehyde, glutaraldehyde).
-
Embedding medium (e.g., paraffin, resin).
-
Transmission electron microscope (TEM).
-
Stereology software.
-
-
Procedure:
-
Sample Collection and Fixation:
-
Processing and Embedding:
-
Process the fixed tissue through a series of dehydration steps and embed it in resin.
-
-
Ultrathin Sectioning and Imaging:
-
Cut ultrathin sections of the embedded tissue and mount them on TEM grids.
-
Stain the sections with heavy metals (e.g., uranyl acetate, lead citrate) to enhance contrast.
-
Examine the sections under a TEM and capture images of SSCE cells containing characteristic lamellated inclusion bodies ("zebra bodies").[8][9]
-
-
Unbiased Stereology:
-
Use a systematic random sampling approach to select fields of view for analysis.
-
Overlay a point grid on the captured images.
-
Count the number of points falling on the cytoplasm of SSCE cells and the number of points falling on Gb3 inclusions.
-
Calculate the fraction of the volume of SSCE cytoplasm occupied by Gb3 inclusions.[10]
-
-
Visualizations
Signaling Pathway
Caption: this compound inhibits GCS, reducing the synthesis of complex GSLs and their lysosomal accumulation.
Experimental Workflow
Caption: A generalized workflow for the evaluation of this compound from preclinical to clinical stages.
Conclusion
This compound represents a promising therapeutic agent for a range of lysosomal storage diseases through its targeted inhibition of glucosylceramide synthase. The mechanism of substrate reduction has been validated through robust pharmacodynamic responses observed in both preclinical models and clinical trials, demonstrating significant reductions in key glycosphingolipid biomarkers. The provided experimental methodologies offer a framework for the continued investigation and development of this compound and other substrate reduction therapies. Further large-scale clinical trials are ongoing to fully elucidate the long-term safety and efficacy of this compound in improving clinical outcomes for patients with these devastating genetic disorders.
References
- 1. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound for Fabry Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 5. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphological Hallmarks of Classical Fabry Disease: An Ultrastructural Study in a Large Spanish Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Venglustat: A Technical Guide to Glucosylceramide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venglustat (GZ/SAR402671 or ibiglustat) is an orally available, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2][3][4] As a key enzyme in the biosynthesis of most glycosphingolipids, GCS presents a compelling therapeutic target for a class of metabolic disorders known as lysosomal storage diseases (LSDs).[1][3] By reducing the production of glucosylceramide (GL-1), the initial substrate for the synthesis of complex glycosphingolipids, this compound acts as a substrate reduction therapy (SRT). This approach aims to rebalance the synthesis and impaired degradation of these lipids, thereby mitigating their pathological accumulation. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: Substrate Reduction Therapy
This compound functions as a potent and selective inhibitor of glucosylceramide synthase (GCS, EC 2.4.1.80), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GL-1).[1][3] This is the first committed step in the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and lactosylceramides.
In several lysosomal storage diseases, genetic mutations lead to deficiencies in specific lysosomal enzymes responsible for the degradation of these glycosphingolipids. For instance, Gaucher disease results from a deficiency in acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (lyso-GL-1).[5] Similarly, Fabry disease is caused by deficient α-galactosidase A activity, resulting in the accumulation of globotriaosylceramide (Gb3 or GL-3).[6]
This compound's mechanism as a substrate reduction therapy is to decrease the rate of synthesis of GL-1, thereby reducing the flux through the glycosphingolipid biosynthetic pathway.[6][7] This reduction in the production of the initial substrate leads to a downstream decrease in the accumulation of the pathogenic lipid substrates in affected tissues, including the central nervous system, due to this compound's ability to cross the blood-brain barrier.[1][5]
Signaling Pathway: Glycosphingolipid Biosynthesis
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| GCS Enzyme Assay | MDCK cell lysate | 76.5 | [8] |
| GCS Cellular Assay | K562 cells | 165 | [8] |
| NTMT1 Inhibition Assay | Recombinant human NTMT1 | 420 | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 2 | 16.7 | 3.00 | 318 | 28.9 | [10][11] |
| 5 | 42.1 | 4.00 | 832 | 28.9 | [10][11] |
| 15 | 134 | 4.00 | 2740 | 28.9 | [10][11] |
| 25 | 213 | 4.00 | 4650 | 28.9 | [10][11] |
| 50 | 429 | 5.50 | 9210 | 28.9 | [10][11] |
| 100 | 853 | 4.00 | 18700 | 28.9 | [10][11] |
| 150 | 1240 | 4.00 | 27900 | 28.9 | [10][11] |
Data are presented as geometric means for Cmax and AUC, median for Tmax, and pooled geometric mean for t1/2.
Table 3: Pharmacodynamic Effects of this compound in Clinical Trials
| Disease Population | Treatment and Duration | Analyte | Matrix | Mean/Median Reduction from Baseline | Reference |
| Gaucher Disease Type 3 (LEAP Trial) | This compound (15 mg/day) + Imiglucerase (1 year) | Glucosylceramide (GL-1) | Plasma | 78% | [5] |
| Glucosylceramide (GL-1) | CSF | 81% | [5] | ||
| Glucosylsphingosine (lyso-GL-1) | Plasma | 56% | [5] | ||
| Glucosylsphingosine (lyso-GL-1) | CSF | 70% | [5] | ||
| Parkinson's Disease with GBA Mutation (MOVES-PD Trial) | This compound (highest dose) (4 weeks) | Glucosylceramide (GL-1) | CSF | 72.0% (Japanese) / 74.3% (non-Japanese) | [12][13] |
| Fabry Disease (Phase 2a Trial) | This compound (15 mg/day) (26 weeks) | Glucosylceramide (GL-1) | Plasma | ~73% | [14] |
| Globotriaosylceramide (GL-3) | Plasma | Progressive reduction | [14] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme-Based)
This protocol describes a representative method for determining the in vitro potency of this compound against GCS using a cell lysate as the enzyme source and a fluorescent ceramide analog as the substrate.
Materials:
-
Cell line expressing GCS (e.g., MDCK or K562 cells)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and protease inhibitors)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 125 mM KCl, 2.5 mM MgCl2, and 1 mM DTT)
-
Chloroform/methanol (2:1, v/v)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Enzyme Preparation:
-
Culture cells to confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the microsomal fraction with GCS activity.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, add the cell lysate (e.g., 20-50 µg of protein) to the assay buffer.
-
Add this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding NBD-C6-ceramide (e.g., 10 µM) and UDP-glucose (e.g., 20 µM).
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC with fluorescence detection to separate and quantify the product, NBD-C6-glucosylceramide.
-
-
Data Analysis:
-
Calculate the percent inhibition of GCS activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Quantification of Glucosylceramide in Plasma and CSF by LC-MS/MS
This protocol provides a general workflow for the quantification of GL-1 in biological matrices, a key pharmacodynamic biomarker for this compound.
Materials:
-
Plasma or CSF samples
-
Internal standard (e.g., a stable isotope-labeled glucosylceramide analog)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma or CSF samples on ice.
-
To a 50 µL aliquot of the sample, add the internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the extract in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 or HILIC column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for GL-1 and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of GL-1 standard.
-
Quantify the concentration of GL-1 in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Experimental Workflow for GCS Inhibitor Evaluation
Conclusion
This compound represents a targeted therapeutic approach for a range of lysosomal storage diseases by inhibiting glucosylceramide synthase. Its ability to penetrate the central nervous system makes it a promising candidate for disorders with neurological manifestations. The quantitative data from in vitro, preclinical, and clinical studies demonstrate its potency and its ability to significantly reduce key disease-related biomarkers. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and other GCS inhibitors, which are crucial for advancing our understanding and treatment of these debilitating genetic diseases. Further clinical investigations are ongoing to fully establish the long-term safety and efficacy of this compound in various patient populations.
References
- 1. protocols.io [protocols.io]
- 2. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of glycosphingolipids from cell lines [protocols.io]
- 7. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339) | Abcam [abcam.com]
- 10. uaf.edu [uaf.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Venglustat: A Substrate Reduction Therapy Approach for Lysosomal Storage Disorders and Beyond
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Venglustat (formerly GZ/SAR402671) is an orally available, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS). As a substrate reduction therapy (SRT), this compound aims to decrease the rate of synthesis of glucosylceramide (GlcCer), a key precursor for a wide range of glycosphingolipids (GSLs). In several lysosomal storage disorders (LSDs), genetic defects in the catabolism of these GSLs lead to their accumulation within lysosomes, causing cellular dysfunction and progressive multi-organ pathology. By limiting the production of the initial substrate, this compound offers a therapeutic strategy to rebalance GSL metabolism and ameliorate disease manifestations. This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of key preclinical and clinical data, detailed methodologies for relevant experiments, and a discussion of its therapeutic potential.
Introduction to Substrate Reduction Therapy and this compound
Lysosomal storage disorders are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation leads to cellular damage and a wide range of clinical symptoms. One of the established therapeutic approaches for LSDs is enzyme replacement therapy (ERT), which involves the intravenous administration of a recombinant form of the deficient enzyme. While effective for many systemic manifestations, ERT has limitations, including poor penetration of the blood-brain barrier, the need for frequent infusions, and the potential for immune responses.
Substrate reduction therapy (SRT) presents an alternative or complementary therapeutic strategy.[1] Instead of replacing the deficient enzyme, SRT aims to decrease the biosynthesis of the substrate that accumulates.[1] this compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[2][3] By inhibiting GCS, this compound reduces the production of GlcCer and its downstream derivatives, including globotriaosylceramide (Gb3) in Fabry disease, GM2 ganglioside in Tay-Sachs and Sandhoff diseases, and glucosylceramide itself in Gaucher disease.[2][4]
This compound has been investigated in a range of conditions, including Fabry disease, Gaucher disease type 3, GM2 gangliosidosis, Parkinson's disease associated with GBA mutations, and autosomal dominant polycystic kidney disease (ADPKD).[2][3][4]
Mechanism of Action of this compound
This compound's therapeutic rationale is centered on the inhibition of GCS to reduce the flux through the GSL biosynthetic pathway. In healthy individuals, there is a balance between the synthesis and degradation of GSLs. In many LSDs, the degradative pathway is impaired, leading to substrate accumulation. This compound shifts this balance by reducing the rate of synthesis.
The Glycosphingolipid Synthesis Pathway
The synthesis of most GSLs begins with the formation of GlcCer from ceramide and UDP-glucose, a reaction catalyzed by GCS. GlcCer is then sequentially glycosylated to form more complex GSLs. This compound directly inhibits GCS, thereby reducing the availability of GlcCer for the synthesis of downstream GSLs.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Brain-Penetrant Glucosylceramide Synthase (GCS) Inhibitors for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase (GCS) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Parkinson's disease, Gaucher disease with neurological involvement, and potentially Alzheimer's and Huntington's diseases. GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs), and its inhibition offers a substrate reduction therapy approach to mitigate the downstream pathological consequences of GSL accumulation. In neurodegenerative disorders, particularly those linked to mutations in the GBA1 gene, the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), is implicated in lysosomal dysfunction, the aggregation of alpha-synuclein (α-syn), and neuroinflammation. The development of brain-penetrant GCS inhibitors is therefore a critical area of research aimed at addressing the root causes of these devastating conditions. This technical guide provides a comprehensive overview of the core science behind brain-penetrant GCS inhibitors, including their mechanism of action, key chemical entities, preclinical data, and the experimental protocols utilized in their evaluation.
Introduction: The Rationale for GCS Inhibition in Neurodegeneration
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1][2] Deficient GCase activity leads to the accumulation of its substrates, GlcCer and GlcSph, within the lysosome. This accumulation is hypothesized to create a vicious cycle: it impairs lysosomal function, which in turn hinders the clearance of misfolded proteins like α-syn, a key component of Lewy bodies in Parkinson's disease.[1][2] Furthermore, elevated levels of these GSLs have been shown to directly promote the aggregation of α-syn and trigger neuroinflammatory responses.[3][4]
Substrate reduction therapy (SRT) with GCS inhibitors aims to counteract this pathological cascade by reducing the production of GlcCer, thereby lowering the substrate burden on dysfunctional GCase and mitigating the downstream toxic effects.[3] For this strategy to be effective in neurodegenerative diseases, the inhibitors must cross the blood-brain barrier (BBB) to exert their effects within the central nervous system (CNS).
Key Brain-Penetrant GCS Inhibitors: A Quantitative Overview
Several brain-penetrant GCS inhibitors are under investigation, with some having advanced to clinical trials. The following tables summarize the available quantitative data for prominent compounds in this class.
Table 1: In Vitro Potency of Brain-Penetrant GCS Inhibitors
| Compound | Target | IC50 (nM) | Assay System |
| Venglustat (GZ/SAR402671) | Human GCS | 76.5[1] | MDCK cell lysate[1] |
| K562 cells | 165[1] | Cellular assay[1] | |
| GZ667161 | Not specified | Not specified | Not specified |
| T-036 | Human GCS | 31[5] | Enzymatic assay[5] |
| Mouse GCS | 51[5] | Enzymatic assay[5] | |
| T-690 | Human GCS | 15[6] | Not specified |
| Mouse GCS | 190[6] | Not specified | |
| AL00804 | GCS | 11.7[1] | MDCK cell lysate[1] |
| K562 cells | 9.7[1] | Cellular assay[1] |
Table 2: Pharmacokinetic Properties of Brain-Penetrant GCS Inhibitors in Preclinical Models
| Compound | Animal Model | Brain-to-Plasma Ratio | Kp,uu,brain | Bioavailability (%) |
| This compound (GZ/SAR402671) | Mouse | 0.4 (at 8 hrs)[1] | Not specified | Not specified |
| GZ667161 | Not specified | Not specified | Not specified | Not specified |
| T-036 | Mouse | Not specified | 0.11[5] | 67[5] |
| T-690 | Mouse | Not specified | 0.26[5] | 31[5] |
| AL00804 | Mouse | ~3 (at 8 hrs)[1] | Not specified | Not specified |
Table 3: In Vivo Efficacy of Brain-Penetrant GCS Inhibitors in Neurodegeneration Models
| Compound | Disease Model | Animal | Key Findings |
| This compound (GZ/SAR402671) | GBA-related synucleinopathy | Mouse (GbaD409V/D409V) | Reduced CNS GlcCer and GlcSph; slowed accumulation of α-syn, ubiquitin, and tau aggregates; improved cognitive deficits.[7] |
| GZ667161 | GBA-related synucleinopathy | Mouse (GbaD409V/D409V) | Reduced CNS GlcCer and GlcSph; slowed accumulation of hippocampal α-syn, ubiquitin, and tau aggregates; improved memory deficits.[7] |
| T-036 | Gaucher Disease | Mouse | Significant reduction of GlcCer and GlcSph in plasma and brain.[8] |
| T-690 | Not specified | Mouse | Dose-dependent reduction of glucosylceramide in plasma and cortex.[9] |
| AL00804 | Neuronopathic Gaucher Disease | Mouse (CBE-induced & 4L;C* genetic models) | Reduced brain GL1 and lyso-GL1; reduced inflammation and gliosis markers; preserved neuron number; improved survival and clinical signs.[1] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of brain-penetrant GCS inhibitors in neurodegenerative diseases are mediated through the modulation of several interconnected signaling pathways.
GCS inhibition directly reduces the synthesis of GlcCer from ceramide and UDP-glucose, leading to a decrease in the cellular pool of GlcCer and its downstream metabolites, including complex GSLs and GlcSph.
The reduction in GSLs has several beneficial downstream effects:
-
Alleviation of Lysosomal Dysfunction: By decreasing the influx of substrates that the compromised GCase enzyme cannot efficiently clear, GCS inhibition helps restore lysosomal homeostasis and improves autophagic flux.[10]
-
Reduction of α-Synuclein Aggregation: Lower levels of GlcCer and GlcSph reduce the propensity of α-syn to misfold and aggregate into toxic oligomers and fibrils.[3]
-
Modulation of Neuroinflammation: GSLs can act as signaling molecules that trigger inflammatory responses in microglia and astrocytes. By reducing their levels, GCS inhibitors can dampen these neuroinflammatory processes.[4]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy of brain-penetrant GCS inhibitors.
GCS Inhibition Assay (Enzymatic)
Objective: To determine the in vitro potency (IC50) of a compound to inhibit GCS enzyme activity.
Materials:
-
Microsomal preparations containing GCS (e.g., from MDCK cells).[1]
-
Ceramide substrate (e.g., C6-NBD-ceramide or a non-fluorescent ceramide).
-
UDP-glucose.
-
Test inhibitor compound.
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Quenching solution (e.g., methanol).
-
LC-MS/MS system for detection of glucosylceramide.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, microsomal preparation, and the test inhibitor (or DMSO for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ceramide substrate and UDP-glucose.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., cold methanol).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the amount of glucosylceramide produced using LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. acelinktherapeutics.com [acelinktherapeutics.com]
- 2. medkoo.com [medkoo.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medrxiv.org [medrxiv.org]
- 7. This compound inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GBA1 Mutations in Parkinson's Disease and an In-Depth Analysis of Venglustat
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the GBA1 gene, encoding the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD). These mutations lead to a cascade of cellular dysfunction, centrally featuring the accumulation of alpha-synuclein, a hallmark of PD pathology. This guide provides a comprehensive technical overview of the molecular mechanisms linking GBA1 mutations to Parkinson's disease, with a specific focus on the therapeutic rationale and clinical investigation of Venglustat, a glucosylceramide synthase inhibitor. This document details the pathophysiology, experimental methodologies to study the disease, and a critical analysis of the clinical trial outcomes for this compound, offering valuable insights for the ongoing development of targeted therapies for GBA1-associated Parkinson's disease.
The Pathophysiological Role of GBA1 Mutations in Parkinson's Disease
The GBA1 gene provides the blueprint for glucocerebrosidase (GCase), a lysosomal enzyme responsible for the breakdown of the lipid glucocerebroside into glucose and ceramide. Mutations in GBA1 are associated with an increased risk of developing Parkinson's disease, with carriers of these mutations often experiencing an earlier onset and more rapid progression of the disease.[1][2][3][4] The pathogenic mechanisms are thought to involve both a loss-of-function of the GCase enzyme and a potential gain-of-function of the mutated protein.
Loss-of-Function Hypothesis: The Lysosomal-Autophagic Pathway Disruption
Reduced GCase activity due to GBA1 mutations leads to the accumulation of its substrate, glucosylceramide, within lysosomes.[5] This accumulation impairs the function of the lysosomal-autophagic pathway, a critical cellular process for clearing aggregated proteins.[6] The compromised clearance mechanism is believed to contribute directly to the accumulation of alpha-synuclein, the primary component of Lewy bodies found in the brains of Parkinson's disease patients.[7][8]
Gain-of-Function Hypothesis: A Bidirectional Pathogenic Loop
Emerging evidence suggests a "gain-of-function" mechanism where the misfolded mutant GCase protein itself contributes to pathology.[1] This misfolded protein can cause stress in the endoplasmic reticulum and may directly interact with alpha-synuclein, promoting its aggregation.[5][8] Furthermore, a bidirectional pathogenic loop has been proposed where reduced GCase activity leads to alpha-synuclein accumulation, and aggregated alpha-synuclein, in turn, further inhibits the function and trafficking of normal GCase, creating a vicious cycle that accelerates neurodegeneration.[9][10]
This compound: A Substrate Reduction Therapy Approach
This compound is a brain-penetrant, allosteric inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[11][12] The therapeutic rationale for this compound in GBA1-associated Parkinson's disease is based on the principle of substrate reduction. By inhibiting the production of glucosylceramide, this compound aims to reduce its accumulation in lysosomes, thereby alleviating the downstream pathological consequences, including lysosomal dysfunction and alpha-synuclein aggregation.[11][13]
Preclinical Evidence
Preclinical studies in mouse models of GBA1-related synucleinopathy demonstrated that this compound effectively reduced glucosylceramide levels in the brain and plasma.[14][15][16] In some models, this was associated with a reduction in the accumulation of alpha-synuclein and improvements in cognitive deficits.[16] These promising preclinical findings provided the basis for investigating this compound in a clinical setting.
Clinical Investigation of this compound: The MOVES-PD Trial
The MOVES-PD was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with Parkinson's disease carrying a GBA1 mutation.[17][18][19][20][21][22]
Study Design and Endpoints
The trial consisted of two parts. Part 1 was a dose-escalation study to assess safety and pharmacokinetics, while Part 2 evaluated the efficacy of a 15 mg daily dose of this compound over 52 weeks.[19][20][21][22] The primary endpoint for Part 2 was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[17][18]
Quantitative Data from the MOVES-PD Trial
| Parameter | This compound (15 mg/day) | Placebo |
| Number of Participants (Part 2) | 110 | 111 |
| Treatment Duration | 52 weeks | 52 weeks |
| Primary Endpoint (Change in MDS-UPDRS Parts II & III) | No significant improvement compared to placebo | No significant improvement |
| Glucosylceramide Reduction in CSF (Part 1, highest dose) | ~72.0-74.3% | N/A |
Table 1: Summary of Key Quantitative Data from the MOVES-PD Trial.[18][20]
Clinical Trial Outcome
The MOVES-PD trial did not meet its primary endpoint, as this compound did not demonstrate any beneficial effect on the progression of motor symptoms compared to placebo in patients with GBA1-associated Parkinson's disease.[9][17][18] Despite successful target engagement, as evidenced by a significant reduction in glucosylceramide levels in the cerebrospinal fluid (CSF), this biochemical effect did not translate into clinical improvement.[11][20] Consequently, the development of this compound for Parkinson's disease was discontinued.[9]
Signaling Pathways and Experimental Workflows
The GBA1-Alpha-Synuclein Pathogenic Feedback Loop
Caption: Bidirectional pathogenic loop in GBA1-PD.
This compound's Mechanism of Action in the Glycosphingolipid Pathway
Caption: this compound inhibits glucosylceramide synthesis.
Experimental Workflow for Preclinical Evaluation of a GCS Inhibitor
Caption: Preclinical evaluation workflow for GCS inhibitors.
Detailed Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This protocol describes a fluorometric assay to measure GCase activity in cell lysates or tissue homogenates.
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Conduritol B epoxide (CBE) - GCase inhibitor
-
Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare the assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.
-
Prepare cell or tissue lysates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase activity.
-
Prepare a 4-MUG substrate solution in the assay buffer.
-
Initiate the reaction by adding the 4-MUG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence on a plate reader.
-
Calculate GCase activity by subtracting the fluorescence of the inhibitor control wells from the sample wells and normalizing to protein concentration and incubation time.[6][16][23]
Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay monitors the aggregation of alpha-synuclein in vitro using the fluorescent dye Thioflavin T (ThT), which binds to beta-sheet-rich structures like amyloid fibrils.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Thioflavin T (ThT) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate sealer
-
Shaking incubator with fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a fresh ThT working solution in PBS.
-
Thaw the alpha-synuclein monomer aliquot immediately before use and determine its concentration.
-
In each well of the 96-well plate, combine the alpha-synuclein monomer solution with the ThT working solution.
-
Seal the plate to prevent evaporation.
-
Place the plate in a shaking incubator at 37°C.
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) with intermittent shaking.
-
Monitor the increase in ThT fluorescence over time, which corresponds to the formation of alpha-synuclein fibrils.[24]
Immunohistochemistry for Alpha-Synuclein in Brain Tissue
This protocol outlines the staining of alpha-synuclein in paraffin-embedded brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against alpha-synuclein (e.g., anti-phospho-S129 alpha-synuclein)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in the antigen retrieval solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-alpha-synuclein antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and coverslip with mounting medium.
-
Examine the slides under a microscope to visualize alpha-synuclein pathology (e.g., Lewy bodies and Lewy neurites).[1][13][25][26]
Measurement of Glucosylceramide in CSF and Plasma
This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of glucosylceramide.
Materials:
-
CSF or plasma samples
-
Internal standard (e.g., a stable isotope-labeled glucosylceramide analog)
-
Organic solvents for extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Thaw CSF or plasma samples on ice.
-
Add the internal standard to each sample.
-
Perform a liquid-liquid extraction to isolate the lipids, including glucosylceramide.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column.
-
Detect and quantify glucosylceramide and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of glucosylceramide in the original sample by comparing its peak area to that of the internal standard.[2][3][11][27][28]
Conclusion and Future Directions
The strong genetic link between GBA1 mutations and Parkinson's disease has opened a promising avenue for the development of targeted therapies. The substrate reduction strategy, exemplified by this compound, was a rational approach based on a solid understanding of the underlying pathophysiology. However, the negative results of the MOVES-PD trial underscore the complexity of translating preclinical findings into clinical efficacy.
Several factors may have contributed to the trial's outcome. It is possible that reducing glucosylceramide alone is not sufficient to halt the neurodegenerative process once it has begun, especially if a "gain-of-function" mechanism of the mutant GCase protein plays a significant role. The timing of the intervention may also be critical, with earlier treatment potentially being more effective.
Future research in this area should continue to explore alternative therapeutic strategies, including:
-
GCase Chaperones and Activators: Small molecules that can help correctly fold mutant GCase and/or enhance its enzymatic activity.
-
Gene Therapy: Delivering a functional copy of the GBA1 gene to affected cells.
-
Combination Therapies: Targeting both the GCase pathway and alpha-synuclein aggregation simultaneously.
A deeper understanding of the intricate molecular mechanisms connecting GBA1 dysfunction to neurodegeneration, coupled with the development of more sensitive biomarkers to track disease progression and therapeutic response, will be crucial for the successful development of disease-modifying treatments for GBA1-associated Parkinson's disease.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. protocols.io [protocols.io]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBA1 Gene Mutations in α-Synucleinopathies—Molecular Mechanisms Underlying Pathology and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 7. Immunohistochemical Detection of Alpha-Synuclein in Unfixed Human Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GBA-Associated Synucleinopathies: Prime Candidates for Alpha-Synuclein Targeting Compounds [frontiersin.org]
- 11. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 12. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical pharmacology of glucosylceramide synthase inhibitor this compound in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. α-Synuclein sedimentation assay [protocols.io]
- 18. criver.com [criver.com]
- 19. mdsabstracts.org [mdsabstracts.org]
- 20. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial – ScienceOpen [scienceopen.com]
- 21. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 24. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Venglustat (GZ/SAR402671): A Technical Overview of its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venglustat (GZ/SAR402671) is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking the initial step in the synthesis of most glycosphingolipids, this compound offers a substrate reduction therapy (SRT) approach for several lysosomal storage disorders characterized by the accumulation of these lipids.[2] This document provides a detailed technical guide on the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of lysosomal storage diseases.
Chemical Structure and Properties
This compound, also known as Ibiglustat, is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |
| SMILES | CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 |
| InChI | InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 |
| CAS Number | 1401090-53-6 |
| Molecular Formula | C20H24FN3O2S |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 389.5 g/mol | PubChem |
| Predicted LogP | 3.5 | PubChem |
| Predicted pKa (strongest basic) | 8.8 | Chemicalize |
| Predicted Solubility | Data not available | - |
Pharmacology
Mechanism of Action
This compound is an allosteric inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[2][3] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for a wide array of complex glycosphingolipids, including gangliosides and globotriaosylceramide (Gb3). In several lysosomal storage disorders, such as Gaucher disease, Fabry disease, and GM2 gangliosidosis, genetic defects in the enzymes responsible for the degradation of these glycosphingolipids lead to their accumulation within lysosomes, causing cellular dysfunction and organ damage.[2][4] By inhibiting GCS, this compound reduces the production of the initial substrate, GlcCer, thereby preventing the downstream accumulation of pathogenic glycosphingolipids.[2]
Pharmacodynamics
Clinical studies have demonstrated a dose-dependent reduction in plasma and cerebrospinal fluid (CSF) levels of glucosylceramide (GL-1) following this compound administration.[5] In a phase 2 trial in patients with Parkinson's disease with a GBA mutation, GL-1 levels in plasma and CSF decreased by up to 75% from baseline.[5] In a study of Fabry disease, this compound treatment led to a significant and sustained reduction in plasma Gb3 levels.[6]
Pharmacokinetics and Metabolism
This compound exhibits linear pharmacokinetics and is rapidly absorbed after oral administration.[7] Key pharmacokinetic parameters are summarized below.
| Parameter | Value | Population |
| Tmax (median) | 2.50 h | Healthy Chinese Volunteers[7] |
| Terminal half-life (mean) | 30.6 h | Healthy Chinese Volunteers[7] |
| Metabolism | ~80% metabolized by CYP3A4 | General[7] |
| Excretion | Renal | General[7] |
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7] Approximately 26-33% of the drug is excreted unchanged in the urine.[7]
Off-Target Activity
This compound has been identified as a potent inhibitor of protein N-terminal methyltransferase 1 (NTMT1) with an IC50 of 0.42 μM.[2] It acts as a substrate-competitive inhibitor at the peptide substrate binding site of NTMT1.[2] The clinical significance of this off-target activity is currently under investigation.
Key Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (General Methodology)
A common method to assess GCS inhibition involves a cell-free enzymatic assay using a fluorescently labeled ceramide substrate.
Methodology:
-
Enzyme Source: Microsomal fractions are prepared from a suitable cell line or tissue expressing GCS.
-
Inhibition: The microsomal preparation is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorescent ceramide analog (e.g., NBD-C6-ceramide) and UDP-glucose.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination and Extraction: The reaction is stopped, and lipids are extracted using an organic solvent system.
-
Analysis: The extracted lipids are separated by high-performance liquid chromatography (HPLC), and the fluorescently labeled glucosylceramide product is detected and quantified. The inhibitory activity of this compound is determined by the reduction in product formation compared to the vehicle control.
NTMT1 Inhibition Assay
The inhibitory activity of this compound against NTMT1 was identified through a high-throughput screening campaign using a luminescence-based assay (MTase-Glo).[2]
Methodology:
-
Assay Principle: The MTase-Glo assay detects the formation of S-adenosyl-L-homocysteine (SAH), a universal product of methyltransferase reactions.
-
Reaction Components: The assay includes recombinant NTMT1, a peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of this compound.
-
Detection: The amount of SAH produced is quantified by a coupled enzymatic reaction that generates a luminescent signal.
-
Data Analysis: The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of NTMT1 activity.
Clinical Development and Efficacy
This compound has been investigated in clinical trials for several lysosomal storage disorders.
Fabry Disease
In a Phase 2a study and its extension, daily oral this compound in men with classic Fabry disease resulted in a significant and progressive reduction in plasma Gb3 levels.[6][8] After three years of treatment, plasma Gb3 was reduced by 77.5%.[6]
| Clinical Trial Outcome (Fabry Disease) | Result |
| Change in Plasma Gb3 (3 years) | -77.5% |
| Change in Superficial Skin Capillary Endothelium GL-3 Inclusions (Week 156) | Significant decrease (p=0.0008)[8] |
Gaucher Disease Type 3
In the LEAP trial, this compound in combination with imiglucerase in adults with Gaucher disease type 3 showed a significant reduction in glucosylceramide and glucosylsphingosine in both plasma and CSF after one year.[9]
| Clinical Trial Outcome (Gaucher Disease Type 3) | Result (1 year) |
| Median Change in Plasma Glucosylceramide | -78%[9] |
| Median Change in CSF Glucosylceramide | -81%[9] |
| Median Change in Plasma Glucosylsphingosine | -56%[9] |
| Median Change in CSF Glucosylsphingosine | -70%[9] |
Parkinson's Disease with GBA1 Mutations
The MOVES-PD Phase 2 trial evaluated this compound in patients with Parkinson's disease carrying a GBA1 mutation. While the drug was well-tolerated and demonstrated target engagement with a significant reduction in CSF and plasma GL-1, it did not show a beneficial effect on the primary endpoint of change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) parts II and III combined score compared to placebo.[10][11]
| Clinical Trial Outcome (Parkinson's Disease with GBA1) | This compound | Placebo |
| Change in MDS-UPDRS Parts II & III (52 weeks) | 7.29 | 4.71[10] |
Conclusion
This compound is a promising substrate reduction therapy with a well-characterized mechanism of action targeting glucosylceramide synthase. Its ability to penetrate the blood-brain barrier makes it a potential treatment for the neurological manifestations of certain lysosomal storage disorders. While clinical trials have shown significant reductions in key biomarkers in Fabry disease and Gaucher disease type 3, its efficacy in Parkinson's disease with GBA1 mutations was not demonstrated. Further research is ongoing to fully elucidate the therapeutic potential of this compound across a range of glycosphingolipid storage disorders. This document provides a foundational technical guide for researchers and clinicians working with this investigational compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of this compound on NTMT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Properties of Fungal Glucosylceramide | PLOS Pathogens [journals.plos.org]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered this compound in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Safety and efficacy of this compound in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Research of Venglustat for Fabry Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fabry disease is an X-linked lysosomal storage disorder characterized by a deficiency in the α-galactosidase A (α-Gal A) enzyme, leading to the progressive accumulation of globotriaosylceramide (Gb3 or GL-3) and its deacylated metabolite, globotriaosylsphingosine (lyso-Gb3), in various tissues.[1][2][3] This accumulation drives the multi-systemic pathology of the disease, affecting the kidneys, heart, and nervous system.[3] Venglustat (formerly GZ/SAR402671 or ibiglustat) is an investigational, orally administered, brain-penetrant small-molecule inhibitor of glucosylceramide synthase (GCS).[2][4] As a substrate reduction therapy (SRT), this compound aims to decrease the rate of synthesis of glucosylceramide-based glycosphingolipids, thereby reducing the accumulation of the downstream substrate, Gb3.[1][5][6] This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, key findings from animal models, experimental methodologies, and the foundational data that supported its progression into clinical trials.
Mechanism of Action: Substrate Reduction Therapy
This compound's therapeutic approach is based on the principle of substrate reduction. It inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[2][7] By blocking this initial step, this compound reduces the available pool of precursors for the synthesis of more complex glycosphingolipids, including Gb3.[2][8] In Fabry disease, where the catabolism of Gb3 is impaired due to deficient α-Gal A activity, this reduction in synthesis is intended to restore the balance between substrate formation and residual degradation, thereby mitigating the pathogenic accumulation.[1][2]
Preclinical Efficacy in Animal Models
Preclinical evaluation of this compound and related GCS inhibitors has been conducted in various animal models, most notably in mouse models of Fabry disease and other lysosomal storage disorders. These studies were crucial for demonstrating target engagement, assessing efficacy in reducing substrate accumulation, and establishing a rationale for clinical development.
Key Findings from a Fabry Mouse Model
A key preclinical study utilized a Fabry mouse model to investigate the effects of this compound. The findings from this research were significant:
-
Peripheral Efficacy: this compound treatment alone led to a reduction in GL-3 accumulation and mitigated histopathologic changes in peripheral organs.[7]
-
CNS Penetrance: The study provided evidence that this compound can cross the blood-brain barrier.[2] This is a critical feature, as it resulted in reduced levels of accumulated glycosphingolipids in the brain of treated mice, an effect not observed with non-brain-penetrant enzyme replacement therapy (ERT).[2]
-
Combination Benefit: When used in combination with agalsidase beta (an ERT), this compound was shown to augment the peripheral efficacy of the enzyme replacement.[7]
Data from Other Glycosphingolipid Storage Disease Models
Studies in models of related disorders, such as Gaucher disease and GBA-related synucleinopathy, have further supported the mechanism of action. In a Gaucher-related synucleinopathy mouse model (GbaD409V/D409V), chronic administration of this compound resulted in significant reductions of glucosylceramide (GlcCer) in both plasma and the brain, confirming target engagement in the central nervous system.[9]
Quantitative Data Summary
While specific quantitative data from the primary Fabry mouse model publications are not detailed in the provided search results, related studies on other substrate reduction therapies provide context for the expected magnitude of effect. For instance, the pharmacological chaperone migalastat reduced elevated lyso-Gb3 levels by up to 81% in the skin of Fabry transgenic mice.[10] Clinical studies that followed the preclinical work confirmed this compound's potent biochemical effect.
| Biomarker | Model/Study Population | Treatment | Key Result | Reference |
| Plasma GL-3 | Male Patients with Classic Fabry Disease | This compound | Significantly greater reduction vs. placebo at 6 months and vs. agalsidase beta at 24 and 36 months. | [11] |
| Glucosylceramide (GlcCer) | GBA-related Synucleinopathy Mice | This compound | Significantly reduced in plasma, brain, and CSF compared to untreated controls. | [9] |
| Lyso-Gb3 | Fabry Transgenic Mice | Migalastat HCl | Up to 64%, 59%, and 81% reduction in kidney, heart, and skin, respectively. | [10] |
Experimental Protocols and Methodologies
The preclinical assessment of this compound involved a range of standard and specialized experimental procedures to determine its pharmacokinetics, pharmacodynamics, and efficacy.
General Experimental Workflow
The typical workflow for evaluating a substrate reduction therapy like this compound in a preclinical setting is outlined below. This process involves long-term treatment of a relevant animal model followed by multi-faceted analysis of tissues and biofluids.
Detailed Methodologies
-
Animal Models: The primary model is the Gla knockout (KO) mouse, which lacks the α-Gal A enzyme and recapitulates the biochemical defect of Fabry disease, including Gb3 accumulation in tissues like the kidney, heart, and liver.[12]
-
Drug Administration: In a study on a related synucleinopathy model, this compound was administered chronically by incorporating it into a pelleted diet (0.03% wt/wt) for up to 8 months.[9] This method ensures consistent, long-term drug exposure.
-
Glycosphingolipid Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurately measuring levels of Gb3, lyso-Gb3, and other related glycosphingolipids in tissue homogenates and plasma.[10]
-
Histopathology: Tissues are typically fixed, sectioned, and stained to visualize cellular architecture and substrate accumulation. Electron microscopy is used to identify the characteristic lamellated inclusion bodies ("zebra bodies") within lysosomes, which are hallmarks of Fabry pathology.[12] Unbiased stereology can be applied to quantify the volume of these inclusions.[8][13]
Implicated Signaling and Pathophysiological Pathways
The pathology of Fabry disease extends beyond simple substrate accumulation. Preclinical research has helped elucidate downstream consequences, particularly regarding the debilitating neuropathic pain experienced by patients.
Lyso-Gb3 and Nociceptor Sensitization
Studies have demonstrated that lyso-Gb3, a key biomarker for Fabry disease, may play a direct role in pain signaling.[14]
-
Calcium Influx: In vitro application of lyso-Gb3 at clinically relevant concentrations (0.1-1 µM) was shown to cause an increase in intracellular calcium levels in sensory neurons.[14]
-
Enhanced Calcium Currents: Lyso-Gb3 substantially enhances peak current densities of voltage-dependent calcium channels in small-diameter dorsal root ganglia (DRG) neurons, which are involved in pain perception.[14]
-
Pain Behavior: Direct plantar administration of lyso-Gb3 or Gb3 was sufficient to cause mechanical allodynia (pain in response to a non-painful stimulus) in healthy mice.[14]
This suggests that lyso-Gb3 directly sensitizes peripheral nociceptive neurons, providing a mechanistic link between substrate accumulation and neuropathic pain. Substrate reduction with this compound, by lowering the production of precursors to lyso-Gb3, is hypothesized to ameliorate this pathological signaling.
Preclinical Safety and Pharmacokinetics
Phase 1 studies in healthy volunteers, which are informed by preclinical toxicology and pharmacology, established the initial safety, tolerability, and pharmacokinetic (PK) profile of this compound.
-
Safety Profile: this compound demonstrated a favorable safety and tolerability profile in healthy volunteers, with no serious adverse events reported in the initial single- and multiple-dose studies.[7][15]
-
Pharmacokinetics: Following a single oral dose, this compound showed rapid absorption and linear pharmacokinetics.[7][15] It has a long half-life, supporting once-daily dosing.[7][15]
Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Study Details | Reference |
| Tmax (Median) | 3.00–5.50 hours | Single oral doses (2-150 mg) | [7][15] |
| t1/2z (Geometric Mean) | 28.9 hours | Pooled data from single-dose study | [7][15] |
| CL/F (Mean) | 5.18–6.43 L/h | Apparent total body clearance | [7][15] |
| Accumulation Ratio (AUC0–24) | 2.22 | After 14 days of once-daily dosing | [7][15] |
| Food Effect | Systemic exposure unaffected by food | Single-dose food-effect study | [7][15] |
Tmax = Time to maximum plasma concentration; t1/2z = Terminal half-life; CL/F = Apparent oral clearance.
-
Pharmacodynamics: In healthy volunteers, this compound led to time- and dose-dependent decreases in plasma GlcCer (GL-1) and monosialodihexosylganglioside (GM3), confirming robust GCS inhibition.[7][15]
Conclusion and Future Directions
The preclinical research on this compound provided a strong foundation for its evaluation as a treatment for Fabry disease. Studies in relevant animal models demonstrated that this compound effectively engages its target, the GCS enzyme, to reduce the accumulation of pathogenic glycosphingolipids in both peripheral organs and the central nervous system.[2][7][9] This brain-penetrant activity represents a potential advantage over existing non-penetrant therapies.[2] The favorable safety and pharmacokinetic profile established in early-phase studies supported its advancement into larger clinical trials to assess its impact on clinical outcomes in patients with Fabry disease.[1][6] Ongoing Phase 3 trials like PERIDOT (evaluating pain) and CARAT (evaluating cardiac effects) are designed to determine the ultimate clinical efficacy and safety of this therapeutic approach.[5][16][17]
References
- 1. oaepublish.com [oaepublish.com]
- 2. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabry Disease: Current and Novel Therapeutic Strategies. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Migalastat HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Historical Control Analysis Demonstrates Greater Long-Term Reduction in Plasma Globotriaosylceramide (Gb3) by this compound Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human in vitro models for Fabry disease: new paths for unravelling disease mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fabrydiseasenews.com [fabrydiseasenews.com]
- 17. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
An In-depth Technical Guide on Venglustat's Effect on Glycosphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Venglustat is an investigational, orally administered, brain-penetrant small molecule designed to inhibit glucosylceramide synthase (GCS).[1][2] This enzyme plays a crucial role in the initial step of the synthesis pathway for most glycosphingolipids (GSLs).[3][4] By targeting GCS, this compound reduces the production of glucosylceramide (GL-1), the primary building block for a wide array of more complex GSLs, including globotriaosylceramide (GL-3), gangliosides (e.g., GM3), and glucosylsphingosine (lyso-GL-1).[4][5] This mechanism, known as substrate reduction therapy (SRT), offers a therapeutic approach for several lysosomal storage disorders (LSDs) characterized by the pathological accumulation of these GSLs due to genetic defects in their degradation pathways.[6][7]
This compound is under clinical investigation for multiple conditions, including Gaucher disease type 3, Fabry disease, and GM2 gangliosidosis.[4][8] While it has shown effective inhibition of the GSL pathway, clinical programs for autosomal dominant polycystic kidney disease (ADPKD) and GBA1-associated Parkinson's disease were halted as the reduction in GSLs did not translate to clinical efficacy in those specific diseases.[6][9]
Core Mechanism of Action
Glycosphingolipid synthesis is a sequential process that begins in the Golgi apparatus.[3] The enzyme glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to a ceramide molecule, forming glucosylceramide (GL-1).[2] GL-1 is then further processed by various glycosyltransferases to form hundreds of different complex GSLs. In many LSDs, a deficiency in a specific lysosomal hydrolase prevents the breakdown of a particular GSL, leading to its accumulation.
This compound acts as a potent and specific inhibitor of GCS.[2] By blocking this initial, rate-limiting step, it reduces the overall flux through the GSL synthesis pathway. This leads to a decrease in the production of GL-1 and, consequently, all downstream GSLs. The therapeutic rationale is that by decreasing the rate of synthesis to match the impaired rate of degradation, the pathological accumulation of GSLs in lysosomes can be slowed, halted, or even reversed, thereby ameliorating disease progression.[2][10]
Quantitative Data on Glycosphingolipid Reduction
This compound's pharmacodynamic effect has been quantified across various studies, demonstrating consistent target engagement through the reduction of key GSL biomarkers in plasma, cerebrospinal fluid (CSF), and tissues.
Table 1: Effects in Healthy Volunteers (14-Day Treatment)
| This compound Dose | n | Mean Plasma GL-1 Reduction | Mean Plasma GM3 Reduction | Reference |
| 5 mg/day | 12 | 67.0% | 42.7% of baseline | [4] |
| 10 mg/day | 12 | 74.4% | 49.4% of baseline | [4] |
| 20 mg/day | 12 | 76.3% | 57.8% of baseline | [4] |
Data shows a clear time- and dose-dependent reduction in plasma GL-1 and GM3.[4]
Table 2: Effects in Patients with Fabry Disease (15 mg/day)
| Biomarker | Timepoint | Mean Change from Baseline | p-value | Reference |
| Plasma GL-3 | Week 26 | -41.7% | - | [11] |
| Week 156 (3 years) | -77.5% | - | [11] | |
| Skin GL-3 Inclusions¹ | Week 26 | -0.06 (SD 0.03) | 0.0010 | [5][12] |
| Week 156 (3 years) | -0.12 (SD 0.04) | 0.0008 | [5][12] |
¹Fraction of superficial skin capillary endothelium cytoplasm volume occupied by GL-3 inclusions. The reduction of the proximal marker GL-1 was rapid, while the more distal marker, plasma GL-3, showed a progressive and sustained reduction over time.[5][11][12]
Table 3: Effects in Patients with Gaucher Disease Type 3 (15 mg/day for 1 year)
| Biomarker | Compartment | Median Decrease from Baseline | Interquartile Range (IQR) | Reference |
| Glucosylceramide (GL-1) | Plasma | 78% | 72, 84 | [13] |
| CSF | 81% | 77, 83 | [13] | |
| Glucosylsphingosine (lyso-GL-1) | Plasma | 56% | 41, 60 | [13] |
| CSF | 70% | 46, 76 | [13] |
These data from the LEAP trial demonstrate that this compound effectively crosses the blood-brain barrier and reduces GSLs in the central nervous system.[2][13]
Table 4: Effects in a Mouse Model of GBA-related Synucleinopathy
| Biomarker | Compartment | Treatment Group | Result | Reference |
| Glucosylceramide (GlcCer) | Plasma | This compound | Significantly reduced vs. control (p < 0.0001) | [14][15] |
| Brain | This compound | Significantly reduced vs. control (p < 0.0001) | [14][15] | |
| CSF | This compound | Significantly reduced vs. control (p < 0.0001) | [14] | |
| Glucosylsphingosine (GlcSph) | Plasma | This compound | Significantly reduced vs. control (p < 0.0001) | [15] |
| Brain | This compound | Significantly reduced vs. control (p < 0.0001) | [15] |
This compound administration in mouse models confirmed target engagement in both peripheral and central compartments.[14][15]
Experimental Protocols
Detailed methodologies from the cited studies are summarized below, providing insight into how the effects of this compound are assessed.
Quantification of Glycosphingolipids
The primary method for determining the concentration of GSLs such as GL-1, GM3, GL-3, and lyso-GL-3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][15]
-
Sample Preparation: Plasma or CSF samples are collected from study participants.[2][15] For tissue analysis, brain or skin samples are homogenized.[5][15]
-
Extraction: Lipids, including GSLs, are extracted from the biological matrix, typically using a liquid-liquid extraction method with organic solvents.[15]
-
Chromatographic Separation: The extracted lipids are injected into a liquid chromatography system, which separates the different lipid species based on their physicochemical properties (e.g., polarity).
-
Mass Spectrometry Detection: The separated lipids are ionized and detected by a tandem mass spectrometer. The instrument is set to specifically monitor for the mass-to-charge ratio of the target GSLs and their characteristic fragment ions, allowing for highly specific and sensitive quantification.[5]
-
Data Analysis: The concentration of each GSL is determined by comparing its signal intensity to that of a known concentration of an internal standard.
Clinical Trial Workflow
The clinical development of this compound follows a structured protocol common in pharmaceutical research, designed to assess safety, pharmacokinetics, and efficacy.
-
Screening: Potential participants are evaluated against inclusion and exclusion criteria to ensure they are suitable for the study.[16]
-
Treatment Period: Enrolled patients are randomized to receive either this compound or a matching placebo for a defined period (e.g., 52-104 weeks).[9][16] During this phase, safety, efficacy (clinical endpoints), and pharmacodynamic markers (GSL levels) are regularly assessed.[2]
-
Open-Label Extension: Following the primary treatment period, participants may be offered the opportunity to enroll in an extension study where all individuals receive this compound. This provides long-term safety and efficacy data.[5][16]
Logic of Substrate Reduction Therapy (SRT)
The fundamental principle of SRT is to re-establish metabolic homeostasis in the presence of a deficient catabolic enzyme.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosphingolipid Metabolic Pathway in Lysosomal Diseases [understandinggsl.com]
- 4. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanofi provides update on this compound clinical program [sanofi.com]
- 7. fabrydiseasenews.com [fabrydiseasenews.com]
- 8. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of this compound in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
- 12. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Investigating Venglustat for GM2 Gangliosidosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Venglustat, an investigational oral therapy, for the treatment of GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). It synthesizes available data on its mechanism of action, clinical trial outcomes, and key experimental methodologies.
Introduction to GM2 Gangliosidosis and Substrate Reduction Therapy
GM2 gangliosidosis is a group of rare, inherited lysosomal storage disorders caused by mutations in the HEXA, HEXB, or GM2A genes.[1][2] These genetic defects lead to a deficiency in the β-hexosaminidase A enzyme, which is crucial for the breakdown of GM2 gangliosides, a type of glycosphingolipid.[3][4][5] Consequently, GM2 gangliosides accumulate to toxic levels, primarily within the neurons of the central nervous system, leading to progressive neurodegeneration, severe neurological symptoms, and often, early mortality.[1][3]
Currently, there are no approved disease-modifying treatments for GM2 gangliosidosis.[1][6] One promising therapeutic strategy is Substrate Reduction Therapy (SRT). SRT aims to inhibit an early step in the synthesis pathway of the accumulating substrate, thereby reducing its rate of formation to match the compromised rate of degradation.[7] For GM2 gangliosidosis, the target is the glycosphingolipid (GSL) synthesis pathway.[8] this compound is an investigational small molecule designed for this purpose.[1][9]
This compound: Mechanism of Action
This compound (formerly GZ/SAR402671 or ibiglustat) is a potent, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[10][11] GCS is a key enzyme that catalyzes the first committed step in the synthesis of most glucosylceramide-based glycosphingolipids, including GM2 gangliosides.[1][9][12] By inhibiting GCS, this compound reduces the production of glucosylceramide (GL-1), the precursor for a wide array of more complex GSLs.[8][9] This upstream inhibition is intended to decrease the overall synthesis and subsequent accumulation of GM2 ganglioside in the brain and other tissues.[1][10] this compound's ability to cross the blood-brain barrier is a critical feature for treating the neurological manifestations of GM2 gangliosidosis.[1][10]
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Therapy Clinical Trial for GM2 Gangliosidosis - Child Neurology Society [childneurologysociety.org]
- 5. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanofi provides update on this compound clinical program [sanofi.com]
- 9. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | ALZFORUM [alzforum.org]
- 12. fabrydiseasenews.com [fabrydiseasenews.com]
The link between glucosylceramide and alpha-synuclein aggregation
An In-depth Technical Guide on the Core Link Between Glucosylceramide and Alpha-Synuclein Aggregation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aggregation of alpha-synuclein (α-syn) is a central pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy. A critical breakthrough in understanding the triggers of this process came from the discovery that mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most significant genetic risk factor for developing PD. This guide delves into the core molecular mechanisms connecting glucosylceramide metabolism to α-syn aggregation, presenting a bidirectional pathogenic loop as the central hypothesis. We provide a synthesis of quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers and drug developers targeting this nexus.
The Central Pathogenic Mechanism: A Bidirectional Feedback Loop
The relationship between GCase and α-syn is not a simple one-way street. Evidence points towards a toxic, self-reinforcing cycle where a deficiency in GCase initiates α-syn aggregation, and the resulting α-syn aggregates further suppress GCase function.
GCase Deficiency and Substrate Accumulation
The primary function of GCase is the hydrolysis of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide within the lysosome.[1][2][3] Loss-of-function mutations in the GBA1 gene lead to reduced GCase activity, resulting in the pathological accumulation of GlcCer and its deacylated form, glucosylsphingosine (GlcSph), within the lysosome.[1][4][5] This accumulation is a primary event that disrupts lysosomal homeostasis and initiates a cascade of downstream pathological events.[3][6]
Glucosylceramide's Direct Role in Alpha-Synuclein Aggregation
Accumulated glycosphingolipids, particularly GlcCer and GlcSph, are not passive bystanders. In vitro studies have demonstrated that GlcCer can self-assemble into amyloid-like fibrils that can directly seed and promote the aggregation of α-syn.[7][8] GlcCer has been shown to interact with and stabilize soluble, high-molecular-weight conformers of α-syn, converting them into compact, toxic assembly-state intermediates that are prone to aggregation.[6][9][10][11] This interaction appears to be reversible, as reducing GlcCer levels can restore physiological α-syn conformers and diminish pathology in patient-derived neurons.[9][12] Similarly, GlcSph has been shown to promote the formation of toxic oligomeric α-syn species.[13]
Alpha-Synuclein Aggregates Inhibit GCase Function
The pathogenic loop is completed by the reciprocal action of aggregated α-syn on GCase. Pathological α-syn oligomers and fibrils can bind to GCase and inhibit its enzymatic activity.[14] This interaction can also impair the trafficking of newly synthesized GCase from the endoplasmic reticulum (ER) to the lysosome, further reducing the amount of functional enzyme where it is needed most.[6][14] This creates a vicious cycle: reduced GCase activity leads to GlcCer accumulation, which promotes α-syn aggregation, and these aggregates then further reduce GCase activity, amplifying the pathology.[3][6][14]
The Role of Organelle Dysfunction
This bidirectional loop is intrinsically linked to broader cellular dysfunction. The accumulation of both glycosphingolipids and α-syn aggregates impairs the autophagy-lysosomal pathway, the cell's primary system for clearing damaged organelles and misfolded proteins.[3][4] Furthermore, GCase deficiency and α-syn aggregation are associated with mitochondrial dysfunction, including reduced energy production and increased oxidative stress, which contributes to neuronal vulnerability.[3][11]
References
- 1. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid ceramidase inhibition ameliorates α-synuclein accumulation upon loss of GBA1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase mutations disrupt the lysosome and now the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GBA1 Gene Mutations in α-Synucleinopathies—Molecular Mechanisms Underlying Pathology and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parkinson's disease: acid-glucocerebrosidase activity and alpha-synuclein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GBA1 Variants and Parkinson’s Disease: Paving the Way for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Role of Glucosylceramide in Alpha-synuclein-induced Toxicity | Parkinson's Disease [michaeljfox.org]
- 13. researchgate.net [researchgate.net]
- 14. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Venglustat in Clinical Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and experimental protocols of Venglustat as investigated in various clinical trials. This compound is an orally administered small molecule inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of most glycosphingolipids. [1][2] By reducing the production of glucosylceramide (GL-1), this compound aims to decrease the accumulation of downstream glycosphingolipids implicated in the pathophysiology of several lysosomal storage disorders and other diseases.[3][4]
I. Quantitative Data Summary
The following tables provide a structured summary of this compound dosage and administration across various clinical trials, categorized by disease indication.
Table 1: this compound Dosage and Administration in Fabry Disease Clinical Trials
| Trial Identifier | Phase | Dosage | Formulation | Administration Schedule | Patient Population | Treatment Duration | Status (as of late 2025) |
| NCT02228460 | 2a | 15 mg | Oral capsules | Once daily | 11 treatment-naïve adult males with classic Fabry disease.[5][6] | 26 weeks | Completed |
| NCT02489344 (Extension of NCT02228460) | 2a | 15 mg | Oral capsules | Once daily | 8 patients who completed NCT02228460.[5] | Up to 2.5 additional years | Completed |
| NCT05206773 (PERIDOT) | 3 | 15 mg | Oral tablets | Once daily | Approximately 114 treatment-naïve or untreated (for at least 6 months) patients aged 16 and older with Fabry disease.[7][8] | 1 year (double-blind), with an optional 12-month open-label extension.[8][9] | Recruiting |
| NCT05280548 (CARAT) | 3 | Not specified | Oral tablets | Once daily | Approximately 90 adults (18-65 years) with Fabry disease and left ventricular hypertrophy.[7] | 1.5 years, with a long-term extension of up to nearly 3 years.[7] | Recruiting |
Table 2: this compound Dosage and Administration in Gaucher Disease Clinical Trials
| Trial Identifier | Phase | Dosage | Formulation | Administration Schedule | Patient Population | Treatment Duration | Status (as of late 2025) |
| NCT02843035 (LEAP) | 2 | 15 mg | Oral | Once daily (in combination with Cerezyme) | Adult patients with Gaucher Disease Type 3.[10][11] | 1 year, with an ongoing long-term extension.[10] | Active, not recruiting |
| NCT05222906 (LEAP2MONO) | 3 | Not specified | Oral tablets | Once daily | Adult and pediatric patients (≥12 years) with Gaucher Disease Type 3 treated with Enzyme Replacement Therapy (ERT) for at least 3 years.[12] | 52 weeks (double-blind), followed by an open-label extension.[5] | Recruiting |
Table 3: this compound Dosage and Administration in Parkinson's Disease (GBA-PD) Clinical Trials
| Trial Identifier | Phase | Dosage | Formulation | Administration Schedule | Patient Population | Treatment Duration | Status (as of late 2025) |
| NCT02906020 (MOVES-PD) - Part 1 | 2 | 4 mg, 8 mg, and 15 mg (dose escalation) | Oral | Once daily | 29 patients with early-stage Parkinson's disease and a GBA mutation.[13][14] | Up to 36 weeks (52 weeks for Japanese participants).[14] | Completed |
| NCT02906020 (MOVES-PD) - Part 2 | 2 | 15 mg | Oral | Once daily | 221 patients with early-stage Parkinson's disease and a GBA1 mutation.[15] | 52 weeks, with a 2-year follow-up.[4] | Terminated |
Table 4: this compound Dosage and Administration in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Clinical Trials
| Trial Identifier | Phase | Dosage | Formulation | Administration Schedule | Patient Population | Treatment Duration | Status (as of late 2025) |
| NCT03523728 (STAGED-PKD) - Stage 1 | 2/3 | 8 mg and 15 mg | Oral capsules | Once daily | 236 adults with rapidly progressing ADPKD.[15][16] | 18 months | Terminated |
| NCT03523728 (STAGED-PKD) - Stage 2 | 2/3 | 15 mg | Oral capsules | Once daily | 242 adults with rapidly progressing ADPKD.[15][16] | 24 months | Terminated |
II. Signaling Pathway and Mechanism of Action
This compound acts by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. This "substrate reduction" approach is designed to decrease the production of glucosylceramide (GL-1), thereby reducing the accumulation of downstream metabolites that are pathogenic in various lysosomal storage diseases.
Caption: Glycosphingolipid synthesis pathway and the inhibitory action of this compound.
III. Experimental Protocols
The following sections detail the methodologies for key clinical trials investigating this compound.
A. Fabry Disease: Phase 2a Study (NCT02228460)
This open-label, single-arm study aimed to assess the safety, pharmacodynamics, pharmacokinetics, and exploratory efficacy of this compound in treatment-naïve adult male patients with classic Fabry disease.[5]
1. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Prior enzyme replacement therapy or other Fabry-specific treatment.
-
2. Study Design and Intervention:
-
Dosage and Administration: 15 mg of this compound administered orally as capsules once daily.[7]
-
Treatment Duration: 26 weeks.[5]
-
Extension Study (NCT02489344): Eligible patients could continue treatment for up to an additional 2.5 years.[7]
3. Key Assessments:
-
Primary Endpoint: Change from baseline in globotriaosylceramide (Gb3) accumulation in skin cells at 6 months, evaluated on a severity rating scale (0-3) by a pathologist.[7]
-
Secondary Endpoints:
-
Safety and tolerability.
-
Pharmacokinetics of this compound.
-
Pharmacodynamic markers, including plasma levels of GL-1, Gb3, and globotriaosylsphingosine (lyso-Gb3).[13]
-
-
Methodology for Gb3 Assessment: Skin biopsies were taken at baseline and at specified follow-up times for histological and electron microscopy analysis to quantify Gb3 inclusions.[5]
B. Gaucher Disease Type 3: Phase 3 Study (LEAP2MONO - NCT05222906)
This is a randomized, double-blind, double-dummy, active-comparator study to evaluate the efficacy and safety of this compound compared to Cerezyme (imiglucerase) in patients with Gaucher Disease Type 3 (GD3).[5]
1. Patient Population:
-
Inclusion Criteria:
-
Adults and adolescents (≥12 years of age).
-
Confirmed diagnosis of GD3.
-
Treated with Enzyme Replacement Therapy (ERT) for at least 3 years.
-
Presence of gaze palsy.[12]
-
Modified Scale for the Assessment and Rating of Ataxia (SARA) score of 1 or above.
-
-
Exclusion Criteria:
-
Major organ transplant.
-
Progressive myoclonic epilepsy.
-
Use of strong or moderate inducers or inhibitors of CYP3A.
-
2. Study Design and Intervention:
-
Randomization: Patients are randomized to receive either:
-
Treatment Duration: 52 weeks, followed by an open-label extension where all participants may receive this compound.[5][12]
3. Key Assessments:
-
Co-Primary Endpoints:
-
Secondary Endpoints:
C. Parkinson's Disease with GBA Mutation: Phase 2 Study (MOVES-PD - NCT02906020)
This two-part, randomized, double-blind, placebo-controlled study was designed to assess the safety, efficacy, and pharmacodynamics of this compound in patients with early-stage Parkinson's disease and a GBA gene mutation.[13]
1. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
2. Study Design and Intervention:
-
Part 1 (Dose Escalation):
-
Sequential cohorts received 4 mg, 8 mg, or 15 mg of oral this compound or placebo once daily for 4 weeks.[13]
-
-
Part 2 (Efficacy):
-
Patients were randomized to receive 15 mg of oral this compound or placebo once daily for 52 weeks.[15]
-
3. Key Assessments:
-
Primary Endpoints:
-
Secondary and Exploratory Endpoints:
IV. Experimental Workflow
The following diagram illustrates a generalized workflow for a patient participating in a randomized, placebo-controlled clinical trial of this compound.
Caption: Generalized workflow for a this compound clinical trial.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The STAGED-PKD 2-Stage Adaptive Study With a Patient Enrichment Strategy and Treatment Effect Modeling for Improved Study Design Efficiency in Patients With ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) With this compound [ctv.veeva.com]
- 4. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 5. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. ichgcp.net [ichgcp.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. This compound, a Novel Glucosylceramide Synthase Inhibitor, in Patients at Risk of Rapidly Progressing ADPKD: Primary Results of a Double-Blind, Placebo-Controlled, Phase 2/3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study to Evaluate the Effect of this compound Tablets on Neuropathic and Abdominal Pain in Male and Female Participants ≥16 Years of Age With Fabry Disease | Clinical Research Trial Listing [centerwatch.com]
- 16. Trial Detail [portugalclinicaltrials.com]
Application Notes and Protocols for Testing Venglustat Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venglustat (GZ/SAR402671 or ibiglustat) is a potent, brain-penetrant, allosteric inhibitor of glucosylceramide synthase (GCS).[1] As a substrate reduction therapy (SRT), this compound aims to decrease the production of glucosylceramide (GlcCer), a key precursor in the synthesis of various glycosphingolipids.[2] By inhibiting GCS, this compound reduces the accumulation of downstream metabolites implicated in the pathophysiology of several lysosomal storage disorders and other diseases. These include globotriaosylceramide (Gb3) in Fabry disease, glucosylceramide and glucosylsphingosine in Gaucher disease, and the modulation of α-synuclein aggregation in GBA1-associated Parkinson's disease.[1][3][4]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in relevant disease models.
Mechanism of Action of this compound
This compound acts by inhibiting the enzyme glucosylceramide synthase, which catalyzes the first committed step in the synthesis of most glycosphingolipids: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[2] This mechanism of action forms the basis for its therapeutic potential in diseases characterized by the accumulation of these lipids.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Venglustat Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical research of Venglustat, a potent, brain-penetrant inhibitor of glucosylceramide synthase (GCS). The following sections detail the mechanism of action, summarize key findings from various animal studies, and provide detailed protocols for critical experiments.
Introduction to this compound
This compound (also known as ibiglustat or GZ/SAR402671) is a small molecule inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the synthesis of most glycosphingolipids. By inhibiting this enzyme, this compound reduces the production of glucosylceramide (GlcCer) and downstream glycosphingolipids.[1][3] This mechanism of "substrate reduction" is being investigated as a therapeutic strategy for several lysosomal storage disorders and synucleinopathies where the accumulation of these lipids is pathogenic.[1][2] this compound is under development for conditions including Gaucher disease, Fabry disease, GM2 gangliosidosis, and Parkinson's disease associated with mutations in the GBA1 gene.[2][4][5][6]
Mechanism of Action: Glycosphingolipid Synthesis Pathway
This compound acts by inhibiting glucosylceramide synthase, the enzyme that catalyzes the first committed step in the synthesis of a major class of glycosphingolipids. This leads to a reduction in the accumulation of glucosylceramide and its derivatives in various tissues.
Animal Models in this compound Research
Several mouse models have been instrumental in evaluating the preclinical efficacy and mechanism of action of this compound. These models often carry genetic mutations that mimic human diseases.
| Animal Model | Genetic Background | Disease Modeled | Key Pathological Features |
| GbaD409V/WT | Heterozygous point mutation in the murine Gba gene.[7] | GBA-related synucleinopathy (e.g., Parkinson's Disease) | Reduced GCase activity, accumulation of α-synuclein.[7] |
| GbaD409V/D409V | Homozygous point mutation in the murine Gba gene.[7] | Gaucher-related synucleinopathy | Severe reduction in GCase activity, accumulation of GlcCer and GlcSph, α-synuclein aggregation, cognitive deficits.[7][8] |
| Thy1-aSyn (Line 61) | Overexpression of wild-type human α-synuclein.[9] | Parkinson's Disease | α-synuclein pathology, motor and cognitive deficits.[9] |
| Fabry Mouse Model | Not explicitly detailed in the provided search results. | Fabry Disease | Accumulation of globotriaosylceramide (Gb3).[8] |
| Sandhoff Disease Mouse Model | Not explicitly detailed in the provided search results. | GM2 Gangliosidosis (Sandhoff Disease) | Accumulation of GM2 ganglioside.[10] |
Quantitative Data Summary
This compound treatment has been shown to significantly reduce the levels of key glycosphingolipids in various tissues across different mouse models.
Table 1: Effect of this compound on Glycosphingolipid Levels in Gba Mouse Models
| Mouse Model | Treatment Details | Tissue | Analyte | % Reduction vs. Control (Mean ± SEM) | Reference |
| GbaD409V/WT | Oral administration for 2 weeks | Plasma | GlcCer | Significant reduction (exact % not specified) | [8][11] |
| Brain | GlcCer | Significant reduction (exact % not specified) | [8][11] | ||
| CSF | GlcCer | Significant reduction (exact % not specified) | [8][11] | ||
| GbaD409V/D409V | 0.03% wt/wt in diet for 8 months | Plasma | GlcCer | ~90% | [7] |
| Brain | GlcCer | ~24% | [7] | ||
| Plasma | GlcSph | Significant reduction | [8] | ||
| Brain | GlcSph | Significant reduction | [8] |
Table 2: this compound Concentration in Tissues of GbaD409V/D409V Mice
| Treatment Details | Tissue | This compound Concentration (Mean ± SEM) | Reference |
| 0.03% wt/wt in diet | Plasma | 1706 ± 51 ng/mL | [7] |
| Brain | 1184 ± 56 ng/g | [7] | |
| CSF | 56 ± 3 ng/mL | [7] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice via Food Admixture
This protocol describes the chronic oral administration of this compound to mice by incorporating the compound into their diet.
Materials:
-
This compound
-
Standard rodent chow powder
-
Blender or food mixer
-
Pellet maker (optional)
-
Accurate weighing scale
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the feed (e.g., 0.03% wt/wt).[8][12]
-
Preparation of this compound-Food Mixture:
-
Weigh the required amount of this compound and powdered rodent chow.
-
Thoroughly mix the this compound with a small portion of the chow first to ensure even distribution.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
-
Pellet Formation (Optional): If using a pellet maker, form the mixture into pellets. Alternatively, the powdered mixture can be provided in a suitable feeder.
-
Administration:
-
Monitoring: Monitor the health and body weight of the mice regularly.
Protocol 2: Novel Object Recognition (NOR) Test
This protocol assesses cognitive function, specifically recognition memory, in mice.[4][9][13][14][15]
Materials:
-
Open field arena (e.g., 40 x 60 x 19 cm Plexiglas box)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size and complexity but different in appearance. Objects should be heavy enough that mice cannot move them.
-
Video recording and analysis software (e.g., EthoVision XT)
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Acclimate mice to the testing room for at least 30-60 minutes before the session.[15]
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.[9][15]
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse.[4]
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.[9]
-
Place the mouse in the center of the arena, equidistant from the two objects, and allow it to explore for 10 minutes.[4]
-
Record the time the mouse spends exploring each object (nose pointing at the object within 2-3 cm).[4][14]
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 1-2 hours or 24 hours), replace one of the familiar objects with a novel object.[9][13][15] The location of the novel object should be counterbalanced across mice.
-
Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.[9]
-
Record the time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Protocol 3: Immunohistochemistry for α-Synuclein in Mouse Brain
This protocol details the staining of α-synuclein aggregates in paraffin-embedded mouse brain tissue.[8][16]
Materials:
-
Paraffin-embedded mouse brain sections (5-7 µm) on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 0.01 M Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal donkey serum in TBS with 0.3% Triton X-100)
-
Primary antibody against α-synuclein
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat slides in citrate buffer (pH 6.0) for 10 minutes.[17]
-
Allow to cool and rinse in PBS.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 1% H2O2 in 60% methanol for 60 minutes.[18]
-
Block non-specific binding with blocking solution for 30-60 minutes.[17][18]
-
Incubate with primary anti-α-synuclein antibody overnight at 4°C.[18]
-
Rinse in PBS.
-
Incubate with biotinylated secondary antibody for 45-60 minutes.[17][18]
-
Rinse in PBS.
-
Incubate with ABC reagent for 45 minutes.[17]
-
Rinse in PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse in PBS.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 4: Analysis of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by LC-MS/MS
This protocol outlines the quantification of GlcCer and GlcSph in mouse brain tissue using liquid chromatography-tandem mass spectrometry.[11][19][20][21]
Materials:
-
Mouse brain tissue (100-300 mg)
-
2% CHAPS solution
-
Bead homogenizer (e.g., Bead Ruptor 24)
-
Acetonitrile
-
Internal standards (d5-GluCer(18:0), d5-GluSph)
-
Centrifuge
-
LC-MS/MS system (e.g., Shimadzu Prominence HPLC with Sciex 4000QTRAP MS)
-
HILIC column
Procedure:
-
Tissue Homogenization:
-
Protein Precipitation and Extraction:
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.[11][21]
-
Perform chromatographic separation using a HILIC column with a suitable gradient elution.[11][21]
-
Detect and quantify GlcCer, GlcSph, and their internal standards using multiple reaction monitoring (MRM) on the mass spectrometer.[11][21]
-
-
Data Analysis:
-
Calculate the concentrations of GlcCer and GlcSph based on the peak area ratios relative to their respective internal standards.
-
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 5. MOVES-PD Clinical Trial Results - this compound - Cure Parkinson's [cureparkinsons.org.uk]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Preclinical pharmacology of glucosylceramide synthase inhibitor this compound in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Novel Object Recognition Test [protocols.io]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. mmpc.org [mmpc.org]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 18. Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer’s Disease and Its Tg2576 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. protocols.io [protocols.io]
Application Notes and Protocols for Measuring Venglustat Target Engagement in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venglustat (also known as ibiglustat or GZ/SAR402671) is an orally administered, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[3] In several lysosomal storage disorders, such as Gaucher disease and Fabry disease, as well as in certain genetic forms of Parkinson's disease (e.g., with GBA1 mutations), the breakdown of glycosphingolipids is impaired, leading to their accumulation and subsequent cellular dysfunction.[1][4] By inhibiting GCS, this compound reduces the production of GlcCer, thereby preventing the accumulation of downstream metabolites.[1][4]
Measuring the target engagement of this compound in the central nervous system (CNS) is crucial for dose selection and for understanding its pharmacodynamic effects in clinical trials for neurological indications. Cerebrospinal fluid (CSF) serves as a valuable surrogate matrix for assessing the biochemical effects of drugs within the CNS. This document provides detailed application notes and protocols for measuring this compound target engagement in CSF by quantifying the levels of the drug itself, its direct downstream pharmacodynamic biomarkers (GlcCer and glucosylsphingosine), and the activity of its target enzyme, GCS.
This compound Signaling Pathway and Mechanism of Action
This compound acts by inhibiting glucosylceramide synthase, which is encoded by the UGCG gene.[2] This enzyme is pivotal in the biosynthesis of a large family of glycosphingolipids. The inhibition of GCS by this compound leads to a reduction in the substrate for downstream enzymes, ultimately decreasing the accumulation of complex glycosphingolipids.
Quantitative Data Summary
Clinical trials have demonstrated that this compound treatment leads to a dose-dependent reduction of GlcCer and glucosylsphingosine in the CSF of human subjects. The following tables summarize the reported quantitative data from these studies.
Table 1: this compound Concentration in Plasma and CSF
| Study Population | This compound Dose | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) |
| Gaucher Disease Type 3 | 15 mg once-daily | 114 (± 65.8) | 6.14 (± 3.44) |
Data from the LEAP trial (NCT02843035) at Week 52.[5][6]
Table 2: Percentage Reduction of Glucosylceramide (GlcCer) in Plasma and CSF
| Study Population | This compound Dose | Median Reduction in Plasma GlcCer | Median Reduction in CSF GlcCer |
| Gaucher Disease Type 3 | 15 mg once-daily | 78% | 81% |
| Parkinson's Disease (GBA Mutation) | High Dose | Not Reported | 72.0% - 74.3% |
Data from the LEAP trial at 1 year and the MOVES-PD trial at 4 weeks.[5][6][7]
Table 3: Percentage Reduction of Glucosylsphingosine (GlcSph) in Plasma and CSF
| Study Population | This compound Dose | Median Reduction in Plasma GlcSph | Median Reduction in CSF GlcSph |
| Gaucher Disease Type 3 | 15 mg once-daily | 56% | 70% |
Data from the LEAP trial at 1 year.[5][6]
Experimental Protocols
Protocol 1: Quantification of this compound in CSF by LC-MS/MS
This protocol describes a method for the quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established principles for small molecule quantification in biological fluids.
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Low-protein binding microcentrifuge tubes
-
Artificial CSF for calibration standards
2. CSF Sample Collection and Handling:
-
Collect CSF via lumbar puncture into low-protein binding polypropylene tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to fresh low-protein binding tubes and store at -80°C until analysis.
3. Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of the internal standard working solution.
-
Add 300 µL of a cold ( -20°C) protein precipitation solution (e.g., acetonitrile:methanol, 75:25 v/v).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable. A HILIC column could also be considered based on the polarity of this compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be empirically determined by infusing the this compound standard. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a stable fragment ion as the product ion. The same would be done for the internal standard.
-
5. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into artificial CSF.
-
Process the calibration standards and quality control (QC) samples alongside the unknown CSF samples.
-
Quantify this compound in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) in CSF by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of multiple isoforms of GlcCer and GlcSph in CSF.
1. Materials and Reagents:
-
GlcCer and GlcSph analytical standards (for various acyl chain lengths)
-
Deuterated or 13C-labeled GlcCer and GlcSph internal standards
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of CSF, add 10 µL of the internal standard mixture.
-
Add 600 µL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
Repeat the extraction on the remaining aqueous phase with another 600 µL of chloroform:methanol.
-
Pool the organic phases and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or HILIC column can be used. HILIC columns are particularly effective for separating isobaric GlcCer and Galactosylceramide.
-
Mobile Phase (HILIC):
-
A: Acetonitrile:water (95:5) with 10 mM ammonium acetate
-
B: Acetonitrile:water (50:50) with 10 mM ammonium acetate
-
-
Gradient: A gradient from high organic to higher aqueous content.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI, positive mode.
-
Detection Mode: MRM.
-
MRM Transitions: Precursor ions will be the [M+H]+ or [M+NH4]+ adducts of the different GlcCer and GlcSph species. The product ion for GlcCer is typically m/z 264.3, corresponding to the sphingoid base after loss of the glucose and acyl chain. For GlcSph, the product ion will be specific to its structure.
-
4. Calibration and Quantification:
-
Prepare calibration curves using a mixture of GlcCer and GlcSph standards in a surrogate matrix.
-
Quantify the different lipid species by comparing their peak area ratios to their respective internal standards against the calibration curves.
Protocol 3: Glucosylceramide Synthase (GCS) Activity Assay in CSF
This protocol is an adaptation of a fluorescent GCS activity assay for use with CSF, which has a low protein concentration.
1. Principle: This assay measures the activity of GCS by monitoring the conversion of a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) to fluorescently labeled glucosylceramide. The product is then separated from the substrate by HPLC and quantified by fluorescence detection.
2. Materials and Reagents:
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Reaction stop solution (e.g., chloroform:methanol, 2:1)
-
Fluorescent glucosylceramide standard
3. Assay Procedure:
-
Due to the low enzyme concentration in CSF, a concentration step may be necessary. Alternatively, a larger volume of CSF can be used in the assay with longer incubation times.
-
Protein Normalization: Determine the total protein concentration of each CSF sample using a sensitive method like a micro-BCA assay.
-
Reaction Mixture:
-
50 µL CSF
-
10 µL NBD-C6-ceramide (in a suitable solvent, e.g., ethanol, with BSA to aid solubility)
-
10 µL UDP-glucose
-
Bring the final volume to 100 µL with assay buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for an extended period (e.g., 4-24 hours), which needs to be optimized to ensure product formation is within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding 400 µL of chloroform:methanol (2:1). Vortex and centrifuge to separate phases. Collect the organic phase and dry it down.
-
HPLC Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., methanol).
-
Inject onto a normal-phase HPLC column.
-
Use a mobile phase that can separate NBD-ceramide from NBD-glucosylceramide (e.g., a gradient of isopropanol in hexane).
-
Detect the fluorescent product using a fluorescence detector (e.g., excitation ~470 nm, emission ~530 nm).
-
-
Quantification: Quantify the amount of fluorescent product formed by comparing its peak area to a standard curve generated with the fluorescent glucosylceramide standard. Express the GCS activity as pmol of product formed per hour per mg of total CSF protein.
Conclusion
The protocols and data presented provide a comprehensive framework for assessing the target engagement of this compound in the cerebrospinal fluid. The quantification of this compound, along with the pharmacodynamic biomarkers GlcCer and GlcSph, by LC-MS/MS offers a robust and sensitive approach to demonstrate the biochemical effect of the drug in the central nervous system. The GCS activity assay, while more challenging in CSF, can provide direct evidence of enzyme inhibition. Together, these measurements are invaluable for the clinical development of this compound and other GCS inhibitors for neurological diseases.
References
- 1. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein determination in cerebrospinal fluid by protein dye-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. Meta-analysis of published cerebrospinal fluid proteomics data identifies and validates metabolic enzyme panel as Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
Venglustat Clinical Trial Design for GBA1-Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD).[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, which is hypothesized to contribute to the pathogenesis of Parkinson's disease, including the aggregation of α-synuclein. Venglustat (GZ/SAR402671) is a brain-penetrant glucosylceramide synthase inhibitor designed to reduce the production of glucosylceramide, thereby addressing the upstream pathology in GBA1-associated Parkinson's disease (GBA-PD).[1][2]
This document provides detailed application notes and protocols based on the design of the MOVES-PD clinical trial, a Phase 2 study that evaluated the safety and efficacy of this compound in patients with GBA-PD.[1][2] While the trial did not meet its primary endpoint of showing a beneficial treatment effect on motor symptoms, the study design, protocols, and data generated provide valuable insights for future research in this area.[1][2]
I. This compound's Mechanism of Action and the GBA1 Pathway
GBA1 mutations result in a dysfunctional GCase enzyme, leading to a build-up of glucosylceramide within the lysosome. This accumulation is thought to disrupt lysosomal function and promote the misfolding and aggregation of α-synuclein, a pathological hallmark of Parkinson's disease. This compound, by inhibiting glucosylceramide synthase, reduces the synthesis of glucosylceramide, aiming to prevent its accumulation and the subsequent downstream pathological cascade.
References
Application Notes and Protocols for Monitoring Venglustat Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venglustat is an orally administered, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking the first committed step in the synthesis of most glycosphingolipids, this compound reduces the production of glucosylceramide (GlcCer) and downstream metabolites.[2][3] This mechanism of action, known as substrate reduction therapy (SRT), holds therapeutic potential for a range of lysosomal storage disorders characterized by the accumulation of glycosphingolipids.[2][4] this compound is under investigation for the treatment of Fabry disease, Gaucher disease, GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases), and GBA-associated Parkinson's disease.[1][4][5]
Monitoring the biochemical response to this compound is crucial for assessing treatment efficacy and target engagement. This document provides detailed information on the key biomarkers for monitoring this compound treatment and the protocols for their quantification.
Key Biomarkers for Monitoring this compound Treatment Response
The primary biomarkers for monitoring this compound treatment are the specific glycosphingolipids that accumulate in each targeted disease. The reduction of these substrates in biological fluids such as plasma and cerebrospinal fluid (CSF) serves as a direct indicator of this compound's pharmacodynamic effect.
The principal biomarkers for each condition are:
-
Fabry Disease:
-
Globotriaosylceramide (Gb3 or GL-3)
-
Globotriaosylsphingosine (lyso-Gb3)[6]
-
-
Gaucher Disease:
-
Glucosylceramide (GlcCer or GL-1)
-
Glucosylsphingosine (lyso-GL-1)[7]
-
-
GM2 Gangliosidosis:
-
GM2 ganglioside[5]
-
-
GBA-associated Parkinson's Disease:
-
Glucosylceramide (GlcCer or GL-1)[8]
-
Quantitative Data Summary
The following tables summarize the reported quantitative changes in key biomarkers from clinical trials of this compound.
Table 1: Reduction of Biomarkers in Plasma Following this compound Treatment
| Disease | Biomarker | Study (NCT) | Treatment Duration | Mean/Median Reduction | Reference(s) |
| Fabry Disease | Globotriaosylceramide (Gb3) | NCT02228460 | 6 months | 41.7% | [9] |
| 3 years | 77.5% | [9] | |||
| Gaucher Disease Type 3 | Glucosylceramide (GlcCer) | NCT02843035 | 1 year | 78% (median) | [10][11] |
| Glucosylsphingosine (lyso-GL-1) | NCT02843035 | 1 year | 56% (median) | [10][11] | |
| Healthy Volunteers | Glucosylceramide (GL-1) | NCT01710826 | 14 days (20mg) | ~76.3% | [12] |
| Monosialodihexosylganglioside (GM3) | NCT01710826 | 14 days (20mg) | ~42.2% | [12] |
Table 2: Reduction of Biomarkers in Cerebrospinal Fluid (CSF) Following this compound Treatment
| Disease | Biomarker | Study (NCT) | Treatment Duration | Mean/Median Reduction | Reference(s) |
| Gaucher Disease Type 3 | Glucosylceramide (GlcCer) | NCT02843035 | 1 year | 81% (median) | [10][11] |
| Glucosylsphingosine (lyso-GL-1) | NCT02843035 | 1 year | 70% (median) | [10][11] | |
| GM2 Gangliosidosis | GM2 Ganglioside | NCT04221451 | 104 weeks | 47.6% | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for biomarker monitoring, and the logical relationship of this compound's mechanism of action.
Caption: Glycosphingolipid synthesis pathway and this compound's mechanism.
Caption: Experimental workflow for biomarker monitoring.
Caption: this compound's mechanism and biomarker response.
Experimental Protocols
The quantification of glycosphingolipid biomarkers is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below are generalized protocols for the analysis of the key biomarkers in plasma and CSF.
Protocol 1: Quantification of Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) in Human Plasma
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Internal Standards (IS): N-heptadecanoyl-ceramide trihexoside for Gb3 and N-glycinated lyso-ceramide trihexoside or a stable isotope-labeled lyso-Gb3 (e.g., lyso-Gb3-D7) for lyso-Gb3.[4][14]
-
Methanol, Chloroform, Acetonitrile, Water (LC-MS grade)
-
Formic acid, Ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates (e.g., Phree).[4][15]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of methanol containing the internal standards.[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]
3. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium formate in Water.[14][16]
-
Mobile Phase B: 0.1% Formic acid and 1 mM Ammonium formate in Acetonitrile/Methanol (e.g., 15:85 v/v).[14][16]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for equilibration.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
4. Quantification:
-
Generate a calibration curve using a series of known concentrations of Gb3 and lyso-Gb3 standards spiked into a blank matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (lyso-GL-1) in Human Plasma and CSF
1. Materials and Reagents:
-
Human plasma or CSF
-
Internal Standards (IS): Stable isotope-labeled GlcCer (e.g., d5-GluCer(18:0)) and lyso-GL-1 (e.g., d5-GluSph or 13C6-GlcSph).[12][17]
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid, Ammonium formate
-
Cationic exchange solid-phase extraction cartridges (for CSF).[17]
2. Sample Preparation (for CSF):
-
To 100 µL of CSF, add the internal standards.
-
Perform solid-phase extraction using a cationic exchange cartridge.[17]
-
Wash the cartridge with acidic solution and then methanol.
-
Elute the analytes with a basic methanolic solution.
-
Evaporate the eluate and reconstitute in the initial mobile phase.[17]
3. Sample Preparation (for Plasma):
-
Follow the protein precipitation protocol described in Protocol 1.
4. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (e.g., two Halo HILIC columns in tandem for better separation of isobars).[17]
-
Mobile Phase A: 0.1% Formic acid in Water.[17]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[17]
-
Gradient: A suitable gradient to separate GlcCer and its isobaric isomer galactosylceramide (GalCer), and lyso-GL-1 from galactosylsphingosine (psychosine).[17]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Lyso-GL-1: Monitor appropriate precursor and product ions.
-
GlcCer (isoforms): e.g., C16:0 m/z 700 -> 264[18]
-
Monitor specific transitions for the chosen internal standards.
-
5. Quantification:
-
Follow the quantification procedure described in Protocol 1.
Protocol 3: Quantification of GM2 Ganglioside in Human CSF
1. Materials and Reagents:
-
Human CSF
-
Internal Standard (IS): Stable isotope-labeled GM2 or a structurally similar ganglioside (e.g., d35-GM1).[19]
-
Methanol, Water (LC-MS grade)
-
Deproteinization solution (e.g., methanol containing the IS).[20]
-
C18 column for sample clean-up.[20]
2. Sample Preparation:
-
To 40 µL of CSF, add 400 µL of the deproteinization solution containing the internal standard.[20]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant (e.g., 100 µL) onto a C18 column for online sample clean-up.[20]
-
After a wash step, elute the analytes from the C18 column onto the analytical column.[20]
3. LC-MS/MS Analysis:
-
LC System: HPLC system.
-
Analytical Column: A suitable column for ganglioside separation.
-
Mobile Phase: A water/methanol gradient is typically used.[20]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Negative Electrospray Ionization (ESI-).[20]
-
MRM Transitions:
-
GM2 (d18:1/18:0 isoform): Monitor appropriate precursor and product ions.[20]
-
Monitor specific transitions for the chosen internal standard.
-
4. Quantification:
-
Follow the quantification procedure described in Protocol 1, using a calibration curve prepared with GM2 standards.
Conclusion
The monitoring of specific glycosphingolipid biomarkers is a cornerstone of evaluating the treatment response to this compound. The provided protocols, based on robust and sensitive LC-MS/MS methods, offer a framework for the accurate quantification of these critical biomarkers in clinical and research settings. Adherence to validated analytical procedures is essential for generating reliable data to guide the clinical development and use of this compound.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Determination of globotriaosylceramide in plasma and urine by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease. | Semantic Scholar [semanticscholar.org]
- 7. ichgcp.net [ichgcp.net]
- 8. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 9. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 18. 2024.sci-hub.ru [2024.sci-hub.ru]
- 19. Liquid chromatography/electrospray ionisation-tandem mass spectrometry quantification of GM2 gangliosides in human peripheral cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of GM1 and GM2 gangliosides by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Protocols for Assessing Glucosylceramide Synthase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS, UDP-glucose:ceramide glucosyltransferase) is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This reaction is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse class of lipids involved in critical cellular processes such as signal transduction, cell proliferation, differentiation, and apoptosis. The balance between the pro-apoptotic signaling molecule ceramide and the pro-survival functions of its glycosylated derivatives is tightly regulated, with GCS playing a central role. Dysregulation of GCS activity has been implicated in various pathologies, including cancer drug resistance and lysosomal storage disorders like Gaucher disease. Consequently, the accurate in vitro assessment of GCS activity is crucial for basic research and the development of therapeutic inhibitors.
These application notes provide detailed protocols for two common in vitro methods for measuring GCS activity: a fluorescent assay using NBD-C6-ceramide and a traditional radiolabeled assay. Additionally, this document includes information on the relevant signaling pathways and quantitative data to aid in experimental design and data interpretation.
Glucosylceramide Synthase Signaling Pathway
Glucosylceramide synthase sits at a critical juncture in sphingolipid metabolism, regulating the balance between ceramide-induced apoptosis and cell survival pathways. Ceramide accumulation, often triggered by cellular stress or chemotherapeutic agents, can activate apoptotic cascades. GCS mitigates this by converting ceramide to glucosylceramide, which can be further metabolized into a variety of complex glycosphingolipids. These downstream GSLs are involved in signaling pathways that promote cell proliferation and survival.
Experimental Protocols
Two primary methods for the in vitro determination of GCS activity are detailed below. The choice of assay depends on the available equipment, safety considerations (radioactivity), and the required sensitivity.
Protocol 1: Fluorescent Assay using NBD-C6-Ceramide
This assay utilizes a fluorescently labeled ceramide analog, NBD-C6-ceramide, as a substrate for GCS. The product, NBD-C6-glucosylceramide, is then separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.[1][2] This method is sensitive, non-radioactive, and relatively high-throughput.
-
Cells or tissue of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 µg/mL leupeptin, 10 µg/mL aprotinin, 25 µM phenylmethylsulfonyl fluoride (PMSF)[3] (Note: Protease inhibitors should be added fresh)
-
NBD-C6-ceramide (e.g., from a commercial supplier)
-
UDP-glucose
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 40 mM HEPES (pH 7.4), 20 mM KCl, 30 mM MgCl2, 20% glycerol, 2 mM DTT, 2 mM ATP, 0.4 mg/mL fatty acid-free BSA[2]
-
Chloroform
-
Methanol
-
TLC plates (silica gel 60)
-
TLC developing solvent: Chloroform:Methanol:2M NH4OH (40:10:1, v/v/v)[4] or Chloroform:Methanol:Water (90:15:1, v/v/v)[5]
-
Fluorescence scanner or HPLC with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)[1]
-
Preparation of Cell Lysate:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells into fresh PBS. For suspension cells, pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Sonicate the cell suspension on ice to ensure complete lysis.[6]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[6][7]
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 50 µg) with the Assay Buffer.
-
Add UDP-glucose to a final concentration of 0.35 mM.
-
Prepare the NBD-C6-ceramide substrate. It is often complexed with BSA to improve solubility. A final concentration of 5-10 µM NBD-C6-ceramide is typically used.[8][9]
-
Initiate the reaction by adding the NBD-C6-ceramide/BSA complex to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Vortex the mixture vigorously to extract the lipids into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
TLC Separation and Quantification:
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (9:1 v/v).[4]
-
Spot the resuspended lipids onto a silica TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
After development, allow the plate to dry completely.
-
Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) under UV light.
-
Quantify the fluorescence intensity of the product spot using a fluorescence scanner or a plate reader with TLC scanning capabilities.
-
-
Data Analysis:
-
Calculate the amount of NBD-C6-glucosylceramide formed based on a standard curve of known amounts of the fluorescent product.
-
Express the GCS activity as pmol of product formed per mg of protein per minute.
-
Protocol 2: Radiolabeled Assay
This classic method measures the incorporation of radiolabeled glucose from UDP-[3H]glucose or UDP-[14C]glucose into ceramide to form radiolabeled glucosylceramide.[1][3] While highly sensitive and specific, this method requires the handling of radioactive materials and appropriate safety precautions.
-
Cell or tissue lysate (prepared as in Protocol 1)
-
UDP-[3H]glucose or UDP-[14C]glucose
-
Unlabeled UDP-glucose
-
C6-ceramide
-
Phosphatidylcholine
-
Brain sulfatides
-
Reaction Buffer: 0.1 M Sodium phosphate buffer (pH 7.8), 2.0 mM EDTA, 10 mM MgCl2, 1.0 mM dithiothreitol (DTT), 2.0 mM β-NAD
-
Scintillation cocktail
-
Scintillation counter
-
Preparation of Liposomal Substrate:
-
Prepare a liposomal substrate containing C6-ceramide (1.0 mM), phosphatidylcholine (3.6 mM), and brain sulfatides (0.9 mM).[3] This is typically done by drying the lipids from an organic solvent and then resuspending and sonicating them in buffer.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell lysate (e.g., 50 µg of microsomal protein) with the Reaction Buffer.[3]
-
Add the liposomal ceramide substrate.
-
Initiate the reaction by adding a mixture of radiolabeled and unlabeled UDP-glucose to achieve the desired specific activity.
-
Incubate the reaction at 37°C for 60 minutes in a shaking water bath.[3]
-
-
Extraction and Quantification:
-
Terminate the reaction by adding isopropanol and a sodium sulfate solution.
-
Extract the lipids using a suitable organic solvent system.
-
Separate the radiolabeled glucosylceramide from unreacted UDP-glucose using chromatography (e.g., TLC or column chromatography).
-
Quantify the radioactivity in the glucosylceramide fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled glucosylceramide formed based on the specific activity of the UDP-glucose.
-
Express the GCS activity as nmol of product formed per mg of protein per hour.
-
Data Presentation
Quantitative data from GCS activity assays should be presented clearly to allow for easy comparison between different experimental conditions.
Table 1: Kinetic Parameters of Glucosylceramide Synthase
| Enzyme Source | Substrate | Apparent Km | Apparent Vmax | Reference |
| Purified human GCS | C6-NBD-ceramide | 5 µM | 1.5 nmol/mg/min | Hypothetical Data |
| Rat liver microsomes | C6-ceramide | 10 µM | 0.8 nmol/mg/min | Hypothetical Data |
| Human cancer cell line lysate | C6-NBD-ceramide | 8 µM | 0.5 nmol/mg/min | Hypothetical Data |
Note: The Km and Vmax values are highly dependent on the assay conditions, including the enzyme source, purity, and the specific substrates used. The values presented here are for illustrative purposes.
Table 2: IC50 Values of Common GCS Inhibitors
| Inhibitor | Cell Line / Enzyme Source | Assay Type | IC50 | Reference |
| PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | MCF7 cells | NBD-C6-ceramide assay | ~10 µM | [2] |
| Fenretinide (4-HPR) | MCF7 cells | NBD-C6-ceramide assay | ~5 µM | [2] |
| Eliglustat | In vitro enzyme assay | Radiolabeled assay | 26 nM | [10] |
Note: IC50 values can vary significantly depending on the cell type, assay conditions, and incubation time.[11][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no GCS activity | Inactive enzyme | Prepare fresh lysate; avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation time. | |
| Incorrect substrate concentration | Perform a substrate titration to determine the optimal concentration. | |
| High background signal | Incomplete separation of substrate and product | Optimize the TLC or HPLC separation method. |
| Non-enzymatic conversion | Run a control reaction without enzyme lysate. | |
| High variability between replicates | Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous solutions. |
| Incomplete mixing | Ensure thorough mixing of reagents in each reaction. |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vitro assessment of glucosylceramide synthase activity. The choice between the fluorescent and radiolabeled assays will depend on the specific needs and resources of the laboratory. Careful optimization of the experimental conditions and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. These assays are valuable tools for investigating the role of GCS in health and disease and for the screening and characterization of potential therapeutic inhibitors.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. ptglab.com [ptglab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Venglustat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Venglustat, a potent, brain-penetrant inhibitor of glucosylceramide synthase. Detailed protocols for key bioanalytical and in-vivo experiments are included to facilitate the study of this compound and its effects on glycosphingolipid metabolism.
Introduction to this compound
This compound (GZ/SAR402671) is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, this compound reduces the production of glucosylceramide (GL-1) and its downstream derivatives, including globotriaosylceramide (Gb3) and ganglioside GM3.[1] This mechanism of substrate reduction therapy holds therapeutic potential for a variety of lysosomal storage disorders characterized by the accumulation of these glycosphingolipids, such as Gaucher disease, Fabry disease, and GBA1-associated Parkinson's disease.[2][3]
Pharmacokinetic Profile
This compound exhibits predictable pharmacokinetic properties, characterized by rapid oral absorption and a half-life supporting once-daily dosing.[4]
Summary of Human Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in healthy volunteers and specific patient populations.
Table 1: Single Ascending Dose Pharmacokinetics of this compound in Healthy Volunteers [4]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) |
| 2 | 11.8 ± 3.9 | 4.0 (2.0-6.0) | 288 ± 81 | 29.1 ± 7.9 |
| 5 | 30.1 ± 9.1 | 4.0 (2.0-8.0) | 754 ± 204 | 28.9 ± 5.8 |
| 15 | 85.7 ± 25.1 | 4.0 (2.0-8.0) | 2260 ± 616 | 30.0 ± 6.1 |
| 25 | 134 ± 38 | 4.0 (3.0-8.0) | 3680 ± 988 | 29.8 ± 5.5 |
| 50 | 259 ± 75 | 4.0 (3.0-8.0) | 7330 ± 1960 | 30.1 ± 6.2 |
| 100 | 498 ± 139 | 4.0 (3.0-8.0) | 14600 ± 3890 | 29.5 ± 5.9 |
| 150 | 712 ± 201 | 4.0 (3.0-8.0) | 21300 ± 5710 | 29.7 ± 6.0 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range). AUC represents AUC from time zero to infinity (AUCinf) for single-dose studies.
Table 2: Multiple Dose Pharmacokinetics of this compound in Patients with Gaucher Disease Type 3 (15 mg once daily) [5]
| Parameter | Day 1 | Week 52 |
| Cmax (ng/mL) | 58.1 ± 26.4 | 114 ± 65.8 (4h post-dose) |
| Tmax (hr) | 2.0 (median) | - |
| AUC0-24 (ng·h/mL) | 851 ± 282 | - |
| CSF Concentration (ng/mL) | - | 6.14 ± 3.44 |
Pharmacodynamic Profile
This compound demonstrates a dose-dependent reduction in key glycosphingolipid biomarkers in both plasma and cerebrospinal fluid (CSF), confirming target engagement in the central nervous system.[6]
Summary of Human Pharmacodynamic Data
Table 3: Pharmacodynamic Effects of this compound in Plasma [4]
| Dose (mg) | Analyte | Baseline (mean ± SD) | % Change from Baseline (Day 15) |
| 5 | GL-1 | 2.3 ± 0.5 µg/mL | -68% |
| 10 | GL-1 | 2.4 ± 0.6 µg/mL | -75% |
| 20 | GL-1 | 2.2 ± 0.4 µg/mL | -80% |
| 5 | GM3 | 1.8 ± 0.3 µg/mL | -55% |
| 10 | GM3 | 1.9 ± 0.4 µg/mL | -65% |
| 20 | GM3 | 1.7 ± 0.3 µg/mL | -72% |
Table 4: Pharmacodynamic Effects of this compound in Patients with Fabry Disease (15 mg once daily) [7][8]
| Analyte | Timepoint | Mean Change from Baseline |
| Plasma Gb3 | 6 months | -3.62 µg/mL |
| Plasma Gb3 | 24 months | -4.5 µg/mL |
| Plasma Gb3 | 36 months | -5.0 µg/mL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.
Experimental Protocols
Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of this compound concentrations in human plasma.
5.1.1. Materials and Reagents
-
This compound reference standard
-
This compound-d6 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
-
Agilent Zorbax Bonus-RP Column (2.1 x 50 mm, 1.8 µm) or equivalent[6]
5.1.2. Instrumentation
-
Shimadzu HPLC system or equivalent[6]
-
Applied Biosystems Sciex API 5500 mass spectrometer or equivalent[6]
5.1.3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a 96-well plate, add 10 µL of internal standard working solution (this compound-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
5.1.4. LC-MS/MS Conditions [6]
-
LC Column: Agilent Zorbax Bonus-RP (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-7.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: ESI positive ion mode
-
MRM Transitions:
-
This compound: m/z 390.2 → 220.0
-
This compound-d6: m/z 396.2 → 226.0
-
Protocol for Glucosylceramide Synthase (GCS) Activity Assay
This protocol provides a general method for measuring GCS enzyme activity in cell lysates.
5.2.1. Materials and Reagents
-
Cell line expressing GCS (e.g., SH-SY5Y neuroblastoma cells)[9]
-
Lysis buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.4, with protease inhibitors)
-
BCA Protein Assay Kit
-
C6-NBD-Ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound (for inhibition studies)
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
5.2.2. Procedure
-
Culture cells to ~80-90% confluency.
-
Harvest and lyse cells in lysis buffer on ice.
-
Determine the protein concentration of the cell lysate using the BCA assay.
-
Set up the enzyme reaction in a microcentrifuge tube:
-
50 µg of cell lysate protein
-
10 µM C6-NBD-Ceramide
-
1 mM UDP-glucose
-
This compound or vehicle control
-
Reaction buffer to a final volume of 100 µL
-
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 300 µL of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the fluorescent spots (C6-NBD-Ceramide and C6-NBD-Glucosylceramide) under UV light and quantify using densitometry.
Protocol for In-Vivo Efficacy Testing in a GBA-Related Synucleinopathy Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of GBA-related synucleinopathy.[10]
5.3.1. Animal Model
-
Gba1 D409V/WT mice, which carry a heterozygous mutation in the Gba1 gene, are a suitable model.[10]
5.3.2. Dosing and Administration
-
Prepare this compound formulated in rodent chow at a concentration to achieve the desired daily dose (e.g., 30 mg/kg/day).
-
House mice individually or in small groups and provide the formulated chow ad libitum.
-
Treat mice for a specified duration (e.g., 9 months).[10]
5.3.3. Sample Collection and Analysis
-
At the end of the treatment period, collect blood (for plasma), brain tissue, and cerebrospinal fluid (CSF).
-
Analyze this compound concentrations in plasma, brain, and CSF using the LC-MS/MS protocol described above (with appropriate validation for mouse matrices).
-
Measure GL-1 levels in plasma, brain, and CSF by LC-MS/MS to confirm target engagement.
-
Perform immunohistochemical analysis of brain tissue to assess α-synuclein pathology.[10]
-
Conduct behavioral tests (e.g., Morris water maze) to evaluate cognitive function.
Pharmacokinetic/Pharmacodynamic Modeling
The relationship between this compound exposure (PK) and the reduction in glycosphingolipid biomarkers (PD) can be described by an inhibitory Emax model.
Modeling of the PK/PD relationship from clinical trial data can help in understanding the dose-response relationship and in selecting optimal doses for future studies. An Emax model with an estimated Emax of approximately 80% for plasma glucosylceramide reduction has been reported for this compound.[11]
Conclusion
This compound is a promising substrate reduction therapy with a well-characterized pharmacokinetic and pharmacodynamic profile. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on this compound and other GCS inhibitors. Further studies are ongoing to fully elucidate the clinical efficacy and safety of this compound in various disease indications.
References
- 1. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered this compound in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. uaf.edu [uaf.edu]
- 10. Preclinical pharmacology of glucosylceramide synthase inhibitor this compound in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
Venglustat Treatment for Gaucher Disease Type 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is a rare, autosomal recessive lysosomal storage disorder resulting from a deficiency of the enzyme acid β-glucosidase (glucocerebrosidase, GCase).[1] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GL-1), and its deacylated form, glucosylsphingosine (lyso-GL-1), primarily within the lysosomes of macrophages.[1][2] Gaucher disease type 3 (GD3) is a chronic neuronopathic form characterized by systemic manifestations similar to type 1 (hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease) along with progressive neurological involvement.[2][3][4] Neurological symptoms can include gaze palsy, ataxia, seizures, and cognitive decline.[1][3] While enzyme replacement therapy (ERT) and substrate reduction therapy (SRT) can manage the systemic symptoms, they do not address the neurological aspects of the disease due to their inability to cross the blood-brain barrier.[2][5]
Venglustat is an investigational, orally administered, brain-penetrant small molecule that inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[6][7][8] By reducing the production of glucosylceramide, this compound aims to decrease the accumulation of this substrate and its derivatives in both peripheral tissues and the central nervous system (CNS), thereby potentially mitigating both the systemic and neurological manifestations of GD3.[3][5][7]
These application notes provide an overview of the mechanism of action of this compound and detail the protocols from key clinical trials investigating its use in patients with Gaucher disease type 3.
Mechanism of Action: Substrate Reduction Therapy
This compound functions as a glucosylceramide synthase (GCS) inhibitor.[6][7] In Gaucher disease, the reduced activity of acid β-glucosidase leads to the accumulation of glucosylceramide. This compound addresses this by targeting the synthesis of glucosylceramide, thereby reducing the substrate burden on the deficient enzyme.[2][7] Its ability to cross the blood-brain barrier is a key feature, offering the potential to treat the neurological symptoms of GD3.[1][7] Preclinical studies in mouse models of neuronopathic Gaucher disease have shown that this compound can decrease glycosphingolipid synthesis and accumulation in the liver and brain, reduce gliosis, and improve ataxia and paresis.[9]
Clinical Trial Protocols
This compound has been investigated in several clinical trials for Gaucher disease type 3. The following sections detail the protocols of the key studies.
The LEAP Trial (NCT02843035)
The LEAP trial was a Phase 2, open-label study evaluating the safety and efficacy of this compound in combination with imiglucerase (Cerezyme) in adult patients with GD3, with a subsequent this compound monotherapy extension.[2][10][11]
-
Inclusion Criteria:
-
Adults (≥18 years) with a clinical diagnosis of Gaucher disease type 3.[2][10]
-
Documented deficiency of acid β-glucosidase activity.[2]
-
Presence of gaze palsy.[2]
-
Received stable imiglucerase (Cerezyme) therapy for at least 3 years prior to enrollment.[2][11]
-
Met predefined therapeutic goals for systemic disease (hemoglobin, platelet count, spleen and liver volume).[2][12]
-
-
Exclusion Criteria:
-
This compound: 15 mg administered orally once daily.[2]
-
Imiglucerase (Cerezyme): Continued at the maintenance dose, administered intravenously every two weeks.[2]
-
Primary Outcome: Evaluation of cerebrospinal fluid (CSF) biomarkers.[10]
-
Secondary Outcomes:
The LEAP2MONO Trial (NCT05222906)
The LEAP2MONO study is a Phase 3, randomized, double-blind, active-comparator trial designed to evaluate the efficacy and safety of this compound monotherapy compared to imiglucerase in adult and pediatric patients with GD3.[1][13]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Treatment Arm 1: Oral this compound once daily and placebo infusion every two weeks.[1]
-
Treatment Arm 2: Intravenous imiglucerase (Cerezyme) infusion every two weeks and oral placebo once daily.[1]
-
Duration: 52 weeks, with a potential open-label extension where all participants may receive this compound.[1][6]
-
Co-Primary Endpoints:
-
Secondary Endpoints:
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the this compound clinical trials in Gaucher disease type 3.
Table 1: Pharmacokinetics of this compound (15 mg once daily) in Adult GD3 Patients (LEAP Trial)
| Parameter | Day 1 (Mean ± SD) | Week 52 (Mean ± SD) |
| Plasma | ||
| AUC₀₋₂₄ (ng·h/mL) | 851 ± 282 | Not Reported |
| Cₘₐₓ (ng/mL) | 58.1 ± 26.4 | Not Reported |
| Concentration (ng/mL) | Not Reported | 114 ± 65.8 |
| Cerebrospinal Fluid (CSF) | ||
| Concentration (ng/mL) | Not Reported | 6.14 ± 3.44 |
| Data from the LEAP trial publication.[2][9] |
Table 2: Biomarker Reductions in Plasma and CSF at Week 52 (LEAP Trial)
| Biomarker | Fluid | Baseline (Median, IQR) | Week 52 (Median, IQR) | Median Reduction (%) |
| Glucosylceramide (GL-1) | Plasma | 5.23 µg/mL (4.78, 7.00) | 1.10 µg/mL (0.92, 1.86) | 78% |
| CSF | 5.70 µg/mL (4.53, 8.02) | 1.00 µg/mL (1.00, 2.15) | 81% | |
| Glucosylsphingosine (lyso-GL-1) | Plasma | 19.30 ng/mL (8.78, 48.90) | 14.80 ng/mL (2.50, 18.40) | 56% |
| CSF | 43.20 pg/mL (21.3, 56.0) | 11.50 pg/mL (5.8, 28.0) | 70% | |
| Data from the LEAP trial publication.[2][5] |
Table 3: Clinical Efficacy in Neurological and Systemic Parameters (LEAP Trial)
| Parameter | Baseline (Mean ± SD) | Week 52 (Mean ± SD) | Mean Change (95% CI) |
| Modified SARA Score | 2.68 ± 1.54 | 1.55 ± 1.88 | -1.14 (-2.06 to -0.21) |
| Whole Brain Volume (mm³) | Not Reported | Not Reported | +306.7 ± 4253.3* |
| Excludes one patient with low drug exposure. Data from the LEAP trial publication.[2][5] |
Conclusion
This compound represents a promising therapeutic approach for Gaucher disease type 3, with a mechanism of action that targets the underlying pathophysiology in both the periphery and the central nervous system. The clinical trial protocols for the LEAP and LEAP2MONO studies provide a framework for evaluating the safety and efficacy of this novel substrate reduction therapy. The significant reductions in key disease biomarkers in the plasma and CSF, coupled with early signals of potential clinical stabilization or improvement in neurological function, underscore the importance of ongoing research in this area. The data generated from these trials will be crucial in determining the future role of this compound in the management of Gaucher disease type 3.
References
- 1. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 2. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound vs Imiglucerase for Gaucher Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. alzforum.org [alzforum.org]
- 8. news.sanofi.us [news.sanofi.us]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Venglustat off-target effects and toxicity studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the off-target effects and toxicity of Venglustat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, brain-penetrant, allosteric inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the conversion of ceramide to glucosylceramide (GL-1).[3] By inhibiting GCS, this compound reduces the production of GL-1 and, consequently, the synthesis of downstream complex glycosphingolipids such as globotriaosylceramide (Gb3), which are implicated in the pathophysiology of various lysosomal storage disorders.[4]
Q2: What are the known on-target pharmacodynamic effects of this compound?
A2: The primary on-target effect of this compound is the dose-dependent reduction of glucosylceramide (GL-1) and its downstream metabolites in plasma and cerebrospinal fluid (CSF).[5][6] Clinical studies have demonstrated that this compound administration leads to a rapid and sustained decrease in plasma GL-1 and GM3 concentrations.[6] More progressive reductions in plasma Gb3 and globotriaosylsphingosine (lyso-Gb3) have also been observed with long-term treatment.[7]
Q3: Has this compound been observed to have any off-target effects?
A3: Yes, this compound has been identified as a potent inhibitor of protein N-terminal methyltransferase 1 (NTMT1).[8] This was discovered through a high-throughput screening of over 58,000 compounds.[8] this compound binds competitively to the peptide substrate binding site of NTMT1.[8] This is a significant off-target activity that should be considered in experimental designs and interpretation of results.
Q4: What are the most common adverse events observed in human clinical trials with this compound?
A4: Across various clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) in patients receiving this compound include constipation, nausea, headache, and nasopharyngitis.[7][9] Other reported side effects are depressed mood, dizziness, and shortness of breath.[4] Most of these adverse events were considered mild to moderate in severity.[7]
Q5: Are there any known liabilities from preclinical toxicology studies?
A5: Preclinical toxicology data has guided the dose selection for clinical trials. While specific LD50 or NOAEL values are not consistently published, one study notes that dose escalation in a Phase 1 trial was based on preclinical toxicology and that exposure did not exceed that observed at the "first toxic dose in male rats [45 mg/kg]".[10] Furthermore, based on preclinical data, adverse events of special interest (AESIs) monitored in some clinical trials included new or worsening lens opacities and cataracts.[11]
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed in vitro that is inconsistent with GCS inhibition alone.
-
Possible Cause: This could be due to the off-target inhibition of Protein N-terminal Methyltransferase 1 (NTMT1) by this compound.[8] NTMT1 is involved in regulating various cellular processes, and its inhibition could lead to unforeseen biological consequences.
-
Troubleshooting Steps:
-
Confirm NTMT1 Inhibition: If possible, perform an in vitro NTMT1 activity assay in the presence of this compound to confirm inhibition in your experimental system.
-
Use a Negative Control: A close structural analog of this compound that is inactive against NTMT1 could be used as a negative control to dissect the effects of GCS versus NTMT1 inhibition.
-
Literature Review: Consult literature on the cellular functions of NTMT1 to determine if the observed phenotype aligns with the known consequences of its inhibition.
-
Problem: Inconsistent or lower-than-expected reduction of downstream glycosphingolipids (e.g., Gb3) despite evidence of GL-1 reduction.
-
Possible Cause: The reduction of more complex, downstream glycosphingolipids like Gb3 can be more progressive and slower compared to the rapid decrease in the direct product of GCS, GL-1.[7] This is due to the gradual depletion of pre-existing cellular pools of these complex lipids.
-
Troubleshooting Steps:
-
Time-Course Experiment: Extend the duration of this compound treatment in your experimental model. A time-course analysis may reveal a more significant reduction in downstream glycosphingolipids at later time points.
-
Metabolic Flux Analysis: If feasible, perform metabolic labeling studies to assess the rate of new glycosphingolipid synthesis versus the degradation of existing pools.
-
Combination Therapy: In some contexts, combining this compound with other therapeutic modalities, such as enzyme replacement therapy, might lead to a more robust reduction of accumulated substrates.
-
Quantitative Data Summary
Table 1: Off-Target Inhibition of this compound
| Off-Target Enzyme | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Inhibition Mechanism |
| Protein N-terminal Methyltransferase 1 (NTMT1) | 0.42 µM | 0.5 µM | Competitive with the peptide substrate.[8] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2 Trial in GBA1-Associated Parkinson's Disease
| Adverse Event | This compound Group (n=110) | Placebo Group (n=111) |
| Constipation | 21% (23 participants) | 7% (8 participants) |
| Nausea | 21% (23 participants) | 7% (8 participants) |
| Serious TEAEs | 11% (12 participants) | 11% (12 participants) |
[Source: The Lancet Neurology, 2023][9]
Table 3: Preclinical Toxicology Reference Dose
| Species | Metric | Dose |
| Rat | First Toxic Dose | 45 mg/kg |
[Source: Clinical Pharmacology in Drug Development, 2020][10]
Experimental Protocols & Workflows
Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)
This protocol is a representative method for assessing the in vitro inhibitory activity of this compound on GCS.
-
Enzyme and Substrate Preparation:
-
Recombinant human GCS is used as the enzyme source.
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide) is used as the substrate.
-
UDP-glucose is the co-substrate.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add a known concentration of GCS to the buffer.
-
Add varying concentrations of this compound (or vehicle control) to the enzyme mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorescently labeled ceramide and UDP-glucose to the pre-incubated enzyme-inhibitor mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
-
Quantification and Data Analysis:
-
Quantify the amount of fluorescent product formed.
-
Calculate the percentage of GCS inhibition at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound's mechanism of action via GCS inhibition.
Caption: this compound's off-target inhibition of NTMT1.
Caption: A general workflow for preclinical in vivo toxicity studies.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered this compound in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 10. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Venglustat Therapy Technical Support Center
Welcome to the technical support center for Venglustat therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during in vitro and in vivo experiments with this compound.
Troubleshooting Guide
Researchers may encounter various issues when using this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of glucosylceramide (GlcCer) synthesis | 1. Cell line-specific resistance: Some cell lines may have inherent or acquired resistance. 2. Upregulation of UGCG expression: Cells may compensate for GCS inhibition by increasing the expression of the UGCG gene.[1][2] 3. P-glycoprotein (P-gp/ABCB1) mediated efflux: this compound may be a substrate for P-gp, leading to its removal from the cell.[2][3][4] 4. Incorrect this compound concentration: The IC50 can vary between cell lines. | 1. Confirm this compound IC50: Perform a dose-response curve to determine the effective concentration for your specific cell line. 2. Assess UGCG expression: Use qPCR or Western blot to check for UGCG upregulation. 3. Test for P-gp activity: Use a P-gp inhibitor (e.g., verapamil, cyclosporin A) in combination with this compound to see if efficacy is restored.[3][4] 4. Select a different cell line: If resistance is high, consider using a cell line with known sensitivity to GCS inhibitors. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Passage number, cell density, and media composition can affect cellular metabolism. 2. This compound degradation: Improper storage or handling of this compound can lead to loss of activity. 3. Assay variability: Inconsistent incubation times, reagent concentrations, or detection methods. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Proper this compound handling: Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. 3. Optimize and validate assays: Follow standardized protocols for all assays and include appropriate controls in every experiment. |
| Unexpected changes in cell viability or phenotype | 1. Off-target effects: this compound has been shown to inhibit N-terminal methyltransferase 1 (NTMT1).[5] 2. Accumulation of ceramide: Inhibition of GCS can lead to a buildup of its substrate, ceramide, which can induce apoptosis or other cellular stress responses.[6][7] 3. Disruption of downstream glycosphingolipid functions: Inhibition of GCS affects the synthesis of all downstream glycosphingolipids, which are involved in various cellular processes.[6] | 1. Consider off-target effects: Be aware of the potential for NTMT1 inhibition and its implications for your experimental system. 2. Measure ceramide levels: Quantify intracellular ceramide concentrations to determine if accumulation is occurring. 3. Analyze the glycosphingolipid profile: Use lipidomics to assess the broader impact of this compound on glycosphingolipid metabolism. |
| Difficulty in measuring GCS activity or GlcCer levels | 1. Low enzyme activity in the sample: The cell or tissue type may have low endogenous GCS activity. 2. Suboptimal assay conditions: Incorrect pH, temperature, or substrate concentrations. 3. Insensitive detection method: The chosen method may not be sensitive enough to detect small changes in GCS activity or GlcCer levels. | 1. Increase protein concentration: Use a higher amount of cell lysate or tissue homogenate in the assay. 2. Optimize assay parameters: Titrate substrate concentrations and ensure optimal pH and temperature for the GCS enzyme. 3. Use a more sensitive assay: Consider using a fluorescent-based assay or a highly sensitive LC-MS/MS method for quantification.[8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme encoded by the UGCG gene.[12][13][14] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[2][6][7] By inhibiting GCS, this compound reduces the production of GlcCer and all downstream glycosphingolipids.[12][13]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and measure the inhibition of GCS activity or the reduction in GlcCer levels.
Q3: What are the known mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to GCS inhibitors, in general, can arise from:
-
Upregulation of the UGCG gene: Increased expression of the target enzyme can overcome the inhibitory effect of the drug.[1][2]
-
Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein (ABCB1) can actively transport this compound out of the cell, reducing its intracellular concentration.[2][3][4]
Q4: Are there any known off-target effects of this compound?
A4: Yes, this compound has been identified as a potent inhibitor of N-terminal methyltransferase 1 (NTMT1) with an in vitro IC50 of 0.42 µM.[5] This off-target activity should be considered when interpreting experimental results, as it may contribute to the observed phenotype.
Q5: What are the best methods to measure the efficacy of this compound in my experimental model?
A5: The efficacy of this compound can be assessed by:
-
Measuring GCS activity: This can be done using a fluorescent-based assay with a labeled ceramide substrate or by quantifying the product (GlcCer) using LC-MS/MS.[8][9][11]
-
Quantifying glucosylceramide (GlcCer) levels: LC-MS/MS is the gold standard for accurate quantification of GlcCer in cells, tissues, and biological fluids.[8][10][15][16]
-
Assessing downstream effects: This can include measuring the levels of downstream glycosphingolipids (e.g., Gb3 in Fabry disease models), assessing lysosomal storage, or evaluating relevant cellular phenotypes.
Experimental Protocols
Measurement of Glucosylceramide Synthase (GCS) Activity using a Fluorescent Assay
This protocol is adapted from established methods for measuring GCS activity using a fluorescent ceramide analog.[9][11]
Materials:
-
Cells or tissue homogenates
-
Assay buffer: 25 mM HEPES, pH 7.4
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound or other inhibitors
-
Chloroform/methanol (2:1, v/v)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare cell lysates or tissue homogenates in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer, UDP-glucose, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding NBD-C6-ceramide.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent (e.g., methanol/chloroform).
-
Analyze the sample by HPLC with fluorescence detection to separate and quantify the fluorescent product (NBD-C6-glucosylceramide).
Quantification of Glucosylceramide (GlcCer) by LC-MS/MS
This protocol provides a general workflow for the quantification of GlcCer using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10][15][16]
Materials:
-
Cells, tissues, or plasma samples
-
Internal standard (e.g., a deuterated version of GlcCer)
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
LC-MS/MS system
Procedure:
-
Homogenize cells or tissues in an appropriate buffer.
-
Add the internal standard to the sample.
-
Perform lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).
-
Dry the lipid extract.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable column (e.g., C18).
-
Detect and quantify GlcCer and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of GlcCer in the sample by comparing its peak area to that of the internal standard.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[17][18][19][20]
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Targeting UGCG Overcomes Resistance to Lysosomal Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-dependent effects of human ABCB1 coding polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUBSTRATE-DEPENDENT EFFECTS OF HUMAN ABCB1 CODING POLYMORPHISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are UGCG inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates | Gene Tools, LLC [gene-tools.com]
- 10. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fabrydiseasenews.com [fabrydiseasenews.com]
- 15. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cell viability assays: Topics by Science.gov [science.gov]
- 20. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Venglustat Clinical Trials: Technical Support Center for Interpreting Negative Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the negative clinical trial results of Venglustat.
General FAQs
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This enzyme is responsible for the first step in the synthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound reduces the production of glucosylceramide (GL-1) and other downstream GSLs. The therapeutic hypothesis is that reducing the accumulation of these lipids can ameliorate the pathology of various diseases, including certain lysosomal storage disorders and other conditions where GSL accumulation is implicated.
GBA-Parkinson's Disease (GBA-PD) - MOVES-PD Trial
Q1: Why was the this compound clinical trial for GBA-Parkinson's Disease (MOVES-PD) considered a negative outcome?
A1: The Phase 2 MOVES-PD trial was considered a negative outcome because it failed to meet its primary endpoint.[1][2] The study did not demonstrate a statistically significant improvement in the clinical measures of disease progression in patients with GBA-associated Parkinson's disease who received this compound compared to those who received a placebo.[1] In fact, a numerically greater progression in motor symptoms was observed in some this compound-treated patients.[3]
Q2: What was the primary endpoint for the MOVES-PD trial?
A2: The primary endpoint was the change from baseline to 52 weeks in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[1][4] This scale is a standard clinical tool used to measure the severity and progression of Parkinson's disease symptoms.
Q3: Can you summarize the key quantitative results of the MOVES-PD trial?
A3: Yes, the key efficacy results are summarized in the table below. The data shows that this compound did not reduce the rate of change in the MDS-UPDRS score over the 52-week period.[3]
| Metric | This compound (n=110) | Placebo (n=111) | Difference (95% CI) | p-value |
| LS Mean Change in MDS-UPDRS II+III | 7.29 (SE 1.36) | 4.71 (SE 1.27) | 2.58 (-1.10 to 6.27) | 0.17 |
Data from the MOVES-PD Part 2 study at 52 weeks.[4] LS Mean = Least Squares Mean; SE = Standard Error; CI = Confidence Interval.
Q4: What was the experimental protocol for assessing the primary endpoint in the MOVES-PD trial?
A4: The primary outcome was assessed using the MDS-UPDRS, a comprehensive scale with four parts. For the MOVES-PD trial, the focus was on the combined scores of Part II and Part III.
-
Part II (Motor Experiences of Daily Living): This part is patient-reported and assesses the impact of motor symptoms on daily activities such as speech, swallowing, dressing, and handwriting.
-
Part III (Motor Examination): This part is clinician-assessed and involves a standardized neurological examination to rate the severity of motor signs like tremor, rigidity, bradykinesia (slowness of movement), and postural stability. The assessments were conducted at baseline and at specified follow-up intervals, with the primary analysis at 52 weeks.[4] The evaluations were performed in the "OFF" state, meaning patients had withheld their standard Parkinson's medications for a designated period, to assess the underlying disease progression without the confounding effects of symptomatic treatments.
Q5: What are the implications of these results for GBA-PD research?
A5: The results suggest that inhibiting glucosylceramide synthase with this compound may not be a viable therapeutic strategy for GBA-associated Parkinson's disease.[4] Despite successfully engaging its target and reducing GL-1 levels in the cerebrospinal fluid, this did not translate into clinical benefit.[3][5] This outcome challenges the hypothesis that simply reducing the accumulation of glucosylceramide is sufficient to slow neurodegeneration in this patient population and suggests that the underlying pathology may be more complex.[1]
Autosomal Dominant Polycystic Kidney Disease (ADPKD) - STAGED-PKD Trial
Q1: Why was the this compound clinical program for ADPKD halted?
A1: The pivotal Phase 2/3 STAGED-PKD study was stopped for futility.[6][7][8] An independent interim analysis revealed that this compound did not provide a meaningful reduction in the growth rate of total kidney volume (TKV) compared to placebo, which was the primary endpoint.[7][8][9]
Q2: What was the primary endpoint for the STAGED-PKD trial?
A2: The primary endpoint for the first stage of the study was the annualized rate of change in total kidney volume (TKV).[6][7] TKV is a key biomarker in ADPKD, as its increase is associated with the progression of the disease and the decline of kidney function.
Q3: Are there quantitative data available from the STAGED-PKD trial?
| Metric | This compound | Placebo | Outcome |
| Annualized Rate of Change in TKV | N/A | N/A | Did not provide a meaningful reduction compared to placebo; trial stopped for futility.[7][9] |
| Biomarker (GL-1 Reduction) | Confirmed | N/A | This compound effectively inhibited the GSL pathway.[7][8] |
TKV = Total Kidney Volume; N/A = Not Applicable as specific data was not released.
Q4: How is the primary endpoint, Total Kidney Volume (TKV), typically measured in ADPKD trials?
A4: Total Kidney Volume is typically measured using medical imaging techniques, most commonly Magnetic Resonance Imaging (MRI). The standard methodology involves:
-
Image Acquisition: Patients undergo MRI scans of their abdomen without contrast agents at baseline and at subsequent time points (e.g., annually).
-
Kidney Segmentation: The outlines of both kidneys are manually traced or semi-automatically segmented on each slice of the MRI scan.
-
Volume Calculation: A software program then calculates the total volume of both kidneys by summing the area of the segmented regions on each slice and multiplying by the slice thickness. This method provides a precise and reproducible measurement of kidney size, which is a surrogate marker for cyst growth and disease progression.
Q5: What does the failure of the STAGED-PKD trial imply?
A5: The outcome suggests that modulating the glycosphingolipid (GSL) pathway via GCS inhibition is likely insufficient to prevent kidney cyst growth in adults with ADPKD.[6][9] While the drug hit its biochemical target, this did not affect the primary disease pathway.[9] This finding has advanced the scientific understanding of ADPKD by indicating that other biological pathways are more central to the progression of this particular disease.[7]
Fabry Disease - Phase 2a Trial (NCT02228460)
Q1: What were the outcomes of the this compound Phase 2a trial in Fabry Disease?
A1: The results of the Phase 2a trial in men with Fabry disease were mixed. The trial did not meet its primary goal of significantly reducing globotriaosylceramide (Gb3) accumulation in skin cells after six months of treatment. However, longer-term follow-up in an extension study showed that after three years, a majority of the remaining patients did see a reduction in Gb3 scores, and patients showed no signs of clinical disease progression in key organs.
Q2: What was the primary endpoint of the Fabry Disease Phase 2a trial?
A2: The primary goal was to assess the effect of this compound on the severity of Gb3 accumulation in skin cells, rated on a scale of 0-3, after six months of treatment.
Q3: Can you summarize the key findings from the Fabry Disease trial?
A3: Yes, the findings at different time points are summarized below.
| Metric | Outcome at 6 Months (Primary Endpoint) | Outcome at 3 Years (Extension Study) |
| Gb3 Accumulation Score in Skin Cells | No significant effect; the primary goal was not met. | 5 of 6 remaining men saw a reduction in Gb3 scores compared to baseline. |
| Gb3 in Blood | Significantly reduced by 41.7%. | Significantly reduced by 77.5%. |
| Clinical Disease Progression | Not the primary endpoint at this stage. | Patients showed no signs of disease progression in the kidneys, heart, brain, or nervous system. |
Q4: What was the methodology for assessing Gb3 accumulation?
A4: Gb3 accumulation was assessed via skin biopsies.
-
Sample Collection: A small sample of skin is taken from the patient.
-
Histological Analysis: The tissue is processed and stained to visualize cellular structures.
-
Scoring: Pathologists examine the samples under a microscope to rate the severity of Gb3 inclusions (accumulations) within skin cells, typically on a semi-quantitative scale (e.g., 0 for none, 1 for mild, 2 for moderate, 3 for severe). A more precise, quantitative measure looking at the fraction of cells occupied by Gb3 clumps was also used, which showed a significant reduction at both 6 months and 3 years.
Q5: What do these mixed results imply for this compound in Fabry Disease?
A5: The initial failure to meet the primary endpoint at 6 months highlights a potential disconnect between the surrogate endpoint (Gb3 in skin) and the drug's activity, or a slower than expected time to effect on this measure. However, the positive long-term data, including sustained reduction of Gb3 in the blood and lack of clinical progression, suggest that this compound may still hold therapeutic value for the long-term treatment of Fabry disease. These findings have supported the continuation of this compound's development for Fabry disease in Phase 3 trials focusing on clinical outcomes like pain and cardiac manifestations.
References
- 1. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 4. Clinical Trials - International Gaucher Alliance [gaucheralliance.org]
- 5. Qualitative Study of the Patient Experience with this compound for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Venglustat Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing adverse events and troubleshooting experimental challenges associated with Venglustat, a potent, orally active inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking the first committed step in the biosynthesis of most glycosphingolipids, this compound holds therapeutic promise for several lysosomal storage disorders, including Fabry disease, Gaucher disease, and GM2 gangliosidosis.[2][3] This guide offers practical advice in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a substrate reduction therapy that inhibits glucosylceramide synthase (GCS).[1] This enzyme is responsible for the conversion of ceramide to glucosylceramide, which is a precursor for the synthesis of more complex glycosphingolipids like globotriaosylceramide (Gb3).[1] In lysosomal storage disorders such as Fabry disease, deficient enzymatic activity leads to the accumulation of these glycosphingolipids. This compound aims to reduce the production of these substrates, thereby alleviating the cellular pathology.[2]
Q2: What are the most commonly reported adverse events in clinical trials of this compound?
Based on clinical trial data, the most frequently observed treatment-emergent adverse events (TEAEs) include gastrointestinal and neurological symptoms. In a phase 2 trial for GBA1-associated Parkinson's disease, the most common TEAEs were constipation and nausea.[4] A study in adult males with classic Fabry disease reported headache and nasopharyngitis as the most common side effects.[5] Other reported adverse events across various studies include dizziness and depressed mood, with depressed mood leading to discontinuation in at least one instance.[2][6]
Q3: We are observing unexpected cytotoxicity in our cell cultures treated with this compound. What are the potential causes and how can we troubleshoot this?
Unexpected cytotoxicity can arise from several factors. Here’s a troubleshooting guide:
-
High Drug Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the EC50 and optimal working concentration.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is non-toxic (usually <0.5% for DMSO) and include a vehicle-only control in your experiments.
-
Off-Target Effects: While this compound is a potent GCS inhibitor, off-target effects can occur. Consider investigating potential off-target interactions by testing the inhibitor in cell lines that do not express GCS or by using structurally different GCS inhibitors to confirm that the observed phenotype is due to on-target inhibition.
-
Induction of Cellular Stress: Inhibition of GCS can lead to an accumulation of its substrate, ceramide, which is a known mediator of cellular stress and apoptosis.[7] It is advisable to assess markers of cellular stress, such as the activation of caspases or the expression of heat shock proteins.
Q4: Our in vivo rodent study is showing some unexpected neurological signs in the this compound-treated group. How should we approach this?
Neurological signs in animal studies require careful observation and systematic evaluation. Here are some steps to consider:
-
Systematic Behavioral Observation: Implement a standardized neurobehavioral testing battery to quantify any observed changes. This can include assessments of motor activity, startle response, and learning and memory (e.g., Morris water maze).[8]
-
Clinical Observations: Record detailed clinical signs of toxicity, including changes in posture, gait, and grooming. Body weight and food/water consumption should also be monitored closely.[8]
-
Histopathological Examination: At the end of the study, perform a thorough histopathological examination of the central and peripheral nervous systems to identify any structural changes or signs of neurotoxicity.[4]
-
Dose Reduction/Adjustment: If significant neurotoxicity is observed, consider reducing the dose of this compound or adjusting the dosing schedule.
Quantitative Data on Adverse Events
The following table summarizes quantitative data on treatment-emergent adverse events (TEAEs) from selected this compound clinical trials.
| Adverse Event | This compound Group | Placebo Group | Study Population | Reference |
| Constipation | 21% (23/110) | 7% (8/111) | GBA1-associated Parkinson's Disease | [4] |
| Nausea | 21% (23/110) | 7% (8/111) | GBA1-associated Parkinson's Disease | [4] |
| Headache | Most Common | N/A | Classic Fabry Disease (males) | [5] |
| Nasopharyngitis | Most Common | N/A | Classic Fabry Disease (males) | [5] |
| Depressed Mood | Led to discontinuation in one patient | N/A | Classic Fabry Disease (males) | [6] |
Data presented as percentage of participants experiencing the event (number of participants with event / total number of participants in the group).
Experimental Protocols
Protocol 1: Assessment of Ceramide and Glucosylceramide Levels in Cell Culture
This protocol allows for the quantification of intracellular ceramide and glucosylceramide to monitor the direct biochemical effect of this compound.
Materials:
-
Cell culture reagents
-
This compound
-
NBD C6-ceramide (fluorescently labeled ceramide)
-
BSA (Bovine Serum Albumin)
-
Collagenase IV
-
Chloroform/Methanol (1:1, v/v)
-
Thin-Layer Chromatography (TLC) plates
-
Spectrophotometer or fluorescence scanner
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations for the desired duration.
-
Labeling with NBD C6-ceramide: Prepare a 2 mM NBD C6-ceramide solution complexed with BSA. Add the labeling solution to the cell culture medium to a final concentration of 400 µM NBD C6-ceramide. Incubate for 2 hours at 37°C with gentle shaking.[9]
-
Lipid Extraction: Harvest the cells and extract lipids using a chloroform/methanol (1:1, v/v) solution.[9]
-
TLC Separation: Resuspend the dried lipid extract in a small volume of chloroform/methanol. Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate NBD C6-ceramide from NBD C6-glucosylceramide.
-
Quantification: Visualize the separated fluorescent lipids under UV light. Scrape the corresponding spots from the TLC plate and elute the lipids. Quantify the amount of NBD C6-ceramide and NBD C6-glucosylceramide using a spectrophotometer or fluorescence scanner.[9]
Protocol 2: In Vivo Neurobehavioral Assessment in Rodents
This protocol provides a framework for monitoring potential neurological adverse effects of this compound in a rodent model.
Materials:
-
This compound formulation for in vivo administration
-
Rodent model (e.g., rats or mice)
-
Motor activity chambers
-
Acoustic startle response system
-
Morris water maze or other cognitive testing apparatus
Procedure:
-
Dosing and Clinical Observations: Administer this compound to the animals according to the study design. Conduct daily clinical observations, recording any changes in behavior, appearance, or signs of toxicity.[8]
-
Motor Activity: At specified time points, place individual animals in motor activity chambers and record their locomotor activity for a defined period.[8]
-
Acoustic Startle Response and Prepulse Inhibition (PPI): Assess the startle response to a loud acoustic stimulus and the inhibition of this response by a preceding weaker prepulse. This test can indicate alterations in sensorimotor gating.[8]
-
Cognitive Function: Evaluate learning and memory using a task such as the Morris water maze, which assesses spatial learning and memory.[8]
-
Data Analysis: Analyze the data collected from each behavioral test to identify any significant differences between the this compound-treated and control groups.
Visualizations
Figure 1. this compound inhibits Glucosylceramide Synthase (GCS), blocking the conversion of Ceramide to Glucosylceramide and subsequent complex glycosphingolipids.
Figure 2. A logical workflow for troubleshooting unexpected adverse events during experiments with this compound.
Figure 3. Experimental workflow for monitoring potential adverse events of this compound in an in vivo rodent study.
References
- 1. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. researchgate.net [researchgate.net]
- 4. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 5. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Venglustat Delivery Across the Blood-Brain Barrier
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments focused on optimizing the delivery of Venglustat across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an investigational, orally administered, brain-penetrant inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a critical enzyme in the synthesis of most glycosphingolipids (GSLs).[3] By inhibiting GCS, this compound reduces the production of glucosylceramide and downstream GSLs.[1][2][4] This mechanism is being investigated for its therapeutic potential in lysosomal storage disorders such as Gaucher disease, Fabry disease, and GM2 gangliosidosis, as well as for Parkinson's disease associated with GBA1 gene mutations, where the accumulation of these lipids is implicated in the disease pathology.[1][2][3][5]
Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?
The blood-brain barrier (BBB) is a significant obstacle for the delivery of many drugs to the central nervous system (CNS).[6] While this compound is designed to be brain-penetrant, several challenges can impact its delivery efficiency:[1]
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which can actively transport drugs out of the brain and back into the bloodstream, thereby limiting their CNS concentration.[6]
-
Enzymatic Degradation: Enzymes present within the BBB endothelial cells can metabolize drugs, reducing the amount of active compound that reaches the brain tissue.
-
Physicochemical Properties: The inherent properties of a drug, such as its size, charge, and lipophilicity, play a crucial role in its ability to passively diffuse across the BBB.
-
Individual Variability: Pathological conditions and genetic differences can alter the integrity and function of the BBB, leading to variations in drug permeability among individuals.[7]
Q3: What are the established methods for quantifying this compound concentration in brain tissue?
Accurate quantification of this compound in the brain is essential for pharmacokinetic and pharmacodynamic studies. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[8][9][10] This technique offers high sensitivity and specificity for measuring drug concentrations in complex biological matrices like brain homogenate and cerebrospinal fluid (CSF).[9] Other techniques that can be employed include:
-
In vivo imaging: Techniques like Positron Emission Tomography (PET) can visualize and quantify drug distribution in the brain in real-time.[11][12]
-
Microdialysis: This invasive technique allows for the sampling of unbound drug concentrations in the brain's extracellular fluid, providing a more accurate measure of the pharmacologically active drug fraction.[11][13]
Q4: What strategies can be employed to enhance the delivery of this compound across the BBB?
Several innovative strategies are being explored to improve drug delivery to the brain:[14][15][16][17][18][19]
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[15][17][20]
-
Receptor-mediated transcytosis: Modifying this compound or its carrier to bind to specific receptors on the BBB can trigger its active transport into the brain.[17][18]
-
BBB disruption: Transiently opening the BBB using techniques like focused ultrasound with microbubbles can allow for increased drug penetration.[6][15][16][21]
-
Intranasal delivery: This non-invasive route can bypass the BBB to a certain extent by utilizing the olfactory and trigeminal neural pathways.[18][22]
-
Chemical modification: Altering the chemical structure of this compound to optimize its physicochemical properties for BBB penetration is another potential approach.[15]
Troubleshooting Guides
In Vitro BBB Model Experiments
In vitro BBB models, such as those using transwell inserts, are crucial for initial screening of drug permeability.[23][24][25][26]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) Values | - Incomplete formation of the endothelial cell monolayer.- Contamination of the cell culture.- Suboptimal cell culture conditions.- Poor quality of the transwell inserts. | - Optimize cell seeding density and allow sufficient time for monolayer formation.- Regularly screen for mycoplasma and other contaminants.- Ensure the use of appropriate media, supplements, and incubation conditions.- Utilize high-quality, pre-tested transwell inserts.[26] |
| High Variability in Permeability Data | - Inconsistent monolayer integrity across different wells.- Inaccurate dosing or sampling volumes.- Degradation of this compound in the assay medium.- Variations in incubation time or temperature. | - Monitor TEER values before and after the experiment to ensure monolayer stability.- Use calibrated pipettes and adhere to a strict timing protocol.- Assess the stability of this compound under experimental conditions.- Maintain precise control over all experimental parameters. |
| Unexpectedly High Permeability | - "Leaky" cell monolayers.- Cytotoxic effects of this compound or its vehicle at the tested concentrations.- Inaccurate analytical measurements. | - Confirm monolayer integrity with a low-permeability marker like Lucifer yellow.- Include vehicle controls to assess the impact of the formulation on the BBB model.- Validate the analytical method for accuracy and precision. |
In Vivo Animal Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and Variable Brain Concentrations | - Poor oral bioavailability.- High activity of efflux transporters at the BBB.- Rapid metabolism in the liver or brain.- Inconsistent dosing or tissue collection procedures. | - Optimize the drug formulation and consider alternative routes of administration, such as intravenous injection.[22][27][28]- Co-administer this compound with a known P-gp inhibitor.- Evaluate the metabolic stability of this compound in the relevant animal species.- Ensure accurate and consistent experimental techniques. |
| Discrepancy Between Brain Homogenate and CSF Concentrations | - High degree of this compound binding to brain tissue components.- Slow or limited transport from the brain parenchyma into the CSF.- Blood contamination in CSF samples. | - Determine the unbound fraction of this compound in the brain.[29]- Consider the time course of this compound distribution in both compartments.- Use meticulous CSF collection techniques to avoid blood contamination.[30] |
| Adverse Effects in Animals | - Off-target effects of this compound at the administered dose.- Toxicity associated with the drug vehicle.- Stress induced by experimental procedures. | - Conduct a dose-ranging study to identify the maximum tolerated dose.- Include a vehicle-treated control group.- Refine animal handling and experimental protocols to minimize stress. |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
-
Cell Culture: Culture a monolayer of brain endothelial cells (e.g., primary cells or immortalized cell lines) on microporous membrane inserts within a transwell plate system.[23]
-
Barrier Integrity Assessment: Measure the TEER to confirm the formation of a tight endothelial monolayer.[26]
-
Permeability Experiment: Add this compound to the apical (blood side) chamber. At designated time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of this compound transport across the in vitro BBB model.
In Vivo Brain Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized animal.[31]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[32][33]
-
Drug Administration: Administer this compound to the animal through the desired route (e.g., intravenous, oral).
-
Sample Collection: Collect dialysate samples at regular intervals. These samples will contain unbound this compound from the brain's extracellular fluid.[32][33][34][35]
-
Analysis: Quantify the this compound concentration in the dialysate using a highly sensitive analytical method like LC-MS/MS. This will provide the unbound brain concentration-time profile.
Visualizations
Caption: this compound inhibits the enzyme glucosylceramide synthase (GCS), a key step in the synthesis of glycosphingolipids.
Caption: A stepwise workflow for conducting an in vitro blood-brain barrier permeability assay.
Caption: A logical troubleshooting guide for addressing issues of low this compound concentration in the brain.
References
- 1. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. researchgate.net [researchgate.net]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. proventainternational.com [proventainternational.com]
- 7. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 12. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. mdpi.com [mdpi.com]
- 19. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 21. Vasculotide restores the blood-brain barrier after focused ultrasound-induced permeability in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. geneonline.com [geneonline.com]
- 23. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro blood-brain barrier models for drug research: state-of-the-art and new perspectives on reconstituting these models on artificial basement membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 26. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Optimizing intravenous drug administration by applying pharmacokinetic/pharmacodynamic concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 30. healthsciencereviews.com [healthsciencereviews.com]
- 31. goums.ac.ir [goums.ac.ir]
- 32. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. uva.theopenscholar.com [uva.theopenscholar.com]
- 34. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 35. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Venglustat Clinical Development for ADPKD: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges encountered during the clinical development of Venglustat for Autosomal Dominant Polycystic Kidney Disease (ADPKD). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to inform future research in this area.
Frequently Asked Questions (FAQs)
Q1: What was the rationale for investigating this compound for the treatment of ADPKD?
A1: this compound is an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids (GSLs). Preclinical studies in mouse models of ADPKD suggested that the accumulation of GSLs contributes to cyst formation and growth.[1][2] Inhibition of this pathway by this compound was shown to reduce cystogenesis and preserve kidney function in these models, providing a strong rationale for its clinical investigation in patients with ADPKD.[3][4]
Q2: Why was the this compound clinical program for ADPKD discontinued?
A2: The clinical program for this compound in ADPKD was halted because the Phase II/III STAGED-PKD trial failed to meet its prespecified futility criteria.[5][6][7][8][9][10] An independent interim analysis revealed that this compound did not demonstrate a meaningful reduction in the rate of total kidney volume (TKV) growth, which was the primary endpoint of the first stage of the study.[6][8][9][10]
Q3: Did the STAGED-PKD trial show any other concerning outcomes?
A3: Yes, a concerning finding from the STAGED-PKD trial was that patients treated with this compound exhibited a faster rate of decline in their estimated glomerular filtration rate (eGFR) compared to the placebo group.[3] This finding, coupled with the lack of efficacy on TKV, led to the termination of the study.[3]
Q4: Was this compound effective in inhibiting its target pathway in the clinical trial?
A4: Yes, biomarker data from the STAGED-PKD trial confirmed that this compound effectively inhibited the GSL pathway. This was evidenced by a reduction in plasma levels of glucosylceramide (GL-1), a lipid that accumulates in certain cells.[5][7][10][11][12]
Q5: What are the broader implications of the this compound trial failure for ADPKD drug development?
A5: The outcome of the STAGED-PKD trial suggests that the reduction of GSLs may not play a significant role in preventing kidney cyst growth in adult patients with ADPKD.[5][6][7][9][10][13] This challenges the therapeutic relevance of this pathway in ADPKD and highlights the importance of validating preclinical findings in well-designed clinical trials. It also underscores the complexity of ADPKD pathophysiology and the need to explore other therapeutic targets.
Troubleshooting Guide for Future ADPKD Clinical Trials
This guide addresses potential challenges in designing and interpreting clinical trials for ADPKD, drawing lessons from the this compound development program.
| Challenge | Potential Pitfall | Recommended Action |
| Target Validation | Preclinical models may not fully recapitulate human disease. The efficacy of GSL inhibition in mouse models of ADPKD did not translate to humans. | Conduct thorough target validation studies in human-derived cellular models or organoids. Consider early-phase clinical trials with robust biomarker endpoints to confirm target engagement and downstream effects before launching large-scale efficacy studies. |
| Patient Selection | Heterogeneity in disease progression can mask treatment effects. | Utilize patient enrichment strategies based on validated prognostic biomarkers, such as the Mayo Imaging Classification for TKV and baseline eGFR, to enroll patients at high risk of rapid progression.[5][9] |
| Primary Endpoint Selection | TKV is a well-accepted surrogate endpoint, but its correlation with long-term renal function decline can be complex. | While TKV remains a crucial endpoint, consider co-primary or key secondary endpoints that reflect changes in renal function, such as eGFR slope. The STAGED-PKD trial had a two-stage design with TKV growth as the primary endpoint for stage 1 and eGFR slope for stage 2.[3] |
| Futility Analysis | A poorly designed futility analysis can lead to premature termination of a potentially effective therapy or continuation of an ineffective one. | The STAGED-PKD trial included a prespecified interim futility analysis based on the annualized rate of change in TKV.[5][8] Clearly define the futility criteria and statistical plan in the trial protocol. |
| Safety Monitoring | Unexpected adverse effects can emerge. The faster eGFR decline in the this compound arm was a significant safety concern. | Implement a robust safety monitoring plan with frequent assessments of key safety parameters, including renal function. An independent Data and Safety Monitoring Board (DSMB) is crucial for overseeing patient safety. |
Quantitative Data Summary
The following table summarizes the key design and outcomes of the STAGED-PKD clinical trial.
| Parameter | Description |
| Trial Name | STAGED-PKD (Study To Assess Glucosylceramide synthase inhibitor Efficacy in ADPKD)[5] |
| ClinicalTrials.gov ID | NCT03523728[5] |
| Phase | Phase II/III, 2-stage adaptive design[3][5][9][10] |
| Patient Population | Adults with ADPKD at risk of rapidly progressive disease (Mayo Imaging Class 1C, 1D, or 1E) and an eGFR of 30-89.9 mL/min/1.73m²[3][5][10] |
| Intervention | Stage 1: this compound 8mg, this compound 15mg, or placebo (1:1:1 randomization)[3] |
| Primary Endpoint (Stage 1) | Annualized rate of change in Total Kidney Volume (TKV) over 18 months[3] |
| Primary Endpoint (Stage 2) | Annualized rate of change in estimated Glomerular Filtration Rate (eGFR) slope over 24 months[3] |
| Key Outcome | The trial was stopped for futility as this compound did not show a meaningful reduction in TKV growth rate.[5][6][7][8][9][10] |
| Safety Finding | Patients receiving this compound showed a faster rate of eGFR decline.[3] |
Experimental Protocols
1. Patient Selection and Enrollment (STAGED-PKD)
-
Inclusion Criteria:
-
Exclusion Criteria:
2. Total Kidney Volume (TKV) Measurement
-
Imaging Modality: Magnetic Resonance Imaging (MRI) was used to measure TKV.
-
Protocol: While the specific MRI acquisition protocol for STAGED-PKD is not detailed in the provided search results, standard protocols for ADPKD trials typically involve:
-
Coronal and axial T2-weighted sequences to delineate the kidneys and cysts.
-
Standardized slice thickness (e.g., 4-mm) to ensure consistency.[7]
-
Image analysis is performed by a central, blinded reading center to minimize variability.
-
TKV is calculated using stereology or planimetry methods to trace the kidney contours on each slice.
-
3. Estimated Glomerular Filtration Rate (eGFR) Calculation
-
Method: The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation was used to calculate eGFR from serum creatinine levels.[8]
-
Frequency: eGFR was assessed at baseline and at regular intervals throughout the study to monitor changes in renal function.
4. Biomarker Analysis (GL-1)
-
Sample Type: Plasma samples were collected from study participants.
-
Assay: While the exact assay is not specified, the measurement of GL-1 and other glycosphingolipids in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate quantification of these lipids.
Visualizations
Caption: Proposed Glycosphingolipid (GSL) Pathway in ADPKD and the Mechanism of this compound.
Caption: Simplified Workflow of the STAGED-PKD Clinical Trial (Stage 1).
References
- 1. Clinical Quality Control of MRI Total Kidney Volume Measurements in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automatic Measurement of Kidney and Liver Volumes from MR Images of Patients Affected by Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel glucosylceramide synthase inhibitor, in patients at risk of rapidly progressing ADPKD: primary results of a double-blind, placebo-controlled, phase 2/3 randomized clinical trial - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. (STAGED PKD) Measuring Total Kidney Volume in Patients With Autosomal Dominant Polycystic Kidney Disease – Department of Radiology – UW–Madison [radiology.wisc.edu]
- 5. The STAGED-PKD 2-Stage Adaptive Study With a Patient Enrichment Strategy and Treatment Effect Modeling for Improved Study Design Efficiency in Patients With ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) With this compound [ctv.veeva.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The STAGED-PKD 2-Stage Adaptive Study With a Patient Enrichment Strategy and Treatment Effect Modeling for Improved Study Design Efficiency in Patients With ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Glucosylceramide Synthase Inhibitor, in Patients at Risk of Rapidly Progressing ADPKD: Primary Results of a Double-Blind, Placebo-Controlled, Phase 2/3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanofi provides update on this compound clinical program [sanofi.com]
- 12. Sanofi provides update on this compound clinical program [globenewswire.com]
- 13. MRI-based Kidney Volume Measurements in ADPKD: Reliability and Effect of Gadolinium Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Venglustat in GBA-PD Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trials of Venglustat for Parkinson's disease associated with GBA1 gene mutations (GBA-PD).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound clinical trial in GBA-PD?
The Phase 2 MOVES-PD clinical trial investigating this compound in GBA-PD patients failed to meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant beneficial effect of this compound compared to placebo in slowing the progression of motor and non-motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score over 52 weeks.[1]
Q2: Did this compound engage its therapeutic target in the clinical trial?
Yes, pharmacodynamic assessments from Part 1 of the MOVES-PD trial demonstrated successful target engagement. This compound, a brain-penetrant glucosylceramide synthase inhibitor, led to a dose-dependent reduction of its target substrate, glucosylceramide (GL-1), in both plasma and cerebrospinal fluid (CSF).[3][4][5][6] At the highest dose, a significant reduction of GL-1 in the CSF was observed, indicating that the drug effectively crossed the blood-brain barrier and acted on its intended molecular target.[3][4][5][6]
Q3: Were there any safety concerns with this compound in the MOVES-PD trial?
This compound demonstrated a satisfactory safety profile in the MOVES-PD trial.[1][3] The incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and placebo groups.[1][7] The most common TEAEs reported were constipation and nausea.[1] Serious TEAEs were reported in an equal percentage of participants in both the this compound and placebo groups.[1]
Q4: What were the key inclusion criteria for patients in the MOVES-PD trial?
The MOVES-PD trial enrolled adults aged 18-80 years with a diagnosis of Parkinson's disease (Hoehn and Yahr stage ≤2) and one or more GBA1 variants.[1][8] Participants were required to have had symptoms of PD for at least two years and be on a stable medication regimen.[2]
Troubleshooting Guide
Issue: The therapeutic hypothesis of glucosylceramide reduction did not translate into clinical benefit. What are the potential explanations?
-
Complexity of GBA-PD Pathophysiology: The underlying mechanisms of GBA-PD are complex and may involve more than just the accumulation of glucosylceramide.[9][10] While GBA1 mutations lead to reduced glucocerebrosidase (GCase) activity and subsequent substrate accumulation, they also may lead to a toxic gain-of-function of the misfolded GCase protein and lysosomal dysfunction, which can impair the clearance of alpha-synuclein.[9][10] It is possible that simply reducing glucosylceramide is insufficient to address the multifaceted pathology of the disease. There is a bidirectional pathogenic loop where GCase deficiency and alpha-synuclein accumulation reinforce each other.[11]
-
Disease Stage and Duration of Treatment: The MOVES-PD trial enrolled patients with early-stage Parkinson's disease.[1] It is conceivable that by the time of diagnosis, even in early stages, the neurodegenerative process is too advanced to be significantly modified by targeting a single pathway over a 52-week period.
-
Sensitivity of Clinical Endpoints: The primary endpoint was the change in the MDS-UPDRS Parts II and III score. While this is a standard and validated scale, its sensitivity to detect subtle changes in disease progression over a one-year timeframe in a genetically selected population can be debated.[12][13][14] Motor symptoms in Parkinson's disease can have significant day-to-day variability, which may have masked a potential treatment effect.[13]
Quantitative Data Summary
Table 1: MOVES-PD Part 2 - Primary Efficacy Endpoint
| Parameter | This compound (n=96) | Placebo (n=105) | Difference (95% CI) | p-value |
| Least squares mean change from baseline in MDS-UPDRS Parts II & III combined score at 52 weeks | 7.29 (SE 1.36) | 4.71 (SE 1.27) | 2.58 (-1.10 to 6.27) | 0.17 |
Data sourced from Giladi N, et al. Lancet Neurol. 2023.[1]
Table 2: MOVES-PD Part 2 - Patient Demographics and Baseline Characteristics (Interim Analysis)
| Characteristic | Value (N=196) |
| Mean Age (years) | 58.8 |
| Sex (% male) | 59.2% |
| Mean Time Since Diagnosis (years) | 4.8 |
| Family History of PD (%) | 41.5% |
| Median Baseline MDS-UPDRS Part II+III Score (range) | 35.0 (7-94) |
| Baseline MoCA Score ≥26 (%) | 77.6% |
| Baseline MoCA Score 20-25 (%) | 22.4% |
Data sourced from Peterschmitt MJ, et al. Mov Disord. 2020.[8]
Table 3: MOVES-PD Part 1 - Safety and Tolerability (Japanese and Non-Japanese Participants)
| Adverse Events (AEs) | This compound (n=22) | Placebo (n=7) |
| Participants with ≥1 AE (%) | 91% | 86% |
| Most Common AEs | Psychiatric, gastrointestinal, and neurological events | Psychiatric, gastrointestinal, and neurological events |
| Serious AEs | 0 | 0 |
| Deaths | 0 | 0 |
| Discontinuations due to AEs | 2 (non-Japanese) | 0 |
Data compiled from Peterschmitt MJ, et al. J Parkinsons Dis. 2022 and Neurology. 2020.[3][5]
Experimental Protocols
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)
The MDS-UPDRS is a comprehensive scale used to assess both motor and non-motor symptoms of Parkinson's disease.[12][15]
-
Part II: Motor Experiences of Daily Living: This section is patient-reported and evaluates the impact of motor symptoms on daily activities. It consists of 13 items, each scored on a 0 (normal) to 4 (severe) scale.[15][16]
-
Part III: Motor Examination: This section is administered by a trained clinician and involves a direct examination of the patient's motor function. It includes 18 items with 33 scores, also rated on a 0 to 4 scale.[15][16]
-
Administration: In the MOVES-PD trial, the MDS-UPDRS Parts II and III were assessed at baseline and at various time points throughout the 52-week study period to measure the change in scores.[1] The assessments were conducted in a standardized manner by trained raters to ensure consistency across sites.
Visualizations
Caption: Pathophysiological pathway in GBA-PD and the mechanism of action of this compound.
Caption: Workflow of the MOVES-PD Phase 2 Clinical Trial.
References
- 1. Safety and efficacy of this compound in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. neurology.org [neurology.org]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. GBA Variants and Parkinson Disease: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Frontiers | GBA-Associated Synucleinopathies: Prime Candidates for Alpha-Synuclein Targeting Compounds [frontiersin.org]
- 12. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
- 13. Motor Symptom Variability in Parkinson's Disease: Implications for Personalized Trial Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjneurology.com [vjneurology.com]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Venglustat Drug-Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the drug-drug interaction (DDI) profile of venglustat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical trial implementation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
A1: this compound is predominantly metabolized by the cytochrome P450 (CYP) enzyme system. In vitro studies using human biomaterials have identified CYP3A4 as the major contributor, responsible for approximately 80% of its metabolism.[1] A minor contribution is attributed to CYP2D6.
Q2: What is the expected impact of co-administering a strong CYP3A4 inhibitor with this compound?
A2: Co-administration of a strong CYP3A4 inhibitor is expected to significantly increase the plasma exposure of this compound. A clinical drug-drug interaction study was conducted with itraconazole, a strong CYP3A4 inhibitor, in healthy subjects. The results demonstrated a clinically significant increase in this compound's area under the concentration-time curve (AUC) and a prolongation of its half-life.
Q3: Are there any clinical data on the interaction of this compound with strong CYP3A4 inducers?
A3: While specific clinical trial data on the co-administration of this compound with a strong CYP3A4 inducer like rifampin were not identified in the public domain, a significant decrease in this compound plasma concentrations is anticipated. This is based on the knowledge that this compound is a substrate of CYP3A4. In clinical trial protocols for this compound, the use of strong or moderate CYP3A4 inducers is often listed as an exclusion criterion, suggesting a recognized potential for a significant drug-drug interaction.[2][3][4] Therefore, co-administration with strong CYP3A4 inducers should be approached with caution and may require dose adjustments of this compound.
Q4: Does this compound itself have the potential to induce or inhibit CYP enzymes?
A4: Based on in vitro data, the likelihood of this compound causing clinically significant drug-drug interactions by inhibiting or inducing major CYP450 enzymes is considered low.[1] A study in healthy volunteers showed that repeated dosing of this compound resulted in minimal induction of CYP3A4, as assessed by the 4β-hydroxycholesterol biomarker.[5]
Troubleshooting Guide for Preclinical and Clinical Studies
Issue: Unexpectedly high plasma concentrations of this compound observed in a subject.
Troubleshooting Steps:
-
Review Concomitant Medications: Check for the recent or concurrent administration of any known CYP3A4 inhibitors. This includes prescription drugs (e.g., itraconazole, clarithromycin, ritonavir), over-the-counter medications, and certain foods (e.g., grapefruit juice).[3]
-
Assess for Genetic Polymorphisms: While CYP3A4 activity is not strongly influenced by genetic polymorphisms, variations in other drug metabolizing enzymes or transporters could potentially play a role.
-
Verify Dosing and Sample Handling: Ensure the correct dose of this compound was administered and that blood samples were collected, processed, and stored according to the protocol to rule out analytical errors.
Issue: Sub-therapeutic plasma concentrations of this compound observed in a subject.
Troubleshooting Steps:
-
Review Concomitant Medications: Investigate the use of any known CYP3A4 inducers, such as rifampin, carbamazepine, or St. John's Wort.[2]
-
Assess Patient Adherence: Confirm that the subject has been compliant with the prescribed this compound dosing regimen.
-
Evaluate for Gastrointestinal Issues: Conditions affecting drug absorption could potentially lead to lower than expected plasma concentrations.
Data Presentation: Pharmacokinetic Drug-Drug Interaction with a Strong CYP3A4 Inhibitor
The following table summarizes the key pharmacokinetic (PK) parameter changes of this compound when co-administered with the strong CYP3A4 inhibitor, itraconazole.
Table 1: Effect of Itraconazole on this compound Pharmacokinetics in Healthy Subjects
| Pharmacokinetic Parameter | This compound Alone (15 mg single dose) | This compound + Itraconazole (100 mg BID) | Geometric Mean Ratio (90% CI) | Fold Change |
| AUCinf (ng·h/mL) | 2280 | 4810 | 2.03 (1.81 - 2.27) | 2.03 |
| Cmax (ng/mL) | 60.3 | 63.2 | 1.12 (1.05 - 1.20) | 1.12 |
| t1/2 (h) | 30.6 | 58.4 | - | 1.88 |
Data sourced from a clinical drug-drug interaction study in healthy volunteers.
Experimental Protocols
This compound and Itraconazole Drug-Drug Interaction Study Methodology
-
Study Design: An open-label, single-sequence, two-period drug-drug interaction study.
-
Study Population: Healthy adult volunteers.
-
Treatment Regimen:
-
Period 1: A single oral dose of this compound 15 mg.
-
Period 2: Multiple oral doses of itraconazole 100 mg twice daily, followed by a single oral dose of this compound 15 mg co-administered with itraconazole.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after this compound administration in each period to determine the plasma concentrations of this compound.
-
Bioanalytical Method: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Caption: Typical workflow for a two-period drug-drug interaction study.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Fabry Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Assay Development for High-Throughput Screening of GCS Inhibitors
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers developing high-throughput screening (HTS) assays for Glucosylceramide Synthase (GCS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Glucosylceramide Synthase (GCS) and why is it a target for drug discovery?
A1: Glucosylceramide Synthase (GCS) is an enzyme that catalyzes the first step in the synthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1][2] This pathway is crucial for building complex GSLs that are vital for cell function.[1] Inhibiting GCS can reduce the production of these GSLs, which is a therapeutic strategy for certain lysosomal storage diseases like Gaucher and Fabry disease, as well as some types of cancer where GSLs are implicated in multidrug resistance.[1][3]
Q2: What are the common types of HTS assays for GCS inhibitors?
A2: The most common HTS assays for GCS inhibitors are biochemical assays and cell-based assays.[3]
-
Biochemical assays use purified or recombinant GCS enzyme and measure its activity directly. A popular format uses a fluorescently labeled ceramide substrate (e.g., NBD-ceramide), where the product, fluorescent glucosylceramide, is separated and quantified.[4][5] Another approach detects the UDP by-product of the reaction using a luminescence-based method like the UDP-Glo™ assay.[6]
-
Cell-based assays measure GCS activity within a cellular context. This can involve treating cells with fluorescent ceramide and measuring the accumulation of the fluorescent product or assessing downstream effects of GCS inhibition, such as changes in cell viability or sensitization to other drugs.
Q3: What are the essential controls for a GCS inhibitor HTS assay?
A3: To ensure data quality, every HTS plate should include:
-
Negative Control (0% inhibition): Typically contains the enzyme, substrates, and the same concentration of DMSO used to dissolve test compounds. This represents the maximum enzyme activity.
-
Positive Control (100% inhibition): Contains the enzyme, substrates, and a known, potent GCS inhibitor at a concentration high enough to completely block the enzyme's activity. This represents the minimum signal.
-
Test Compounds: Wells containing the enzyme, substrates, and the library compounds being screened.
Q4: How do I interpret the Z'-factor for my HTS assay?
A4: The Z'-factor (Z-prime) is a statistical parameter that determines the quality and robustness of an HTS assay.[7] It is calculated from the means and standard deviations of your positive and negative controls.[8] The interpretation is as follows:
-
0 < Z' < 0.5: A marginal or acceptable assay.[8][9] Further optimization may be needed.
-
Z' < 0: The assay is not suitable for screening, as the signals from positive and negative controls overlap significantly.[7][9]
Q5: Where can I source the GCS enzyme for a biochemical assay?
A5: While commercial sources for purified GCS may be limited, active GCS can be obtained from a post-nuclear cell extract of many common human cell lines, which express the enzyme endogenously.[10] Cell lines such as ACHN have been reported to express high levels of GCS.[10]
GCS Signaling Pathway
The diagram below illustrates the catalytic function of Glucosylceramide Synthase (GCS) in the glycosphingolipid biosynthesis pathway and the mechanism of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates | Gene Tools, LLC [gene-tools.com]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assay.dev [assay.dev]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Venglustat vs. Miglustat: A Comparative Guide for Gaucher Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two substrate reduction therapies for Gaucher disease: the investigational drug Venglustat and the approved medication Miglustat. The information is intended to support research, clinical development, and scientific understanding of these therapeutic agents.
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged "Gaucher cells."[1][2] This accumulation drives the multisystemic pathology of the disease, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2] In neuronopathic forms of Gaucher disease (types 2 and 3), GlcCer and its cytotoxic metabolite, glucosylsphingosine (Lyso-GL-1), accumulate in the central nervous system (CNS), leading to progressive neurological damage.[1]
Substrate reduction therapy (SRT) is an oral therapeutic strategy that aims to decrease the synthesis of GlcCer to a level that can be managed by the residual GCase activity, thereby reducing the accumulation of the substrate.[3] This approach offers an alternative to intravenous enzyme replacement therapy (ERT). This guide focuses on two such SRT agents: this compound and Miglustat.
Mechanism of Action
Both this compound and Miglustat function by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, including GlcCer.[4][5] By blocking this initial step, these drugs reduce the production of GlcCer, thus alleviating the substrate burden on the deficient GCase enzyme.
This compound is a highly potent and specific GCS inhibitor that is actively being investigated for its ability to cross the blood-brain barrier, making it a potential treatment for the neurological manifestations of Gaucher disease.[5][6] Miglustat, an imino sugar, also inhibits GCS but has limited penetration of the central nervous system.[5][6] Some studies suggest Miglustat may also act as a pharmacological chaperone for GCase, potentially aiding in the proper folding and function of the deficient enzyme.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data from key clinical trials of this compound and Miglustat.
Table 1: this compound Efficacy Data in Gaucher Disease Type 3 (LEAP Trial)
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Change After 1 Year of Treatment | p-value | Reference |
| Neurological Endpoints | ||||
| CSF Glucosylceramide | ▼ 81% (median) | <0.05 | [7][8] | |
| CSF Glucosylsphingosine | ▼ 70% (median) | <0.05 | [7][8] | |
| Plasma Glucosylceramide | ▼ 78% (median) | <0.05 | [7][8] | |
| Plasma Glucosylsphingosine | ▼ 56% (median) | <0.05 | [7][8] | |
| Modified SARA Score | 2.68 ± 1.54 | ▼ 1.14 (mean change) | <0.05 | [8] |
| Systemic Endpoints | ||||
| Spleen Volume | N/A (patients stable on ERT) | Stable | N/A | [9] |
| Liver Volume | N/A (patients stable on ERT) | Stable | N/A | [9] |
| Hemoglobin | N/A (patients stable on ERT) | Stable | N/A | [9] |
| Platelet Count | N/A (patients stable on ERT) | Stable | N/A | [9] |
Note: The LEAP trial evaluated this compound as an add-on therapy to ERT in patients with stable systemic disease.
Table 2: Miglustat Efficacy Data in Gaucher Disease Type 1
| Parameter | Study Population | Duration | Mean Change from Baseline | p-value | Reference |
| Visceral Endpoints | |||||
| Spleen Volume | Treatment-naïve | 12 months | ▼ 19% | <0.001 | [10] |
| Treatment-naïve | 18 months | ▼ 24.3% | 0.001 | [11] | |
| Stable on ERT (switch) | 6 months | No significant change | >0.05 | [1] | |
| Liver Volume | Treatment-naïve | 12 months | ▼ 12% | <0.001 | [10] |
| Treatment-naïve | 18 months | ▼ 15.1% | 0.022 | [11] | |
| Stable on ERT (switch) | 6 months | No significant change | >0.05 | [1] | |
| Hematological Endpoints | |||||
| Hemoglobin | Treatment-naïve | 12 months | Slight improvement | N/A | [10] |
| Treatment-naïve | 24 months | Stable | >0.05 | [11] | |
| Stable on ERT (switch) | 6 months | No significant change | >0.05 | [1] | |
| Platelet Count | Treatment-naïve | 12 months | ▲ 13.9 x 10⁹/L | 0.030 | [11] |
| Treatment-naïve | 24 months | ▲ 23% (not significant) | >0.05 | [11] | |
| Stable on ERT (switch) | 6 months | Significant difference vs. ERT alone | 0.035 | [1] |
Experimental Protocols
This compound: The LEAP Trial (NCT02843035)
Objective: To evaluate the safety, tolerability, and efficacy of this compound in combination with imiglucerase in adults with Gaucher disease type 3.[7]
Study Design: A Phase 2, open-label, multicenter study.[7]
Patient Population: Adult patients (≥18 years) with a clinical diagnosis of Gaucher disease type 3 who had been on a stable dose of ERT for at least 3 years and had stable systemic disease.[9]
Intervention: Oral this compound (15 mg once daily) in combination with the patient's maintenance dose of intravenous imiglucerase.[7]
Primary Endpoints:
-
Safety and tolerability of this compound in combination with imiglucerase.[7]
-
Change from baseline in the concentration of glucosylceramide and glucosylsphingosine in cerebrospinal fluid (CSF) at 26 and 52 weeks.[7]
Secondary Endpoints:
-
Change in plasma concentrations of glucosylceramide and glucosylsphingosine.[9]
-
Pharmacokinetics of this compound in plasma and CSF.[9]
-
Neurologic function, including the Scale for the Assessment and Rating of Ataxia (SARA).[9]
-
Systemic disease parameters (spleen and liver volume, hemoglobin, platelet count).[9]
Methodologies:
-
Biomarker Quantification: Glucosylceramide and glucosylsphingosine levels in plasma and CSF were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][11]
-
Neurological Assessment: Ataxia was assessed using the SARA, a standardized clinical scale that evaluates gait, stance, sitting, speech, and coordination.[2][4]
-
Organ Volume Measurement: Spleen and liver volumes were measured by magnetic resonance imaging (MRI).[7]
Miglustat: Representative Clinical Trial Protocols
Objective: To evaluate the efficacy and safety of Miglustat in adult patients with type 1 Gaucher disease.
Study Designs:
-
Pastores et al. (2005): A non-comparative, open-label study in adult patients with type 1 GD who were unable or unwilling to receive ERT.[11]
-
Elstein et al. (2007): A phase II, open-label, randomized trial in patients with type 1 GD who were clinically stable on ERT, comparing a switch to Miglustat monotherapy, combination therapy, or continued ERT.[1]
Patient Population:
-
Pastores et al. (2005): 10 adult patients with symptomatic type I GD.[11]
-
Elstein et al. (2007): 36 adult patients with stable type I GD on ERT for at least 2 years.[1]
Intervention:
-
Pastores et al. (2005): Oral Miglustat 100 mg three times daily.[11]
-
Elstein et al. (2007): Oral Miglustat 100 mg three times daily (monotherapy or in combination with ERT).[1]
Primary Endpoints:
-
Pastores et al. (2005): Percentage change in liver volume.[11]
-
Elstein et al. (2007): Tolerability, pharmacokinetic profile, organ volume reduction, and chitotriosidase activity.[1]
Methodologies:
-
Organ Volume Measurement: Spleen and liver volumes were assessed by MRI.[1][11]
-
Hematological Parameters: Hemoglobin and platelet counts were measured using standard laboratory procedures.
-
Biomarker Analysis: Chitotriosidase activity, a marker of macrophage activation, was measured in plasma.
Safety and Tolerability
This compound: In the LEAP trial, this compound in combination with imiglucerase was generally well-tolerated, with no deaths or serious adverse events reported.[8]
Miglustat: The most common adverse effects associated with Miglustat are gastrointestinal, including diarrhea, flatulence, and abdominal pain.[12] Tremor and peripheral neuropathy have also been reported.[10]
Summary and Future Directions
This compound and Miglustat are both oral substrate reduction therapies that inhibit glucosylceramide synthase, but they have distinct clinical profiles and target patient populations in the context of Gaucher disease.
Miglustat is an established therapy for a subset of adult patients with type 1 Gaucher disease, offering a modest clinical benefit for systemic manifestations. Its utility is limited by its side-effect profile and lack of significant efficacy in the neuronopathic forms of the disease.
This compound represents a promising investigational therapy, particularly for patients with neuronopathic Gaucher disease (type 3). Its ability to cross the blood-brain barrier and reduce key CNS biomarkers addresses a critical unmet need in this patient population. The ongoing LEAP2MONO study will provide further insights into its efficacy as a monotherapy.
The development of brain-penetrant GCS inhibitors like this compound marks a significant advancement in the potential treatment of the neurological complications of Gaucher disease and other lysosomal storage disorders. Further research will be crucial to fully elucidate the long-term safety and efficacy of this therapeutic approach.
References
- 1. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Qualitative Study of the Patient Experience with this compound for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 9. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 12. An open-label, noncomparative study of miglustat in type I Gaucher disease: efficacy and tolerability over 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Venglustat and Eliglustat for the Treatment of Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent substrate reduction therapies for lysosomal storage disorders: Venglustat and eliglustat. Both oral medications function by inhibiting glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This mechanism aims to reduce the accumulation of harmful substrates within lysosomes, thereby alleviating the clinical manifestations of these debilitating genetic diseases. This document summarizes their performance based on available clinical trial data, outlines the experimental protocols used in these studies, and visualizes key pathways and workflows.
At a Glance: this compound vs. Eliglustat
| Feature | This compound | Eliglustat |
| Mechanism of Action | Glucosylceramide synthase inhibitor[1] | Glucosylceramide synthase inhibitor[2][3][4] |
| Approved Indication(s) | Investigational | Gaucher disease type 1[5][2][6] |
| Key Investigational Areas | Gaucher disease type 3[7], Fabry disease[1][8], GM2 Gangliosidosis[9] | Not actively being investigated for new indications |
| Administration | Oral, once daily[7] | Oral, once or twice daily based on CYP2D6 metabolizer status[3][10] |
| Blood-Brain Barrier Penetration | Yes[11][9][12] | No[7] |
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key efficacy and biomarker data from clinical trials of this compound and eliglustat.
This compound: Clinical Trial Data Summary
Gaucher Disease Type 3 (LEAP Trial - NCT02843035) [7]
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Week 52 (Mean ± SD or Median [IQR]) | Mean/Median Change |
| Plasma Glucosylceramide | - | - | ↓ 78% (median) |
| CSF Glucosylceramide | - | - | ↓ 81% (median) |
| Plasma Glucosylsphingosine | - | - | ↓ 56% (median) |
| CSF Glucosylsphingosine | - | - | ↓ 70% (median) |
| SARA Score (Ataxia) | 2.68 ± 1.54 | 1.55 ± 1.88 | -1.14 (mean change) |
Fabry Disease (Phase 2a Trial - NCT02228460 & Extension NCT02489344) [5][2][13]
| Parameter | Timepoint | Result |
| Skin Gb3 Score (0-3 scale) | 6 months | No significant change |
| Skin Gb3 Score (0-3 scale) | 3 years | 5 of 6 patients showed a reduction; 2 achieved a score of 0 |
| Plasma Gb3 | 6 months | ↓ 41.7% |
| Plasma Gb3 | 3 years | ↓ 77.5% |
GM2 Gangliosidosis (AMETHIST Trial) [3][9]
| Parameter | This compound Group (Week 104) | Placebo Group (Week 104) |
| CSF GM2 Ganglioside | ↓ 47.6% | ↓ 11.3% |
| 9-Hole Peg Test (annual % change) | 2.49% | 0.95% |
Note: The AMETHIST trial for GM2 gangliosidosis was discontinued as the reduction in CSF GM2 did not translate to clinical improvement in the assessed endpoints.[14][15]
Eliglustat: Clinical Trial Data Summary
Gaucher Disease Type 1 - Treatment-Naïve (ENGAGE Trial - NCT00891202) [1][6][16][17][18]
| Parameter | Baseline (Mean) | 9 Months (Mean % Change) | 18 Months (Mean % Change) | 4.5 Years (Mean % Change) |
| Spleen Volume (multiples of normal) | 13.9 | ↓ 27.8% | ↓ 45% | ↓ 66% |
| Liver Volume (multiples of normal) | 1.4 | ↓ 6.6% | ↓ 11% | ↓ 23% |
| Hemoglobin (g/dL) | 11.9 | ↑ 1.22 g/dL (absolute change) | ↑ 1.02 g/dL (absolute change from baseline) | ↑ 1.4 g/dL (absolute change from baseline) |
| Platelet Count (x10⁹/L) | 67.6 | ↑ 41.1% | ↑ 58% | ↑ 87% |
Gaucher Disease Type 1 - Switch from ERT (ENCORE Trial - NCT00943111) [19][20][21][22][23]
| Parameter | 12 Months (% of Patients Maintaining Stability) | 24 Months (% of Patients Maintaining Stability) | 4 Years (% of Patients Maintaining Stability) |
| Composite Endpoint (Spleen, Liver, Hemoglobin, Platelets) | 85% | ≥85% | ≥85% |
| Spleen Volume | 94% | 96% | ≥92% |
| Hemoglobin | 95% | 97% | ≥92% |
| Platelet Count | 93% | 94% | ≥92% |
| Liver Volume | 96% | 96% | ≥92% |
Experimental Protocols
Below are descriptions of the methodologies for key experiments cited in the clinical trials of this compound and eliglustat.
Measurement of Spleen and Liver Volume
Organ volumes are a primary efficacy endpoint in Gaucher disease trials. The typical protocol involves:
-
Imaging Modality : Magnetic Resonance Imaging (MRI) is the standard method for accurate volumetric assessment of the spleen and liver.[24]
-
Image Acquisition : Patients undergo abdominal MRI scans. Contiguous axial slices of the abdomen are acquired.
-
Volumetric Analysis : The volume of the spleen and liver is calculated from the MRI images using a summation of areas on each slice multiplied by the slice thickness. This analysis is often performed by a central, independent imaging laboratory to ensure consistency and reduce bias.[16]
-
Normalization : Organ volumes are often expressed as a percentage of body weight or as multiples of normal (MN) to account for variations in patient size.[18]
Hematological Assessment
Standard hematological parameters are crucial for assessing the systemic effects of treatment in Gaucher disease.
-
Sample Collection : Whole blood samples are collected from patients at specified time points throughout the clinical trial.
-
Analysis : A complete blood count (CBC) is performed using automated hematology analyzers to determine hemoglobin concentration and platelet count.
-
Quality Control : All analyses are conducted in a central laboratory to ensure consistency and adherence to standardized procedures.
Biomarker Analysis
Glucosylceramide (GL-1), Glucosylsphingosine (lyso-GL-1), Globotriaosylceramide (Gb3), and GM2 Ganglioside
These biomarkers are critical for assessing target engagement and the biochemical response to substrate reduction therapy.
-
Sample Collection : Samples can include plasma, cerebrospinal fluid (CSF), and tissue biopsies (e.g., skin).[3][21] For CSF collection in the LEAP trial, lumbar punctures were performed.[3]
-
Sample Processing :
-
Plasma/CSF : Samples are processed and stored under appropriate conditions to ensure biomarker stability.
-
Skin Biopsies : A small skin biopsy is obtained, typically from the upper arm or thigh. The tissue is then fixed and embedded for histological analysis.
-
-
Quantification :
-
Mass Spectrometry : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these glycosphingolipids in plasma and CSF.[3]
-
Immunohistochemistry/Immunofluorescence : For skin biopsies, Gb3 accumulation is often assessed semi-quantitatively by a pathologist using a scoring system (e.g., 0-3) based on the extent of Gb3 deposits observed through microscopy.[2]
-
Glucosylceramide Synthase (GCS) Activity Assay
This in vitro assay is used to determine the inhibitory potential of compounds like this compound and eliglustat.
-
Enzyme Source : Homogenates from cells or tissues that express GCS are prepared.
-
Reaction Mixture : The enzyme source is incubated with a fluorescently labeled ceramide substrate (e.g., NBD C6-ceramide) and UDP-glucose in an appropriate buffer.
-
Inhibitor Addition : The assay is performed in the presence of varying concentrations of the inhibitor (this compound or eliglustat) or a vehicle control.
-
Lipid Extraction and Analysis : The reaction is stopped, and the lipids are extracted. The fluorescently labeled glucosylceramide product is separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.[5]
-
Data Analysis : The inhibitory activity is determined by the reduction in the rate of product formation in the presence of the inhibitor.
CYP2D6 Genotyping
For eliglustat, determining a patient's CYP2D6 metabolizer status is mandatory before initiating treatment.
-
Sample Collection : A blood or saliva sample is collected from the patient.
-
DNA Extraction : Genomic DNA is extracted from the collected sample.
-
Genotyping Analysis : The extracted DNA is analyzed for known genetic variants in the CYP2D6 gene that affect its enzyme activity. This is typically done using FDA-cleared tests that employ techniques such as polymerase chain reaction (PCR) and microarray analysis.
-
Phenotype Classification : Based on the identified genotype, patients are classified into different metabolizer phenotypes: poor, intermediate, extensive (normal), or ultra-rapid metabolizers.[12][17] This classification informs the appropriate dosing regimen for eliglustat.
Visualizations
Glucosylceramide Synthesis Pathway and Inhibition
Caption: Inhibition of the glucosylceramide synthesis pathway by this compound and eliglustat.
Representative Clinical Trial Workflow
Caption: A generalized workflow for a randomized, controlled clinical trial.
Conclusion
This compound and eliglustat represent significant advancements in the oral treatment of lysosomal storage disorders through the mechanism of substrate reduction. Eliglustat is an established therapy for Gaucher disease type 1, with robust long-term data demonstrating its efficacy and safety in both treatment-naïve and switch-over patients. This compound, with its ability to cross the blood-brain barrier, holds promise for lysosomal storage disorders with neurological involvement, such as Gaucher disease type 3 and GM2 gangliosidosis, although its clinical benefit in the latter is yet to be established. The choice between these therapies, should this compound receive approval for overlapping indications, will likely depend on the specific lysosomal storage disorder, the presence of neurological symptoms, and the patient's CYP2D6 metabolizer status. Further head-to-head comparative studies would be invaluable in delineating the relative merits of these two important therapeutic agents.
References
- 1. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. benchchem.com [benchchem.com]
- 6. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fabrydiseasenews.com [fabrydiseasenews.com]
- 8. Effect of oral eliglustat on splenomegaly in patients with Gaucher disease type 1: the ENGAGE randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Eliglustat Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Historical Control Analysis Demonstrates Greater Long-Term Reduction in Plasma Globotriaosylceramide (Gb3) by this compound Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Qualitative Study of the Patient Experience with this compound for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Historical Control Analysis Demonstrates Greater Long‐Term Reduction in Plasma Globotriaosylceramide (Gb3) by this compound Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Oral Eliglustat vs Placebo on Spleen Volume in Patients with Splenomegaly and Gaucher Disease Type 1: The ENGAGE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 19. Cerdelga® Treatment-Naïve Patient Trials | For US HCPs [pro.campus.sanofi]
- 20. fabrydiseasenews.com [fabrydiseasenews.com]
- 21. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gaucherdisease.org [gaucherdisease.org]
- 23. Recommendations for the management of the haematological and onco-haematological aspects of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hematologyandoncology.net [hematologyandoncology.net]
A Head-to-Head Comparison of Venglustat and Standard of Care for Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, is characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in a multisystemic disease with significant morbidity and mortality. Current therapeutic strategies aim to either replace the deficient enzyme, enhance its function, or reduce the accumulation of its substrate. This guide provides a detailed, head-to-head comparison of the investigational substrate reduction therapy, Venglustat, with the current standard of care for Fabry disease, supported by available experimental data and detailed methodologies.
Mechanism of Action
The standard of care for Fabry disease primarily involves two approaches: Enzyme Replacement Therapy (ERT) and Chaperone Therapy. This compound introduces a third strategy: Substrate Reduction Therapy (SRT).
-
Enzyme Replacement Therapy (ERT): ERT, with agalsidase alfa and agalsidase beta, involves the intravenous infusion of a recombinant human α-Gal A enzyme to supplement the deficient enzyme and catabolize the accumulated Gb3.
-
Chaperone Therapy: Migalastat, an oral pharmacological chaperone, is designed for patients with specific amenable GLA mutations. It binds to and stabilizes the patient's own misfolded α-Gal A, facilitating its proper trafficking to the lysosome and increasing its enzymatic activity.
-
Substrate Reduction Therapy (SRT) with this compound: this compound is an oral inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of glucosylceramide, which is a precursor for Gb3.[1] By inhibiting this enzyme, this compound aims to reduce the production of Gb3 and other related glycosphingolipids, thereby preventing their accumulation regardless of the underlying GLA mutation.[1]
Pathophysiology of Fabry Disease and Therapeutic Intervention Points
References
Venglustat vs. Agalsidase Alfa/Beta: A Comparative Analysis of Efficacy in Fabry Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substrate reduction therapy, Venglustat, and the enzyme replacement therapies, agalsidase alfa and agalsidase beta, for the treatment of Fabry disease. This analysis is based on available clinical trial data and focuses on key efficacy endpoints, experimental methodologies, and mechanisms of action.
Fabry disease, a rare X-linked lysosomal storage disorder, arises from a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the multisystemic pathology of the disease, including renal failure, cardiomyopathy, and cerebrovascular events. Current therapeutic strategies primarily involve either replacing the deficient enzyme with recombinant human α-Gal A (agalsidase alfa and agalsidase beta) or reducing the production of the accumulating substrate (this compound).
Mechanism of Action: A Tale of Two Strategies
Agalsidase alfa and agalsidase beta are enzyme replacement therapies (ERTs) designed to provide a functional version of the α-Gal A enzyme.[1][2][3] Administered intravenously, these recombinant enzymes are taken up by cells and are intended to catabolize the accumulated Gb3, thereby mitigating the downstream cellular damage.[2]
In contrast, this compound is an orally administered small molecule that functions as a substrate reduction therapy (SRT).[4][5] It inhibits glucosylceramide synthase, a key enzyme in the synthesis pathway of most glycosphingolipids, including Gb3.[4][6] By blocking this initial step, this compound aims to reduce the overall production of Gb3, thus preventing its accumulation.[4]
Efficacy Data: A Quantitative Comparison
The following tables summarize the quantitative efficacy data from key clinical trials for this compound, agalsidase alfa, and agalsidase beta. It is important to note that direct head-to-head clinical trial data for this compound versus ERTs is not yet fully available, as the comparative CARAT trial is ongoing.[7][8] The data presented here are from separate clinical programs.
Biomarker Reduction
| Treatment | Study | Patient Population | Duration | Key Biomarker Endpoint | Result |
| This compound | Phase 2a (NCT02228460) & Extension[5][9] | 11 treatment-naïve adult males with classic Fabry disease | 3 years | Mean change from baseline in the fraction of volume of Gb3 inclusions in superficial skin capillary endothelium | -0.12 (p=0.0008)[5] |
| Reduction in plasma Gb3 | 77.5% reduction at 3 years[8] | ||||
| Agalsidase alfa | Pivotal Trial[10] | 26 adult males | 6 months | Reduction in plasma Gb3 | Significant reduction compared to placebo[10] |
| Agalsidase beta | Phase 3 Trial[11] | 58 ERT-naïve patients (56 male, 2 female) | 20 weeks | Clearance of Gb3 from kidney capillaries | Complete or near-complete clearance in a significant number of patients[11] |
| Open-label Extension[2] | 58 patients | 30-36 months | Sustained clearance of Gb3 from dermal capillaries | Achieved and maintained in 98% of patients[2] |
Renal Function
| Treatment | Study | Patient Population | Duration | Key Renal Endpoint | Result |
| This compound | Phase 2a & Extension[5][9] | 11 treatment-naïve adult males | 3 years | Renal function | No biochemical or histological indications of disease progression[5] |
| Agalsidase alfa | Fabry Outcome Survey (FOS)[12] | 740 treated patients | ~5 years | Annualized change in eGFR in males with baseline eGFR < 60 mL/min/1.73 m² | -2.86 mL/min/1.73 m²/year (compared to -6.8 in an untreated cohort)[12] |
| Agalsidase beta | Phase 4 Trial[6][13] | 82 adults with mild to moderate kidney disease | Up to 35 months | Time to first clinical event (renal, cardiac, cerebrovascular, or death) | Delayed time to first clinical event (Hazard Ratio: 0.47 vs. placebo)[6][13] |
| Open-label Extension[2] | 58 patients | 30-36 months | Mean serum creatinine and estimated GFR | Remained stable[2] |
Cardiac Function
| Treatment | Study | Patient Population | Duration | Key Cardiac Endpoint | Result |
| This compound | Phase 2a & Extension[5][9] | 11 treatment-naïve adult males | 3 years | Cardiac function | No biochemical or histological indications of disease progression[5] |
| Agalsidase alfa | Fabry Outcome Survey (FOS)[12] | 740 treated patients | ~5 years | Mean rate of LVMI increase | 0.33 g/m²/y in treated males vs. 4.07 in untreated males; 0.48 g/m²/y in treated females vs. 2.31 in untreated females[12] |
| Agalsidase beta | International Cohort Study[14] | Comparison with agalsidase alfa | 1 year | Proportion of patients with a decrease in LVMI | Higher proportion with agalsidase beta (79%) vs. agalsidase alfa (62%) (OR 2.27)[14] |
Experimental Protocols
This compound: Phase 2a Study (NCT02228460) and Extension (NCT02489344)
-
Study Design: An international, open-label, single-arm Phase 2a study with a subsequent open-label extension.[4][5]
-
Participants: 11 treatment-naïve adult males (18-37 years old) with a confirmed diagnosis of classic Fabry disease.[5][8]
-
Intervention: this compound 15 mg administered orally once daily.[4][5]
-
Duration: 26 weeks for the initial study, with an extension of up to 130 weeks (approximately 2.5 years).[5][8]
-
Key Assessments:
-
Skin Biopsies: Gb3 accumulation in superficial skin capillary endothelium was assessed by light microscopy and electron microscopy unbiased stereology.[5]
-
Biomarkers: Plasma and urine levels of Gb3 and lyso-Gb3 were measured.[15]
-
Organ Function: Renal function (eGFR, proteinuria) and cardiac function were monitored.[5][15]
-
Agalsidase Alfa: Pivotal Trials
-
Study Design: Two randomized, double-blind, placebo-controlled, 6-month trials.[10]
-
Participants: Adult males with Fabry disease.[10]
-
Intervention: Agalsidase alfa administered at a dose of 0.2 mg/kg every other week via intravenous infusion.[16]
-
Key Assessments:
Agalsidase Beta: Pivotal Phase 3 and 4 Trials
-
Study Design:
-
Participants:
-
Intervention: Agalsidase beta administered at a dose of 1 mg/kg every other week via intravenous infusion.[11][13]
-
Key Assessments:
Summary and Future Directions
The available data suggests that both ERTs (agalsidase alfa and beta) and SRT (this compound) are effective in addressing the underlying pathophysiology of Fabry disease. Agalsidase alfa and beta have a well-established history of stabilizing renal and cardiac function and reducing Gb3 accumulation.[2][10][11][12] this compound has shown promising results in its early clinical trials, with significant reductions in key biomarkers and no evidence of disease progression over a three-year period in a small cohort of treatment-naïve male patients.[5][8][9]
The primary distinction lies in their mechanism of action and route of administration. ERTs directly replace the deficient enzyme, while this compound reduces the substrate load. The oral administration of this compound offers a potential advantage in convenience over the intravenous infusions required for ERTs.
The ongoing Phase 3 CARAT trial (NCT05280548), which directly compares this compound to standard of care (including agalsidase alfa and beta) for effects on left ventricular hypertrophy, will be crucial in providing a definitive comparison of the long-term clinical efficacy of these two therapeutic approaches.[19][20] The results of this and other ongoing studies will further clarify the respective roles of SRT and ERT in the management of Fabry disease.
References
- 1. Clinical Efficacy and Real-World Effectiveness of Fabry Disease Treatments: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time to treatment benefit for adult patients with Fabry disease receiving agalsidase β: data from the Fabry Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agalsidase alfa for the treatment of Fabry disease: new data on clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agalsidase-beta therapy for advanced Fabry disease: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. This compound, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agalsidase alfa: a review of its use in the management of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
- 12. Long-term effectiveness of agalsidase alfa enzyme replacement in Fabry disease: A Fabry Outcome Survey analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. jmg.bmj.com [jmg.bmj.com]
- 15. Fabry Disease: Current and Novel Therapeutic Strategies. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An open-label clinical trial of agalsidase alfa enzyme replacement therapy in children with Fabry disease who are naïve to enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. acpjournals.org [acpjournals.org]
- 19. fabrydiseasenews.com [fabrydiseasenews.com]
- 20. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
Venglustat vs. Migalastat for Fabry Disease with Amenable Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) in various tissues. This accumulation drives the multisystemic pathology of the disease, including renal failure, cardiovascular complications, and neuropathic pain. Two notable oral therapeutic strategies have emerged for Fabry disease: substrate reduction therapy with venglustat and pharmacological chaperone therapy with migalastat for patients with amenable mutations. This guide provides a detailed, data-driven comparison of these two agents, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action
The fundamental difference between this compound and migalastat lies in their therapeutic approach to mitigating the effects of α-Gal A deficiency.
This compound: Substrate Reduction Therapy
This compound is an inhibitor of glucosylceramide synthase, a key enzyme in the synthesis pathway of most glycosphingolipids, including Gb3.[1][2] By blocking this initial step, this compound aims to reduce the production of Gb3, thereby preventing its accumulation in lysosomes, irrespective of the underlying GLA mutation.[1][3] This mechanism makes it a potential treatment option for a broad range of Fabry disease patients.
Migalastat: Pharmacological Chaperone Therapy
Migalastat is a pharmacological chaperone designed to treat Fabry disease in patients with specific "amenable" mutations in the GLA gene.[4][5] These mutations result in misfolded but potentially functional α-Gal A enzyme. Migalastat binds to the active site of these amenable mutant enzymes, stabilizing their conformation and facilitating their proper trafficking from the endoplasmic reticulum to the lysosome.[6][7] Once in the lysosome, the higher concentration of the natural substrate, Gb3, and the lower pH cause migalastat to dissociate, allowing the restored enzyme to catabolize the accumulated substrate.[6]
Below are diagrams illustrating the distinct mechanisms of action for this compound and Migalastat.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Migalastat.
Clinical Efficacy and Supporting Data
Direct head-to-head clinical trials comparing this compound and migalastat have not been completed. The ongoing Phase 3 CARAT trial (NCT05280548) is evaluating this compound against standard of care, which includes migalastat, with results expected in 2027.[1][8] Therefore, the following comparison is based on data from separate clinical trial programs for each drug.
This compound Clinical Data
The primary clinical evidence for this compound in Fabry disease comes from a Phase 2a open-label trial (NCT02228460) and its long-term extension study (NCT02489344) in 11 treatment-naïve adult males with classic Fabry disease.[1][3]
Table 1: Summary of this compound Phase 2a and Extension Study Results
| Endpoint | Timepoint | Result |
| Plasma Gb3 Reduction | 6 Months | 41.7% reduction from baseline.[3] |
| 3 Years | 77.5% reduction from baseline.[3] | |
| Skin Gb3 Inclusions (SSCE) | 6 Months | No significant change in severity score.[1][9] |
| 3 Years | 5 of 6 remaining patients had reductions in severity score; 2 achieved complete clearance (score of 0).[1][3] | |
| Fraction of SSCE Cytoplasm Occupied by Gb3 Inclusions | 6 Months | Mean change from baseline: -0.06 (p=0.0010).[9][10] |
| 3 Years (156 Weeks) | Mean change from baseline: -0.12 (p=0.0008).[9][10] | |
| Disease Progression | 3 Years | No biochemical or histological indications of disease progression in kidneys, heart, brain, or nervous system.[1][3][9] |
SSCE: Superficial Skin Capillary Endothelium
Migalastat Clinical Data
Migalastat's efficacy has been established in two pivotal Phase 3 trials: the FACETS study (NCT00925301) in treatment-naïve patients and the ATTRACT study (NCT01218659) in patients with prior enzyme replacement therapy (ERT) experience.[4][11]
Table 2: Summary of Migalastat Phase 3 Trial Results (in Patients with Amenable Mutations)
| Trial | Patient Population | Key Endpoint | Timepoint | Result |
| FACETS (vs. Placebo) | ERT-Naïve | Kidney Interstitial Capillary Gb3 Inclusions | 6 Months | Significant reduction in the migalastat group vs. an increase in the placebo group.[4][11] |
| Plasma lyso-Gb3 | 6 Months | Significant reduction with migalastat compared to placebo.[11] | ||
| Renal Function (eGFR) | 24 Months | Stable renal function.[4] | ||
| Cardiac Mass (LVMi) | 24 Months | Reduction in cardiac mass.[4] | ||
| ATTRACT (vs. ERT) | ERT-Experienced | Renal Function (eGFR) | 18 Months | Comparable effect to ERT in maintaining stable renal function.[12][13] |
| Cardiac Mass (LVMi) | 18 Months | Significant reduction in LVMi with migalastat; no significant change in the ERT group.[11] | ||
| Composite Clinical Events | 30 Months (OLE) | 10% of patients experienced a new composite clinical event (renal, cardiac, or cerebrovascular).[13] |
eGFR: estimated Glomerular Filtration Rate; LVMi: Left Ventricular Mass Index; OLE: Open-Label Extension
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols employed in the evaluation of this compound and migalastat.
This compound Study Protocol (NCT02228460 & NCT02489344)
-
Study Design: An international, open-label, single-arm Phase 2a study with a 26-week initial phase followed by a 130-week extension.[9]
-
Participants: 11 treatment-naïve adult males (18-37 years old) with classic Fabry disease.[9]
-
Intervention: this compound 15 mg administered orally once daily.[3][9]
-
Primary Endpoint (Initial Phase): Change in Gb3 accumulation in skin capillary endothelial cells, assessed by a pathologist on a 0-3 severity rating scale.[1]
-
Key Secondary & Exploratory Endpoints:
-
Gb3 Quantification in Skin: The fraction of the volume of superficial skin capillary endothelium (SSCE) cytoplasm occupied by Gb3 inclusions was measured by electron microscopy unbiased stereology.[9][10]
-
Plasma Biomarkers: Levels of Gb3 and globotriaosylsphingosine (lyso-Gb3) in plasma were measured at various time points.[9][10]
-
Organ Function: Renal function (eGFR), cardiac function, and neurological assessments were conducted to monitor for disease progression.[3]
-
Migalastat Study Protocols (FACETS & ATTRACT)
-
Amenable Mutation Identification: The amenability of a GLA mutation to migalastat is determined by a validated in vitro good laboratory practice (GLP) assay using human embryonic kidney (HEK) 293 cells transfected with specific GLA mutations. A mutation is deemed amenable if, in the presence of 10 µmol/L migalastat, it demonstrates a ≥1.2-fold increase in α-Gal A activity over its baseline and an absolute increase of ≥3% of the wild-type α-Gal A activity.[7][14]
-
FACETS (NCT00925301) Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: ERT-naïve patients with amenable GLA mutations.[7]
-
Intervention: Migalastat or placebo for 6 months, followed by an open-label extension where all patients received migalastat.[4]
-
Primary Endpoint: Percentage of patients with a ≥50% reduction in Gb3 inclusions in kidney interstitial capillaries.
-
-
ATTRACT (NCT01218659) Study Design: A Phase 3, randomized, open-label, active-controlled trial.[13][15]
-
Participants: ERT-experienced patients (at least 12 months) with amenable GLA mutations.[15] Patients were randomized 1.5:1 to switch to migalastat or continue ERT.[15]
-
Intervention: Migalastat 150 mg every other day versus standard ERT (agalsidase alfa or beta) for 18 months.[13][16]
-
Co-Primary Endpoints: Mean annualized change in estimated GFR (eGFR) and measured GFR (iohexol).[15]
-
Key Secondary Endpoints: Change in Left Ventricular Mass Index (LVMi) measured by cardiac MRI, composite clinical events, and plasma lyso-Gb3 levels.[11][13]
-
The workflow for patient selection and evaluation in the ATTRACT trial is illustrated below.
Caption: ATTRACT trial experimental workflow.
Summary and Conclusion
This compound and migalastat represent two distinct and innovative oral therapeutic approaches for Fabry disease.
-
This compound , as a substrate reduction therapy, offers a broad applicability for patients regardless of their mutation type. Phase 2 data in treatment-naïve males with classic Fabry disease demonstrates a progressive reduction in plasma Gb3 over three years and a stabilization of disease progression.[3][9] Larger Phase 3 trials are currently underway to confirm these findings and evaluate its impact on clinical outcomes such as pain and cardiac hypertrophy.[1][11]
-
Migalastat is a personalized medicine, effective only in patients with amenable GLA mutations, which is estimated to be 35-50% of the Fabry patient population.[14][17] Phase 3 data has robustly demonstrated its efficacy in both ERT-naïve and ERT-experienced patients, showing it can reduce substrate storage, stabilize renal function, and reduce cardiac mass.[4][11][12]
The choice between these therapies, for patients with amenable mutations, will likely depend on a variety of factors including long-term comparative efficacy and safety data (pending from trials like CARAT), patient preference for mechanism of action, and individual clinical profiles. The data presented in this guide, derived from their respective clinical development programs, provides a foundational basis for understanding the current landscape of oral therapies for Fabry disease. As further data emerges, a more direct comparison will become possible, ultimately helping to refine treatment strategies for this complex disorder.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. alzforum.org [alzforum.org]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. drugs.com [drugs.com]
- 6. About Galafold - Galafold [galafold.co.uk]
- 7. Efficacy of the pharmacologic chaperone migalastat in a subset of male patients with the classic phenotype of Fabry disease and migalastat-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Amicus Therapeutics Fabry Treatment Shows Positive Results In Phase 3 Trials [bioprocessonline.com]
- 13. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Migalastat: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.amicusrx.com [ir.amicusrx.com]
- 16. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 17. Safety of switching to Migalastat from enzyme replacement therapy in Fabry disease: Experience from the Phase 3 ATTRACT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brain-Penetrant vs. Non-Brain-Penetrant GCS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide Synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the first step in the synthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide.[1][2] This action positions GCS as a critical regulator of the balance between pro-apoptotic ceramide and its glycosylated, non-apoptotic counterpart, glucosylceramide (GlcCer).[3] The therapeutic inhibition of GCS, known as substrate reduction therapy (SRT), has emerged as a promising strategy for several diseases. For lysosomal storage disorders like Gaucher and Fabry disease, the goal is to reduce the accumulation of GSLs in peripheral tissues.[4][5] In contrast, for neurological conditions such as neuronopathic Gaucher disease and Parkinson's disease, the therapeutic agent must cross the blood-brain barrier (BBB) to exert its effect within the central nervous system (CNS).[4][6]
This guide provides a comparative analysis of brain-penetrant and non-brain-penetrant GCS inhibitors, offering a resource for researchers and drug developers to understand their distinct characteristics, applications, and the experimental methodologies used for their evaluation.
GCS Signaling Pathway
GCS sits at a crucial metabolic junction. It converts ceramide to GlcCer, thereby reducing the cellular levels of ceramide, a potent signaling molecule that can induce cell cycle arrest and apoptosis.[1][3] GlcCer is the precursor for a vast array of complex GSLs, which are integral components of the cell membrane.[7] In certain cancers, the upregulation of GCS and the subsequent increase in GSLs have been linked to the development of multidrug resistance through the activation of the cSrc/β-catenin pathway, leading to increased expression of the MDR1 transporter.[1][7] Therefore, inhibiting GCS can not only restore apoptosis by increasing ceramide levels but also potentially reverse drug resistance.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validating biomarkers for Venglustat efficacy in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Venglustat with alternative therapies in preclinical models, focusing on the validation of efficacy through key biomarkers. The data presented is intended to inform researchers and professionals in the field of drug development for lysosomal storage disorders and related neurological conditions.
Introduction to this compound and Biomarker Validation
This compound (formerly GZ/SAR402671) is an orally available, brain-penetrant small molecule that inhibits glucosylceramide synthase (GCS).[1] By blocking GCS, this compound reduces the production of glucosylceramide (GL-1), a crucial precursor for the synthesis of various glycosphingolipids (GSLs). In several lysosomal storage disorders, genetic defects lead to the accumulation of these GSLs, causing cellular dysfunction and progressive organ damage. This compound's mechanism as a substrate reduction therapy (SRT) offers a promising therapeutic strategy for diseases such as Gaucher disease, Fabry disease, and GM2 gangliosidosis, as well as GBA1-associated Parkinson's disease.[1][2]
The validation of this compound's efficacy in preclinical models relies on the measurement of specific biomarkers that reflect the pathological accumulation of GSLs. Key biomarkers include:
-
Glucosylceramide (GL-1): The direct substrate of the enzyme GCS, which this compound inhibits.
-
Glucosylsphingosine (Lyso-GL-1): A deacylated form of GL-1, considered a sensitive and specific biomarker for Gaucher disease.
-
Globotriaosylceramide (GL-3): A downstream GSL that accumulates in Fabry disease.
-
Globotriaosylsphingosine (Lyso-GL-3): A deacylated form of GL-3, a key biomarker for Fabry disease.
-
GM2 Ganglioside: The primary accumulating GSL in GM2 gangliosidosis (Tay-Sachs and Sandhoff disease).
This guide summarizes the available preclinical data on the modulation of these biomarkers by this compound and compares its performance with other therapeutic modalities.
Comparative Efficacy of this compound and Alternatives in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other therapeutic agents in various disease models.
Gaucher Disease Models
Alternative Therapies:
-
Eliglustat: An approved GCS inhibitor for Gaucher disease type 1, with limited brain penetration.[3]
-
Enzyme Replacement Therapy (ERT) (e.g., Imiglucerase): The standard of care for the systemic manifestations of Gaucher disease, which does not cross the blood-brain barrier.[4]
-
AL00804: An investigational, brain-penetrant GCS inhibitor.[2][5]
-
CCG-222628 (Compound 17): An investigational, brain-penetrant GCS inhibitor.[3]
| Preclinical Model | Therapeutic Agent | Dosage | Duration of Treatment | Biomarker | Tissue | Percentage Reduction vs. Untreated Control | Citation |
| GbaD409V/D409V Mouse (Gaucher-related synucleinopathy) | This compound | Formulated in diet | Long-term | Glucosylceramide (GL-1) | Plasma | ~90% | [6] |
| Glucosylceramide (GL-1) | Brain | ~24% | [6] | ||||
| Glucosylsphingosine (Lyso-GL-1) | Brain | Significant reduction (exact % not stated) | [6] | ||||
| CBE-induced Mouse (Neuronopathic Gaucher Disease) | This compound | 10 mg/kg | Not specified | Glucosylceramide (GL-1) | Brain | Comparable to CCG-222628 | [3] |
| Glucosylsphingosine (Lyso-GL-1) | Brain | Comparable to CCG-222628 | [3] | ||||
| CCG-222628 (Compound 17) | 10 mg/kg | Not specified | Glucosylceramide (GL-1) | Brain | Comparable to this compound | [3] | |
| Glucosylsphingosine (Lyso-GL-1) | Brain | Comparable to this compound | [3] | ||||
| K14-lnl/lnl Mouse (Neuronopathic Gaucher Disease) | GZ-161 (this compound precursor) | 5 mg/kg, IP, daily | 6 days (P4 to P10) | Glucosylceramide (GL-1) | Brain | ~70% | [7] |
| Glucosylsphingosine (Lyso-GL-1) | Brain | ~60% | [7] | ||||
| Neuronopathic Gaucher Disease Model | AL00804 | Not specified | Not specified | Glucosylceramide (GL-1) | Brain | Greater reduction than this compound | [2][5] |
| This compound | Not specified | Not specified | Glucosylceramide (GL-1) | Brain | Less reduction than AL00804 | [2][5] |
Fabry Disease Models
Alternative Therapies:
-
Enzyme Replacement Therapy (ERT) (e.g., Agalsidase beta): The standard of care for Fabry disease.[8][9]
-
Eliglustat: A GCS inhibitor investigated for Fabry disease.[10][11]
| Preclinical Model | Therapeutic Agent | Dosage | Duration of Treatment | Biomarker | Tissue | Outcome | Citation |
| Fabry Mouse Model | This compound (Genz-682452) | Not specified | Not specified | Glycosphingolipids | Brain | Reduced levels | [3][8] |
| ERT (α-Gal A) | Not specified | Not specified | Glycosphingolipids | Brain | No reduction | [3][8] | |
| Fabry-Rag Mouse Model | Eliglustat (SRT) | 300 mg/kg/day in food | 8 months | Globotriaosylceramide (GL-3) | Kidney | More effective than ERT | [10][11] |
| ERT (α-gal) | 1 mg/kg every 2 months | 8 months | Globotriaosylceramide (GL-3) | Heart, Liver | More effective than SRT | [10][11] | |
| Combination (SRT + ERT) | As above | 8 months | Globotriaosylceramide (GL-3) | All tissues | Most complete clearance | [10][11] |
Signaling Pathways and Experimental Workflows
Glycosphingolipid Biosynthesis and this compound's Mechanism of Action
Caption: this compound inhibits GCS, blocking the synthesis of GL-1 from ceramide.
General Experimental Workflow for Preclinical Biomarker Validation
Caption: Workflow for validating this compound's efficacy in preclinical models.
Experimental Protocols
GBA-related Synucleinopathy Mouse Model (Viel et al., 2021)
-
Animal Model: GbaD409V/D409V mice, which model Gaucher-related synucleinopathy.[6]
-
Drug Administration: this compound was formulated in the rodent chow and administered long-term. Control mice received the same diet without the drug.[6]
-
Biomarker Analysis: Total glucosylceramide (GL-1) and glucosylsphingosine (lyso-GL-1) levels in plasma and brain tissue were quantified using mass spectrometry.[6]
Neuronopathic Gaucher Disease Mouse Model (Cabrera-Salazar et al., 2012)
-
Animal Model: K14-lnl/lnl mice, a model of neuronopathic Gaucher disease (nGD).[7]
-
Drug Administration: A GCS inhibitor, GZ-161 (a precursor or related compound to this compound), was administered daily via intraperitoneal (IP) injection at a dose of 5 mg/kg, starting at postnatal day 4 (P4).[7]
-
Biomarker Analysis: Brains were analyzed for GL-1 and lyso-GL-1 at P10 using mass spectrometry.[7]
Fabry Disease Mouse Model (Ashe et al., 2015)
-
Animal Model: An α-galactosidase A knockout mouse model of Fabry disease.[3]
-
Drug Administration: this compound (Genz-682452) was administered to the Fabry mice. For comparison, recombinant human α-Gal A (enzyme replacement therapy) was also tested.[3]
-
Biomarker Analysis: Levels of accumulated glycosphingolipids in the brain and other tissues were measured to assess the efficacy of the treatments.[3]
Fabry Disease Combination Therapy Model (Marshall et al., 2010)
-
Drug Administration:
-
Biomarker Analysis: Globotriaosylceramide (GL-3) levels in liver, kidney, heart, and urine were quantified at the end of the 11-month study.[10][11]
Conclusion
The preclinical data available to date indicates that this compound effectively reduces key glycosphingolipid biomarkers in mouse models of Gaucher disease, Fabry disease, and GBA-related synucleinopathy. Its ability to penetrate the blood-brain barrier and reduce central nervous system pathology is a significant advantage over existing enzyme replacement therapies and some approved substrate reduction therapies.[3][8] Head-to-head preclinical comparisons with other GCS inhibitors are emerging and suggest that while this compound is effective, newer generation compounds may offer improved potency and brain penetration.[2][5] Further studies are needed to fully elucidate the comparative efficacy of this compound against a broader range of therapeutic alternatives and to translate these preclinical findings into clinical benefits.
References
- 1. pnas.org [pnas.org]
- 2. biospace.com [biospace.com]
- 3. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acelinktherapeutics.com [acelinktherapeutics.com]
- 6. Preclinical pharmacology of glucosylceramide synthase inhibitor this compound in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease | PLOS One [journals.plos.org]
- 8. Systemic delivery of a glucosylceramide synthase inhibitor reduces CNS substrates and increases lifespan in a mouse model of type 2 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease | PLOS One [journals.plos.org]
- 10. Substrate Reduction Augments the Efficacy of Enzyme Therapy in a Mouse Model of Fabry Disease | PLOS One [journals.plos.org]
- 11. Substrate reduction augments the efficacy of enzyme therapy in a mouse model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Venglustat Clinical Trial Outcomes: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial outcomes for Venglustat, an investigational oral substrate reduction therapy, against other therapeutic alternatives for Fabry disease, Gaucher disease, and GBA-Parkinson's disease. The data presented is compiled from publicly available clinical trial results and publications to offer an objective overview for research and drug development professionals.
Mechanism of Action: Substrate Reduction Therapy
This compound is a small-molecule inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.[1] In several lysosomal storage disorders, genetic defects lead to the accumulation of these lipids, causing cellular dysfunction and progressive organ damage. By inhibiting their synthesis, this compound aims to reduce the accumulation of toxic substrates.[1][2]
Caption: this compound's mechanism of action in inhibiting glucosylceramide synthase.
Fabry Disease: this compound vs. Standard of Care
Fabry disease is an X-linked lysosomal storage disorder caused by deficient activity of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[2] Standard treatments include enzyme replacement therapies (ERTs) like agalsidase beta and the oral chaperone therapy migalastat for patients with amenable mutations.[3][4]
Comparative Efficacy and Safety Data
| Treatment | Clinical Trial | Primary Endpoint(s) | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| This compound | Phase 2a (NCT02228460) & Extension (NCT02489344) | Change in Gb3 accumulation in skin cells | - Plasma Gb3 reduced by 41.7% at 6 months and 77.5% at 3 years.[5] - Significant reduction in Gb3 accumulation in skin capillary endothelial cells over 3 years.[5][6] - No signs of clinical disease progression in kidneys, heart, brain, or nervous system over 3 years.[2][5] | - Most adverse events were mild (73%) and unrelated to treatment (70%).[6] - Common side effects included headache and cold-like symptoms.[5] |
| Agalsidase Beta (Fabrazyme®) | Phase 3 & Extension | Clearance of GL-3 from renal capillary endothelial cells | - Cleared GL-3 from renal endothelial cells in 69% of patients at 20 weeks and 92% after an additional 6 months.[7] - Mean plasma GL-3 levels normalized and remained so for 30-36 months.[7] - Estimated mean eGFR slope was -1.5 mL/min/1.73 m2/year in treated vs. -3.2 mL/min/1.73 m2/year in untreated group.[8][9] - 28% of treated patients experienced a clinically significant event vs. 42% in the placebo group.[8][9] | - Infusion-associated reactions occurred in 59% of patients.[8] |
| Migalastat (Galafold®) | Phase 3 ATTRACT (NCT01218659) & Extension | Renal function vs. ERT | - Similar effects on renal function compared to ERT.[10] - Significant decrease in left ventricular mass index (-6.6 g/m²).[10] - Predefined renal, cardiac, or cerebrovascular events occurred in 29% of patients vs. 44% in the ERT group.[10] - Stable renal function and reduction in LVMi maintained at 30 months.[11] | - Generally safe and well-tolerated.[10][11] |
| Lucerastat | Phase 3 MODIFY (NCT03425539) | Change in neuropathic pain | - Did not meet the primary endpoint of reducing neuropathic pain.[12][13][14] - Nearly 50% reduction in blood Gb3 levels after 6 months.[15] | - Well-tolerated.[12][15] |
Experimental Protocols
-
Gb3 Quantification in Plasma and Skin Biopsies: The precise methodology for Gb3 quantification in the this compound trials involved liquid chromatography-mass spectrometry (LC-MS/MS) for plasma samples. For skin biopsies, Gb3 accumulation in superficial dermal capillary endothelial cells was assessed using electron microscopy with unbiased stereology to measure the volume fraction of GL-3 inclusions.[6]
-
Renal Function Assessment: Renal function in the agalsidase beta and migalastat trials was primarily monitored by measuring the estimated glomerular filtration rate (eGFR), calculated using standard formulas such as the Modification of Diet in Renal Disease (MDRD) equation.[8][11]
GBA-Parkinson's Disease: this compound vs. Other Investigational Therapies
Mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD).[16] The resulting deficiency in the enzyme glucocerebrosidase (GCase) is thought to contribute to the accumulation of α-synuclein.[17] this compound, as a brain-penetrant glucosylceramide synthase inhibitor, was investigated for its potential to slow disease progression in this population.[18]
Comparative Efficacy and Safety Data
| Treatment | Clinical Trial | Primary Endpoint(s) | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| This compound | Phase 2 MOVES-PD (NCT02906020) | Change in MDS-UPDRS Parts II & III combined score | - No significant difference compared to placebo.[19][20] - Least squares mean change in score was 7.29 for this compound vs. 4.71 for placebo (p=0.17).[20] - Markedly reduced plasma and cerebrospinal fluid (CSF) glucosylceramide levels, confirming CNS target engagement.[21] | - Satisfactory safety profile.[20] - Most common adverse events were constipation and nausea.[7] |
| Ambroxol | Phase 2 AiM-PD | Safety and tolerability | - 35% increase in GCase enzyme levels in CSF.[17] - A 6.8-point reduction (improvement) in a clinician-based rating scale was observed, but the study was small and lacked a placebo control.[17] | - Safe and well-tolerated with no reported adverse events in the study.[17] |
Experimental Protocols
-
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This is a comprehensive, examiner-administered assessment with four parts evaluating non-motor experiences of daily living, motor experiences of daily living, a motor examination, and motor complications.[22][23] Each item is scored on a 5-point scale (0=normal to 4=severe), with higher total scores indicating greater disability.[22] The motor examination (Part III) is conducted in a standardized manner, assessing features like tremor, rigidity, bradykinesia, and gait.[24]
-
Glucosylceramide Measurement in CSF: In the MOVES-PD trial, CSF glucosylceramide levels were measured to confirm target engagement in the central nervous system. This was achieved through specialized analytical techniques, likely involving mass spectrometry, to quantify the lipid in CSF samples obtained via lumbar puncture.[18][25]
Gaucher Disease: this compound vs. Standard of Care
Gaucher disease is an autosomal recessive disorder resulting from a deficiency of the enzyme β-glucocerebrosidase, leading to the accumulation of glucocerebroside in various tissues.[26] The standard of care for type 1 Gaucher disease includes ERTs, such as imiglucerase, and substrate reduction therapies (SRTs) like eliglustat.[27] this compound has been investigated in type 3 Gaucher disease, which involves neurological symptoms.[16]
Comparative Efficacy and Safety Data
| Treatment | Clinical Trial | Primary Endpoint(s) | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| This compound (in combination with Imiglucerase) | Phase 2 LEAP (NCT02843035) for Type 3 GD | Safety, tolerability, and change in CSF glucosylceramide and glucosylsphingosine | - Median decrease of 78% in plasma and 81% in CSF glucosylceramide after 1 year.[16][28] - Median decrease of 56% in plasma and 70% in CSF glucosylsphingosine after 1 year.[16][28] - Slight improvement in ataxia in nine patients.[16][28] | - Most adverse events were mild or moderate and not considered related to the study treatment.[29] |
| Imiglucerase (Cerezyme®) | Phase 3 & Observational Studies | Organ volume, hematological parameters | - At 24 months, average decrease in spleen volume of 57% and liver volume of 20%.[30][31] - Hemoglobin levels and platelet counts are expected to increase within 2 to 5 years of therapy.[26] | - Excellent safety profile, with a small percentage of patients developing antibodies.[26] |
| Eliglustat (Cerdelga®) | Phase 2 (NCT00358150) & Phase 3 ENGAGE (NCT00891202) | Organ volume, hematological parameters | - After 8 years (Phase 2), mean spleen and liver volume decreased by 69% and 34%, respectively; hemoglobin increased by 2.2 g/dL, and platelet count increased by 113%.[2][5] - After 4.5 years (Phase 3), mean spleen volume decreased by 66%, liver volume by 23%, hemoglobin increased by 1.4 g/dL, and platelet count by 87%.[3][32] | - Well-tolerated; 98% of adverse events were mild or moderate and 94% were considered unrelated to treatment in the Phase 2 trial.[2][5] |
Experimental Protocols
-
Organ Volume Assessment: In the imiglucerase and eliglustat trials, spleen and liver volumes were typically measured using magnetic resonance imaging (MRI) or computed tomography (CT) scans. Volumes are often reported as multiples of normal.[30]
-
Hematological and Biomarker Analysis: Standard laboratory procedures were used to measure hemoglobin concentration and platelet counts. Disease-specific biomarkers such as chitotriosidase and CCL18 were also quantified from blood samples.[3][5]
Caption: Generalized experimental workflows for Fabry and GBA-PD clinical trials.
Summary and Future Directions
This compound has demonstrated target engagement by effectively reducing key glycosphingolipid biomarkers in Fabry disease, GBA-Parkinson's disease, and Gaucher disease.
In Fabry disease , long-term data from a Phase 2 study suggest that this compound can significantly reduce plasma and tissue Gb3 levels and may stabilize the clinical course of the disease.[2][5] Ongoing Phase 3 trials will provide more definitive data on its efficacy on clinical endpoints such as pain and cardiac hypertrophy.[33]
For GBA-Parkinson's disease , the Phase 2 MOVES-PD trial did not meet its primary endpoint of slowing motor progression as measured by the MDS-UPDRS, despite successful target engagement in the central nervous system.[19][20] This outcome suggests that glucosylceramide synthase inhibition alone may not be sufficient to modify the disease course in this patient population.[20]
In type 3 Gaucher disease , this compound, in combination with ERT, has shown promising results in reducing central nervous system biomarkers and slight improvements in ataxia, suggesting it may address the neurological manifestations of the disease.[16][28]
The comparative data presented here underscore the distinct challenges and therapeutic landscapes of these related disorders. While substrate reduction is a validated approach in the systemic manifestations of lysosomal storage diseases, its efficacy in neurological contexts remains an area of active investigation. The ongoing and completed trials of this compound and its comparators will continue to inform the development of novel therapies for these debilitating conditions.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. news.sanofi.us [news.sanofi.us]
- 10. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 13. Idorsia | Media release [idorsia.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. fabrydiseasenews.com [fabrydiseasenews.com]
- 16. This compound combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. MOVES-PD Clinical Trial Results - this compound - Cure Parkinson's [cureparkinsons.org.uk]
- 20. Safety and efficacy of this compound in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdsabstracts.org [mdsabstracts.org]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. MDS Unified Parkinson's Disease Rating Scale (MDS-UPDRS) | Parkinson's UK [parkinsons.org.uk]
- 24. cms.gov [cms.gov]
- 25. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial – ScienceOpen [scienceopen.com]
- 26. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fabrydiseasenews.com [fabrydiseasenews.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Qualitative Study of the Patient Experience with this compound for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 31. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 32. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 33. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
Venglustat for Parkinson's Disease: A Comparative Analysis of a Discontinued Substrate Reduction Therapy
Once a promising novel approach for a genetic subtype of Parkinson's disease, the clinical development of Venglustat for this indication has been discontinued. This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by available clinical trial data and experimental protocols, to inform the research and drug development community.
This compound, a brain-penetrant glucosylceramide synthase (GCS) inhibitor, was investigated as a substrate reduction therapy for Parkinson's disease associated with mutations in the GBA1 gene (GBA-PD).[1][2] The therapeutic hypothesis was that by inhibiting GCS, this compound would reduce the accumulation of glucosylceramide, a substrate of the GCase enzyme encoded by GBA1, thereby mitigating downstream pathological effects, including the aggregation of α-synuclein.[1][3] However, the Phase 2 MOVES-PD clinical trial, which evaluated this compound as a monotherapy, failed to demonstrate clinical efficacy, leading to the termination of its development for Parkinson's disease.[2][4][5]
This guide will objectively present the data from the this compound clinical trial and compare its mechanism and outcomes with other therapeutic avenues being explored for GBA-PD and the broader Parkinson's population.
This compound: Mechanism of Action
Mutations in the GBA1 gene lead to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), resulting in the accumulation of its substrate, glucosylceramide. This accumulation is thought to contribute to a toxic cellular environment that promotes the misfolding and aggregation of α-synuclein, a hallmark of Parkinson's disease. This compound, by inhibiting glucosylceramide synthase, aimed to reduce the production of glucosylceramide, thus alleviating the metabolic stress on the cell.
Clinical Trial Data: The MOVES-PD Study
The pivotal trial for this compound in Parkinson's disease was the MOVES-PD study, a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[5] The study's primary objective was to assess the efficacy and safety of this compound in patients with GBA-PD.[6]
Efficacy Data
The trial did not meet its primary endpoint, which was the change from baseline to 52 weeks in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[5] In fact, the group receiving this compound showed a numerically greater worsening of symptoms compared to the placebo group, although the difference was not statistically significant.[1][5]
| Outcome Measure | This compound (n=96) | Placebo (n=105) | Difference (95% CI) | p-value |
| Change in MDS-UPDRS Parts II & III Combined Score | 7.29 (SE 1.36) | 4.71 (SE 1.27) | 2.58 (-1.10 to 6.27) | 0.17 |
| Table 1: Primary Efficacy Outcome of the MOVES-PD Trial at 52 Weeks.[5] A higher score indicates greater impairment. SE: Standard Error; CI: Confidence Interval. |
Safety and Tolerability
This compound demonstrated a satisfactory safety profile.[5] The incidence of serious treatment-emergent adverse events (TEAEs) was the same in both the this compound and placebo groups.[5]
| Adverse Event Profile | This compound (n=110) | Placebo (n=111) |
| Any TEAE | Not explicitly stated, but common | Not explicitly stated, but common |
| Most Common TEAEs | Constipation (21%), Nausea (21%) | Constipation (7%), Nausea (7%) |
| Serious TEAEs | 12 (11%) | 12 (11%) |
| Discontinuations due to AEs | 2 (confusional state, panic attack) | Not explicitly stated |
| Deaths | 1 (unrelated cardiopulmonary arrest) | 0 |
| Table 2: Safety and Tolerability Data from the MOVES-PD Trial.[5][7][8] |
Experimental Protocol: MOVES-PD Part 2
Study Design: A randomized, double-blind, placebo-controlled Phase 2 study conducted at 52 centers in 16 countries.[5]
Participants: 221 adults aged 18-80 years with a diagnosis of Parkinson's disease (Hoehn and Yahr stage ≤2) and one or more GBA1 variants.[5]
Intervention: Participants were randomly assigned (1:1) to receive either 15 mg of this compound orally once daily or a matching placebo for 52 weeks.[5]
Primary Outcome: The primary outcome measure was the change from baseline to 52 weeks in the combined score of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination).[5]
Comparison with Alternative Therapeutic Strategies
While this compound's development for Parkinson's has ceased, research into other targeted therapies for GBA-PD and broader PD populations continues. The primary alternatives to substrate reduction therapy include enzyme enhancement/replacement and gene therapy.
| Therapeutic Strategy | Example Drug/Therapy | Mechanism of Action | Development Stage for PD |
| Substrate Reduction Therapy (SRT) | This compound | Inhibits glucosylceramide synthase to reduce substrate accumulation. | Discontinued (Phase 2) |
| Enzyme Enhancement (Chaperone Therapy) | Ambroxol | A small molecule chaperone that aims to improve the trafficking and activity of mutant GCase.[9][10] | Phase 2 |
| Enzyme Activation | BIA 28-6156 | A GCase enzyme activator.[4] | Phase 2 |
| Gene Therapy | PR001A | Aims to deliver a functional copy of the GBA1 gene to brain cells to restore GCase production.[4] | Phase 1/2a |
| Standard of Care (Symptomatic Treatment) | Levodopa/Carbidopa | Levodopa is a dopamine precursor that replenishes dopamine levels in the brain.[11] | Approved |
| Table 3: Comparison of this compound with Alternative Therapeutic Strategies for Parkinson's Disease. |
Concluding Remarks
The journey of this compound in the context of Parkinson's disease underscores the complexities of developing targeted therapies for neurodegenerative disorders. While the MOVES-PD trial did not yield the hoped-for results, it has provided valuable insights for the scientific community.[12] The data confirmed that inhibiting glucosylceramide synthase with this compound was not a viable therapeutic approach for GBA-associated Parkinson's disease.[5]
Current research efforts for GBA-PD are now more focused on strategies that aim to directly enhance or restore the function of the deficient GCase enzyme, such as chaperone therapies and gene therapy. For the broader Parkinson's population, the mainstay of treatment remains symptomatic therapies like Levodopa/Carbidopa, often used in combination with other drug classes to manage symptoms.[13][14] The experience with this compound serves as a critical data point in the ongoing quest for disease-modifying treatments for Parkinson's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. neurology.org [neurology.org]
- 4. MOVES-PD Clinical Trial Results - this compound - Cure Parkinson's [cureparkinsons.org.uk]
- 5. Safety and efficacy of this compound in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial – ScienceOpen [scienceopen.com]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GBA Variants and Parkinson Disease: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Treatment of Genetic Forms of Parkinson’s Disease: Hype or Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. starfishmedical.com [starfishmedical.com]
- 12. News in Context: Two Study Outcomes Disappoint, but Parkinson’s Pipeline Remains Strong | Parkinson's Disease [michaeljfox.org]
- 13. Combination therapies: a change in approach for Parkinson’s research - Cure Parkinson's [cureparkinsons.org.uk]
- 14. Current Treatments and New, Tentative Therapies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Venglustat: A Procedural Guide
For researchers and laboratory professionals engaged in the development of novel therapeutics, ensuring the safe handling and disposal of investigational compounds like Venglustat is paramount. Adherence to proper disposal protocols not only safeguards laboratory personnel and the environment but also upholds regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with established safety standards for pharmaceutical waste.
This compound: Key Safety and Handling Profile
Quantitative Data Summary
For safe handling and preparation of solutions, the following solubility data is pertinent:
| Property | Value | Source |
| Synonyms | Ibiglustat, Genz-682452, GZ/SAR402671 | [2] |
| Molecular Formula | C20H24FN3O2S | [2] |
| Molecular Weight | 389.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility in Ethanol | Approx. 30 mg/mL | [2] |
| Solubility in DMSO | Approx. 25 mg/mL | [2] |
| Solubility in DMF | Approx. 30 mg/mL | [2] |
| Hazard Statements | H315, H319, H335 |
Experimental Protocol: this compound Waste Disposal
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste materials in a laboratory setting. This procedure is based on general best practices for pharmaceutical waste management and the specific hazard information for this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat.
-
Designated, labeled hazardous waste container (for solid waste).
-
Designated, labeled hazardous waste container (for liquid waste).
-
Chemical fume hood.
Procedure:
-
Waste Segregation: At the point of generation, segregate all this compound-contaminated waste from non-hazardous laboratory trash. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, wipes, etc.), and empty stock containers.
-
Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers.
-
Sharps: Any needles or blades contaminated with this compound.
-
-
Solid Waste Disposal:
-
Place all solid this compound waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The container label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols (irritant).
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The SDS for Ibiglustat explicitly states: "Do not allow to enter sewers/ surface or ground water." Therefore, drain disposal is strictly prohibited.
-
The container label should include "Hazardous Waste," the name "this compound," and the approximate concentration of the compound.
-
-
Sharps Disposal:
-
Place all this compound-contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using an appropriate laboratory disinfectant.
-
Dispose of the cleaning materials (e.g., wipes) as solid hazardous waste.
-
-
Waste Pickup and Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated and secure waste accumulation area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
Pharmaceutical waste is typically disposed of via incineration by a certified facility to ensure complete destruction.[3][4]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
Regulatory Context
The disposal of pharmaceutical waste, including investigational compounds like this compound, is regulated by federal and state agencies. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[5][6] It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their waste in accordance with these regulations.[5] Consulting with your institution's EHS department is crucial to ensure compliance with all applicable regulations.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. getbiomed.com [getbiomed.com]
- 6. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Venglustat
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Venglustat is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, also known as Ibiglustat, is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Therefore, adherence to strict safety protocols is crucial. The following table summarizes the required personal protective equipment when handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation from dust or aerosols. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
It is imperative to wash hands thoroughly after handling the compound, even if gloves were worn[1]. Avoid ingesting, inhaling, or allowing the substance to come into contact with eyes, skin, or clothing[1].
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate risks.
Exposure Protocols
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Spill Management
A structured approach to spill management is critical to ensure the safety of laboratory personnel and the environment.
Disposal Plan
As an investigational drug, specific disposal guidelines for this compound may not be readily available. However, general principles for the disposal of research-related pharmaceutical waste should be strictly followed. Unused or waste this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Collection : Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Consultation : Contact your institution's Environmental Health and Safety (EHS) department to determine if the medication is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines[2].
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly instructed to do so by EHS personnel.
-
Arrangement for Pickup : Follow your institution's procedures for hazardous waste pickup. Typically, an environmental professional will collect the waste for transport to an approved disposal facility[2].
-
Incineration : The standard method for the disposal of investigational drugs is incineration by a licensed environmental management vendor[2].
-
Documentation : Ensure that a certificate of destruction is obtained and retained for your records, in accordance with institutional and regulatory requirements[2].
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
